Pteroenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one |
InChI |
InChI=1S/C14H24O2/c1-6-8-13(15)12(5)14(16)11(4)9-10(3)7-2/h7,9,12,14,16H,6,8H2,1-5H3/b10-7+,11-9+/t12-,14+/m0/s1 |
InChI Key |
DVSSWRPHWSGOFM-FNHOOIRLSA-N |
Isomeric SMILES |
CCCC(=O)[C@H](C)[C@@H](/C(=C/C(=C/C)/C)/C)O |
Canonical SMILES |
CCCC(=O)C(C)C(C(=CC(=CC)C)C)O |
Synonyms |
pteroenone |
Origin of Product |
United States |
Foundational & Exploratory
Pteroenone: A Technical Whitepaper on its Discovery, Isolation, and Characterization from Clione antarctica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteroenone, a novel linear β-hydroxyketone, has been identified as a potent antifeedant synthesized by the Antarctic pteropod, Clione antarctica. This discovery marks a significant finding in marine chemical ecology, as it represents the first instance of a defensive secondary metabolite in a pelagic gastropod. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug development.
Introduction
The Southern Ocean is a unique and extreme environment that fosters the evolution of novel biochemical adaptations. One such adaptation is the production of defensive chemical compounds by marine organisms to deter predators. The shell-less pteropod, Clione antarctica, a conspicuous component of the Antarctic pelagic ecosystem, was observed to be largely immune to predation by planktivorous fish. This observation led to the investigation and subsequent discovery of this compound, the chemical agent responsible for this defense mechanism.
This compound (C₁₄H₂₄O₂) is a β-hydroxyketone with the IUPAC name (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one. Its discovery is significant as it is biosynthesized de novo by C. antarctica and not acquired from its diet, which primarily consists of the shelled pteropod Limacina helicina. This compound serves as a powerful feeding deterrent against sympatric fish, playing a crucial role in the survival of C. antarctica and even extending its protective advantage to an amphipod, Hyperiella dilatata, which carries the pteropod on its back for protection.
Data Presentation
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₄O₂ |
| Molecular Weight | 224.34 g/mol |
| IUPAC Name | (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one |
| CAS Number | 160791-63-9 |
| Appearance | Not reported in available literature |
Concentration and Biological Activity
The concentration of this compound in Clione antarctica tissues is variable, yet consistently higher than the minimum concentration required to deter feeding in predatory fish.
Table 2: this compound Concentration and Feeding Deterrent Activity
| Parameter | Value | Reference |
| Concentration in C. antarctica tissue | 0.056 to 4.5 mg/ml | [1] |
| Lowest Effective Feeding-Deterrent Concentration | 0.012 mg/ml of alginate | [1] |
Spectroscopic Data
The precise ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data and mass spectrometry fragmentation data for this compound, crucial for its initial structure elucidation, are not publicly available in the reviewed literature. For researchers aiming to replicate or build upon the original work, accessing the primary publications by Bryan et al. (1995) and Yoshida et al. (1995) is recommended. Placeholder tables for this data are provided below.
Table 3: Placeholder for ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in reviewed literature |
Table 4: Placeholder for ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in reviewed literature |
Table 5: Placeholder for Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not available in reviewed literature |
Experimental Protocols
The following experimental protocols are based on descriptions found in the literature. Detailed parameters were not consistently available and should be optimized by the investigating researcher.
Collection of Clione antarctica
A standardized protocol for the collection of Clione antarctica is not detailed in the available literature. General methods for collecting zooplankton in Antarctic waters would apply, likely involving the use of plankton nets deployed from a research vessel. Care must be taken to handle the delicate, shell-less organisms to prevent damage during collection and transport.
Isolation of this compound
The isolation of this compound from the whole tissues of C. antarctica was achieved through a multi-step chromatographic process.
-
Extraction:
-
Homogenize whole C. antarctica specimens in a suitable organic solvent (e.g., methanol or ethanol) to extract the secondary metabolites.
-
Filter the homogenate to remove solid tissue debris.
-
Concentrate the filtrate in vacuo to yield a crude extract.
-
-
Flash Chromatography:
-
Subject the crude extract to flash chromatography on a silica gel column.
-
Elute with a solvent gradient of increasing polarity (e.g., hexane to ethyl acetate) to separate the extract into fractions of varying polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) and test for feeding deterrent activity.
-
-
High-Pressure Liquid Chromatography (HPLC):
-
Further purify the active fractions from flash chromatography using reversed-phase high-pressure liquid chromatography (RP-HPLC).
-
A C18 column is typically used for the separation of moderately polar compounds like this compound.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to isolate pure this compound.
-
Monitor the elution profile using a UV detector.
-
Structure Elucidation
The definitive structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HMBC, HSQC) to establish the connectivity of atoms and the stereochemistry of the molecule.
Feeding Deterrent Bioassay
The antifeedant properties of this compound were evaluated using bioassays with Antarctic fish, such as Pagothenia borchgrevinki and Pseudotrematomus bernacchii.
-
Preparation of Food Pellets:
-
Incorporate the isolated this compound at various concentrations into a palatable food matrix, such as alginate pellets.
-
Prepare control pellets containing only the solvent used to dissolve the this compound.
-
-
Feeding Assay:
-
Offer individual fish a choice between the control pellets and the this compound-laced pellets.
-
Record the number of pellets of each type consumed by the fish over a set period.
-
Significant rejection of the this compound-containing pellets compared to the control pellets indicates a feeding deterrent effect.
-
Visualizations
Experimental Workflow for this compound Discovery and Isolation
Caption: Workflow for the discovery and isolation of this compound.
Ecological Role of this compound
Caption: Ecological interactions involving this compound.
This compound Biosynthesis
The biosynthetic pathway for this compound in Clione antarctica has not yet been elucidated. Research in this area would be a valuable contribution to the understanding of secondary metabolite production in marine gastropods.
Conclusion and Future Directions
The discovery of this compound from Clione antarctica has provided significant insights into the chemical ecology of Antarctic marine life. This novel β-hydroxyketone serves as a potent defense mechanism, highlighting the potential of extreme environments to yield unique bioactive compounds. For researchers in drug development, this compound's potent biological activity as a feeding deterrent may warrant further investigation into its potential pharmacological applications.
Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Pathway: Understanding how C. antarctica synthesizes this compound could open avenues for biotechnological production of this and related compounds.
-
Pharmacological Screening: A broader screening of this compound's bioactivity against various cellular targets could reveal potential therapeutic uses.
-
Total Synthesis: The development of an efficient total synthesis method for this compound would provide a sustainable supply for further research and development, bypassing the need for collection from its natural source.
This whitepaper provides a foundational overview of this compound. It is our hope that this guide will stimulate further research into this fascinating molecule and its potential applications.
References
The Enigmatic Defender: A Technical Guide to Pteroenone in Polar Ecosystems
An In-depth Examination of the Natural Abundance, Distribution, and Biological Significance of a Unique Marine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteroenone, a novel β-hydroxyketone, stands as a testament to the unique biochemical adaptations of marine life in the extreme conditions of polar ecosystems. First isolated from the Antarctic pteropod Clione antarctica, this secondary metabolite plays a crucial role in the chemical ecology of the Southern Ocean, acting as a potent antifeedant that structures predator-prey interactions. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its natural abundance, distribution, and the methodologies for its study. We delve into its likely biosynthetic origins and the sensory signaling pathways it is proposed to disrupt in predators. This document is intended to serve as a foundational resource for researchers in marine natural products, chemical ecology, and drug discovery, highlighting both what is known and the significant opportunities that exist for future investigation into this fascinating molecule.
Introduction
The polar regions, with their extreme temperatures, variable ice cover, and unique light regimes, have driven the evolution of highly specialized organisms. Among these are the pelagic mollusks, which have developed a suite of adaptations to thrive in these challenging environments. One of the most intriguing of these adaptations is the production of defensive chemical compounds. This compound, isolated from the Antarctic sea angel, Clione antarctica, is a prime example of such a compound.[1] Its discovery has provided valuable insights into the intricate chemical communication that governs the Antarctic marine food web. This guide synthesizes the available data on this compound, offering a technical resource for its further study and potential applications.
Natural Abundance and Distribution
The known natural source of this compound is the Antarctic pteropod, Clione antarctica. This pelagic gastropod is a conspicuous component of the Southern Ocean zooplankton community. The distribution of this compound is therefore intrinsically linked to the circumpolar distribution of its host organism. To date, there have been no reports of this compound or structurally similar compounds in Arctic ecosystems, suggesting it may be an adaptation specific to the Antarctic marine environment.
Quantitative Data
The concentration of this compound within the tissues of Clione antarctica has been found to be variable. This variability may be attributable to a range of factors including the developmental stage of the pteropod, geographic location, and seasonal influences. A summary of the reported quantitative data is presented in Table 1.
| Parameter | Value | Source Organism | Analytical Method | Reference |
| Concentration Range | 0.056 - 4.5 mg/mL of tissue | Clione antarctica | Not Specified | --INVALID-LINK--[1] |
Table 1. Quantitative analysis of this compound in Clione antarctica.
Experimental Protocols
While specific, detailed protocols for the extraction and quantification of this compound are not extensively published, a generalized workflow can be constructed based on methodologies for the isolation of lipophilic secondary metabolites from marine invertebrates.
Proposed Extraction and Purification Workflow
The following protocol is a putative workflow for the isolation and purification of this compound from Clione antarctica tissue.
-
Sample Collection and Preservation: Collect specimens of Clione antarctica from Antarctic waters. Immediately flash-freeze samples in liquid nitrogen and store at -80°C to minimize degradation of the target compound.
-
Homogenization and Extraction: Homogenize frozen tissue samples in a suitable solvent such as methanol or a chloroform:methanol mixture. Perform extraction at a low temperature with constant agitation to ensure efficient recovery of lipophilic compounds.
-
Solvent Partitioning: Perform liquid-liquid partitioning to separate the lipophilic this compound from polar and water-soluble components. A common system is a biphasic mixture of chloroform, methanol, and water.
-
Chromatographic Separation:
-
Flash Chromatography: Subject the lipophilic extract to flash chromatography on a silica gel column. Elute with a gradient of increasing polarity (e.g., hexane to ethyl acetate) to achieve initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC. An isocratic or gradient elution with a mobile phase of acetonitrile and water is likely to be effective.
-
-
Structure Elucidation and Quantification:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified compound using high-resolution mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of this compound using 1D and 2D NMR techniques.
-
Quantitative Analysis: Perform quantitative analysis using a validated HPLC-MS method with an appropriate internal standard.
-
Biosynthesis of this compound
The biosynthetic pathway of this compound has not yet been elucidated. However, its chemical structure strongly suggests a polyketide origin. Polyketides are a large and diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). While the specific genes and enzymes responsible for this compound biosynthesis in Clione antarctica are unknown, a hypothetical pathway can be proposed based on known polyketide synthesis mechanisms. It is likely that a Type I PKS is involved, utilizing acetyl-CoA and malonyl-CoA as building blocks to assemble the carbon backbone of this compound.
Signaling Pathways and Mechanism of Action
This compound functions as an antifeedant, deterring predation by fish. This biological activity implies an interaction with the sensory systems of predators. The gustatory (taste) and olfactory (smell) systems of fish are highly sensitive to chemical cues in their environment. It is probable that this compound interacts with specific chemoreceptors in fish, triggering a deterrent response.
Proposed Signaling Pathway in Fish
The aversive response to this compound in fish is likely mediated by gustatory receptors. Fish possess two main classes of taste receptors involved in detecting deterrent compounds: T1Rs and T2Rs. It is hypothesized that this compound binds to a specific T2R, which is typically associated with the perception of bitter or aversive compounds. This binding event would initiate an intracellular signaling cascade, leading to neurotransmitter release and the ultimate behavioral response of rejection.
References
A Technical Guide to the Putative Biosynthetic Pathway of Pteroenone in Marine Gastropods
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pteroenone is a polyketide-derived natural product isolated from the Antarctic marine gastropod Clione antarctica. It functions as a potent antifeedant, providing chemical defense for the mollusk. The likely de novo biosynthesis by the gastropod, coupled with its unique β-hydroxy ketone structure, makes its biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. This technical guide outlines a putative biosynthetic pathway for this compound, constructed from its chemical structure and established principles of polyketide synthesis. We detail the proposed starter and extender units, the modular organization of the requisite polyketide synthase (PKS), and the enzymatic domains involved in its assembly. Furthermore, this document provides detailed experimental protocols for the validation of this proposed pathway and summarizes relevant quantitative data.
Introduction to this compound
The marine environment is a vast reservoir of unique chemical structures with significant biological activities. Among these, this compound, isolated from the pelagic gastropod Clione antarctica, stands out as a prime example of a defensive secondary metabolite.[1][2] This β-hydroxy ketone is not derived from the pteropod's diet, suggesting a de novo biosynthetic capability within the mollusk.[1] Structurally, this compound is a polypropionate-derived natural product, pointing towards its origin from a polyketide synthase (PKS) pathway.[3]
Understanding the biosynthesis of this compound is crucial for several reasons. It provides insight into the metabolic capabilities of marine invertebrates, a relatively underexplored area of biosynthesis.[4][5] Furthermore, elucidating the enzymatic machinery responsible for its production opens avenues for biosynthetic engineering and the potential generation of novel analogs for therapeutic applications. This guide provides a comprehensive overview of the proposed biosynthetic route to this compound, intended to serve as a foundational resource for researchers in the field.
This compound: Physicochemical Properties and Structure
This compound is characterized as (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one.[6] Its structure contains a unique combination of a ketone, a secondary alcohol, three methyl branches, and a conjugated diene system.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄O₂ | [6] |
| Molecular Weight | 224.34 g/mol | [6] |
| IUPAC Name | (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one | [6] |
| InChIKey | DVSSWRPHWSGOFM-FNHOOIRLSA-N | [6] |
| CAS Number | 160791-63-9 | [6] |
| Description | A linear β-hydroxyketone. | [3] |
| Quantitative Data from Clione antarctica | |
| Concentration in Tissue | 0.056 to 4.5 mg ml⁻¹ |
| Effective Feeding-Deterrent Concentration | 0.012 mg ml⁻¹ (in alginate) |
| Data sourced from Bryan et al., 1995.[1] |
Fundamentals of Modular Polyketide Biosynthesis
Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[7] The biosynthesis of complex polyketides like this compound is typically carried out by Type I modular PKSs. These are assembly-line-like enzymes where each module is responsible for one cycle of chain elongation and modification.[8]
A minimal PKS module contains three core domains:
-
Acyltransferase (AT): Selects and loads a specific "extender unit" (typically malonyl-CoA or methylmalonyl-CoA) onto the Acyl Carrier Protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.
-
Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and the extender unit, elongating the carbon backbone.
Modules may also contain optional modifying domains that act on the β-keto group formed after condensation:
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Eliminates water from the β-hydroxy group to form a double bond.
-
Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
The process is initiated by a starter unit (e.g., acetyl-CoA, propionyl-CoA) and terminates when a Thioesterase (TE) domain hydrolyzes the final polyketide chain from the ACP, often catalyzing cyclization.[9]
Putative Biosynthetic Pathway of this compound
Based on a structural analysis of this compound (C₁₄H₂₄O₂), a plausible biosynthetic pathway can be proposed involving a Type I modular PKS. The presence of three methyl groups on the undecane backbone strongly suggests the incorporation of three methylmalonyl-CoA extender units.
Proposed Starter and Extender Units
The 14-carbon backbone of this compound can be assembled from the following precursors:
| Unit Type | Precursor Molecule | Number of Units |
| Starter Unit | Propionyl-CoA | 1 |
| Extender Unit | Methylmalonyl-CoA | 3 |
| Extender Unit | Malonyl-CoA | 1 |
PKS Assembly Line
The proposed PKS consists of a loading domain and four elongation modules. The assembly proceeds as follows, with the starter unit forming the terminus of the polyketide chain.
-
Loading: A propionyl-CoA starter unit is loaded onto the PKS.
-
Module 1:
-
Extender Unit: Methylmalonyl-CoA.
-
Processing: KR, DH domains are active, creating a β-hydroxy group that is subsequently dehydrated to form the C9=C10 double bond.
-
-
Module 2:
-
Extender Unit: Methylmalonyl-CoA.
-
Processing: KR, DH domains are active, forming the C7=C8 double bond.
-
-
Module 3:
-
Extender Unit: Methylmalonyl-CoA.
-
Processing: Only the KR domain is active, resulting in the C6 hydroxyl group. The DH domain is inactive.
-
-
Module 4:
-
Extender Unit: Malonyl-CoA.
-
Processing: No modifying domains are active, leaving the C4 keto group intact.
-
-
Termination: A Thioesterase (TE) domain releases the completed polyketide chain.
Post-PKS Modification
The direct product released from the PKS is likely a β-keto acid: (5R,6S,7E,9E)-4-keto-6-hydroxy-5,7,9-trimethylundeca-7,9-dienoic acid. This compound is formed following a spontaneous or enzyme-catalyzed decarboxylation of this unstable intermediate.
Key Experimental Protocols for Pathway Validation
The validation of this putative pathway requires a multi-pronged approach combining chemical biology, molecular biology, and bioinformatics.
Protocol 1: Isolation and Purification of this compound
This protocol describes the extraction and purification of this compound from C. antarctica tissue for structural confirmation and quantification.
-
1. Tissue Homogenization: Homogenize frozen tissue samples of C. antarctica in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
2. Liquid-Liquid Extraction: Partition the homogenate against water. Collect the organic (DCM) layer, which contains the lipophilic metabolites including this compound.
-
3. Solvent Evaporation: Remove the solvent from the organic extract under reduced pressure using a rotary evaporator.
-
4. Chromatographic Separation:
-
a. Flash Chromatography: Subject the crude extract to silica gel flash chromatography using a hexane-ethyl acetate gradient to achieve initial fractionation.
-
b. High-Performance Liquid Chromatography (HPLC): Purify the this compound-containing fractions using reverse-phase HPLC (C18 column) with a water-acetonitrile gradient.
-
-
5. Analysis and Quantification:
-
Monitor fractions using UV detection.
-
Confirm the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Quantify the yield using a calibrated standard curve on an analytical HPLC system.
-
Protocol 2: Isotopic Labeling Studies
This experiment aims to trace the incorporation of predicted precursors into the this compound backbone.
-
1. Precursor Synthesis: Synthesize isotopically labeled precursors: [1-¹³C]propionate, [1-¹³C]acetate, and [methyl-¹³C]methionine (as a precursor to propionyl-CoA via an alternative route).
-
2. In Vivo Feeding: Maintain live specimens of C. antarctica in a controlled environment. Administer the labeled precursors via injection or through supplemented food.
-
3. Incubation: Allow a sufficient incubation period for the metabolism and incorporation of the labeled precursors into secondary metabolites.
-
4. This compound Isolation: Isolate this compound from the labeled specimens using Protocol 1.
-
5. ¹³C-NMR Analysis: Acquire a ¹³C-NMR spectrum of the purified, labeled this compound.
-
6. Data Interpretation: Compare the signal enhancements in the ¹³C-NMR spectrum to a natural abundance spectrum to identify which carbon atoms in this compound are derived from the labeled precursors, thereby confirming the starter and extender units.
Protocol 3: PKS Gene Cluster Identification and Characterization
This protocol outlines the genetic approach to identify the PKS responsible for this compound synthesis.
-
1. Nucleic Acid Extraction: Extract high-molecular-weight DNA and total RNA from C. antarctica tissue.
-
2. Sequencing:
-
a. Genome Sequencing: Perform long-read genome sequencing (e.g., PacBio or Oxford Nanopore) to assemble a high-quality genome.
-
b. Transcriptome Sequencing: Perform RNA-seq to identify actively transcribed genes.
-
-
3. Bioinformatic Analysis:
-
Assemble the genome and transcriptome.
-
Use bioinformatics tools (e.g., antiSMASH, BiG-SCAPE) to mine the genome for PKS gene clusters.
-
Analyze the domain architecture of candidate PKS clusters to find one that matches the proposed model for this compound synthesis (i.e., correct number of modules and types of modifying domains).
-
-
4. Heterologous Expression (Future Goal):
-
Synthesize the identified gene cluster and express it in a suitable heterologous host (e.g., Aspergillus nidulans or Streptomyces coelicolor).
-
Analyze the culture extracts for the production of this compound or its precursor to functionally validate the gene cluster.
-
Conclusion and Future Outlook
The proposed biosynthetic pathway provides a robust, logical framework for the formation of this compound in Clione antarctica. This model, based on the principles of modular polyketide synthesis, posits a five-unit assembly from a propionyl-CoA starter and a specific sequence of methylmalonyl-CoA and malonyl-CoA extender units, followed by a terminal decarboxylation. While this putative pathway is consistent with the known chemistry of PKSs, it requires rigorous experimental validation through the methodologies outlined in this guide.
The successful identification and characterization of the this compound PKS gene cluster would be a significant advancement in the study of animal-derived natural products. It would not only confirm the biosynthetic route but also provide a powerful enzymatic toolset. For drug development professionals, this knowledge could be leveraged through synthetic biology approaches to produce this compound in scalable quantities or to generate novel, structurally diverse analogs with potentially enhanced therapeutic properties. The study of this compound biosynthesis is a compelling intersection of chemical ecology, enzymology, and biotechnology.
References
- 1. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anatomy of the β-branching enzyme of polyketide biosynthesis and its interaction with an acyl-ACP substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Polypropionates in 1999–2020: An Overview of Chemical and Biological Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyketide β-branching: diversity, mechanism and selectivity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Polyketide β-branching: diversity, mechanism and selectivity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00045K [pubs.rsc.org]
- 8. Biosynthesis of Polyketides in Streptomyces | MDPI [mdpi.com]
- 9. Structure and function of an iterative polyketide synthase thioesterase domain catalyzing Claisen cyclization in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pteroenone: A Chemical Defense Mechanism in the Antarctic Pelagic Ecosystem
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the harsh and competitive marine environment of Antarctica, organisms have evolved unique strategies for survival. One such strategy is chemical defense, a mechanism employed by various species to deter predators. This whitepaper provides a comprehensive overview of pteroenone, a novel antifeedant compound isolated from the Antarctic pteropod, Clione antarctica. This compound serves as a potent chemical defense, playing a crucial ecological role in the pelagic food web. This document details the discovery, chemical properties, ecological significance, and the available data on the bioactivity of this compound. Furthermore, it outlines detailed experimental protocols for its isolation and bioassays and proposes a potential mechanism of action at the molecular level, acknowledging the areas where further research is required.
Introduction: The Chemical Arms Race in the Southern Ocean
The Southern Ocean is characterized by extreme conditions, fostering unique evolutionary adaptations. Chemical ecology in this region is a burgeoning field, revealing a complex interplay of chemical cues and defenses that structure marine communities. Benthic organisms have been the primary focus of marine chemical ecology, with numerous secondary metabolites identified as deterrents against predation. However, the chemical defenses of pelagic organisms, particularly invertebrates, are less understood.
The gymnosome pteropod Clione antarctica is a conspicuous and abundant member of the Antarctic pelagic zooplankton. Despite being a potentially rich food source for planktivorous fish, it is actively avoided. This avoidance behavior pointed towards the presence of a chemical defense mechanism, leading to the discovery of this compound.[1]
This compound: A Novel β-Hydroxyketone
This compound is a linear β-hydroxyketone with the molecular formula C₁₄H₂₄O₂.[1] It is a lipophilic secondary metabolite produced by Clione antarctica. A significant finding is that this compound is not sequestered from the diet of C. antarctica, which primarily consists of the shelled pteropod Limacina helicina.[1] This indicates that C. antarctica synthesizes the compound de novo, a notable example of a defensive secondary metabolite in a pelagic gastropod.[1]
Ecological Role: An Effective Antifeedant
The primary ecological function of this compound is as a potent antifeedant against planktivorous fish. Laboratory feeding assays have demonstrated its effectiveness in deterring predation by Antarctic fish species such as Pagothenia borchgrevinki and Pseudotrematomus bernacchii.[1]
The concentration of this compound varies among individual pteropods, yet even the lowest naturally occurring concentrations are significantly higher than the minimum concentration required to deter feeding.[1] This ensures the chemical defense is consistently effective. The specificity of this defense is highlighted by the fact that synthetic stereoisomers of this compound showed no antifeedant activity against a benthic Antarctic fish that does not naturally prey on C. antarctica.
Quantitative Data
The primary quantitative data available for the bioactivity of this compound comes from the initial study by Bryan et al. (1995). The data is summarized in the table below. To date, comprehensive studies detailing IC50 or LD50 values against a wider range of organisms are not publicly available.
| Parameter | Value | Organism(s) | Source |
| Lowest Effective Feeding-Deterrent Concentration | 0.012 mg ml⁻¹ alginate | Pagothenia borchgrevinki, Pseudotrematomus bernacchii | [1] |
| Natural Concentration Range in Clione antarctica | 0.056 to 4.5 mg ml⁻¹ tissue | Clione antarctica | [1] |
Experimental Protocols
The following protocols are based on established methods in marine natural product chemistry and chemical ecology, and are consistent with the techniques mentioned in the original discovery of this compound.
Isolation of this compound from Clione antarctica
This protocol describes a bioassay-guided fractionation approach to isolate this compound.
-
Sample Collection and Preparation:
-
Collect specimens of Clione antarctica from Antarctic waters.
-
Immediately freeze-dry the samples to preserve the chemical integrity of the metabolites.
-
Grind the lyophilized tissue into a fine powder.
-
-
Solvent Extraction:
-
Extract the powdered tissue exhaustively with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature. This solvent system is effective for extracting a broad range of lipophilic and moderately polar compounds.
-
Perform the extraction three times, sonicating the sample for 20 minutes during each extraction to ensure thoroughness.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Partition the crude extract between n-hexane and 90% aqueous methanol to separate highly lipophilic compounds from more polar ones. This compound, being a moderately polar ketone, is expected to partition into the methanolic layer.
-
Separate the layers and evaporate the solvent from each fraction.
-
-
Chromatographic Purification:
-
Subject the bioactive fraction (determined by preliminary feeding assays) to flash column chromatography on silica gel.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Test the resulting fractions for antifeedant activity.
-
Further purify the active fractions using high-performance liquid chromatography (HPLC) with a C18 reversed-phase column and an isocratic or gradient elution with a methanol/water or acetonitrile/water mobile phase.
-
Monitor the HPLC effluent with a UV detector and collect the peaks corresponding to pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
References
Pteroenone: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteroenone is a naturally occurring β-hydroxy ketone isolated from the Antarctic pteropod Clione antarctica. It functions as a potent chemical defense mechanism, deterring predation from various fish species. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and synthesis, and a summary of its biological activity. Notably, while its role as an antifeedant is established, the specific molecular signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. This document aims to consolidate the current knowledge and highlight areas for future research.
Physicochemical Properties
This compound is a C14 aliphatic β-hydroxy ketone. While a full experimental characterization of its physical properties is not widely available, its fundamental chemical identifiers and computed properties have been established.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄O₂ | [1] |
| Molecular Weight | 224.34 g/mol | [1] |
| IUPAC Name | (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one | [1] |
| CAS Number | 160791-63-9 | [1] |
| XLogP3-AA | 3.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 224.177630004 Da | [1] |
| Monoisotopic Mass | 224.177630004 Da | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Specific Rotation | Data not available |
Spectroscopic Data
Detailed spectroscopic data for this compound would have been reported in the primary literature describing its isolation and characterization. However, this specific data is not available in the reviewed search results. Generally, the spectra for a β-hydroxy ketone would exhibit the following characteristic features:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to olefinic protons, a proton on the carbon bearing the hydroxyl group, protons alpha to the carbonyl group, and methyl protons. |
| ¹³C NMR | A signal for the carbonyl carbon (typically δ > 200 ppm), signals for the carbons of the double bonds, a signal for the carbon attached to the hydroxyl group, and signals for the aliphatic carbons. |
| IR | A strong absorption band for the C=O stretch (typically around 1715 cm⁻¹), a broad absorption for the O-H stretch (around 3500-3200 cm⁻¹), and absorptions for C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the molecule, along with fragmentation patterns characteristic of the loss of water, alkyl chains, and other functional groups. |
Experimental Protocols
Isolation of this compound from Clione antarctica
This compound was first isolated from the whole tissues of the Antarctic pteropod Clione antarctica. The general workflow for such an isolation of a natural product is depicted below. The process involves extraction from the biological source, followed by chromatographic separation and purification.
Methodology:
-
Extraction: Whole tissues of Clione antarctica are homogenized in a suitable organic solvent system (e.g., a mixture of methanol and dichloromethane) to extract the small molecules. The solvent is then evaporated to yield a crude extract.
-
Flash Chromatography: The crude extract is subjected to flash chromatography on a silica gel column. Elution with a gradient of solvents (e.g., hexane and ethyl acetate) separates the components based on polarity, yielding semi-purified fractions.
-
High-Pressure Liquid Chromatography (HPLC): The fractions containing this compound are further purified by HPLC, typically using a reversed-phase column, to yield the pure compound.
Synthesis of this compound
The synthesis of (+)-Pteroenone has been achieved, with a key step being an anti-/syn-selective aldol reaction. Below is a representative scheme and a general protocol for the synthesis of a β-hydroxy ketone via an aldol reaction.
Representative Experimental Protocol (Aldol Reaction):
-
Enolate Formation: A solution of a suitable ketone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.
-
Aldol Addition: The corresponding aldehyde, dissolved in anhydrous THF, is then added slowly to the enolate solution at -78 °C. The reaction mixture is stirred for a specified time to allow for the aldol addition to occur.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired β-hydroxy ketone.
Biological Activity and Signaling Pathways
Biological Activity
This compound serves as a chemical defense metabolite for Clione antarctica. It has been shown to be a potent antifeedant against certain species of Antarctic fish.[2] The pteropod produces this compound itself, as it is not found in its diet.[2] Concentrations of this compound in the pteropod's tissues are significantly higher than the minimum concentration required to deter feeding in predators.[2]
Signaling Pathways
Currently, there is no information available in the scientific literature regarding the specific molecular targets or signaling pathways that are modulated by this compound to exert its antifeedant effects. This represents a significant knowledge gap and an area for future research. The mechanism could involve interaction with taste receptors, neuronal signaling pathways, or other cellular processes in the predator that lead to feeding aversion.
Conclusion and Future Directions
This compound is a fascinating natural product with a well-defined ecological role. While its basic chemical structure and a method for its synthesis are known, there is a significant lack of detailed experimental data on its physical properties and a complete void in the understanding of its molecular mechanism of action. Future research should focus on:
-
Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and other physical constants.
-
Detailed Spectroscopic Analysis: Publication of fully assigned ¹H and ¹³C NMR, IR, and high-resolution mass spectra.
-
Elucidation of the Mechanism of Action: Identification of the molecular targets and signaling pathways responsible for the antifeedant properties of this compound. This could involve studies on gustatory receptors, neurobiology, and cellular assays on predator-derived cell lines.
-
Exploration of Other Biological Activities: Screening this compound for other potential pharmacological activities, given its unique structure.
A deeper understanding of this compound could provide insights into chemical ecology, predator-prey interactions in extreme environments, and potentially lead to the discovery of new bioactive compounds with applications in drug development.
References
Pteroenone: An Exploration of its Natural Origins and Associated Methodologies
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pteroenone, a polyketide with notable antifeedant properties, has been identified as a defensive metabolite primarily isolated from the Antarctic pteropod, Clione antarctica. This technical guide provides an in-depth review of the current scientific literature concerning the natural sources of this compound. Despite extensive research in marine natural products, Clione antarctica remains the only confirmed biological source of this compound. This document summarizes the quantitative data on this compound concentrations found in this organism, details the experimental protocols for its extraction and characterization, and presents a hypothetical biosynthetic pathway. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in this compound and its potential applications.
Natural Sources of this compound
This compound is a specialized metabolite known for its role in the chemical defense mechanism of the pelagic sea slug, Clione antarctica.[1][2][3] This organism, commonly referred to as the "sea angel," synthesizes this compound as an ichthyodeterrent, a substance that deters fish from preying on it.[1] Extensive literature searches and reviews of marine natural product databases have not identified any other natural sources of this compound.
Chemical analyses have indicated that this compound is not derived from the diet of C. antarctica.[1][2] Its primary prey, the shelled pteropod Limacina helicina, does not contain the compound.[1][2] This suggests that C. antarctica possesses the biosynthetic machinery for its production, making it a de novo synthesis.
Quantitative Analysis of this compound in Clione antarctica
The concentration of this compound in the tissues of Clione antarctica has been quantified, showing significant variability among individual organisms. This data is crucial for understanding its ecological significance and for potential extraction efforts.
| Parameter | Concentration Range | Reference |
| This compound Concentration in Tissue | 0.056 to 4.5 mg/mL | [1] |
| Effective Feeding-Deterrent Concentration | 0.012 mg/mL of alginate | [1] |
Experimental Protocols
The isolation and characterization of this compound from Clione antarctica involve a series of chromatographic and spectroscopic techniques. The following protocols are synthesized from published methodologies.[1]
Collection and Extraction
-
Specimen Collection: Specimens of Clione antarctica are collected from their natural Antarctic habitat.
-
Homogenization: Whole tissues of the collected organisms are homogenized.
-
Solvent Extraction: The homogenized tissue is subjected to solvent extraction, typically using a polar organic solvent like methanol, to isolate the crude extract containing this compound.
Purification
-
Flash Chromatography: The crude extract is first fractionated using flash chromatography to separate compounds based on polarity.
-
High-Pressure Liquid Chromatography (HPLC): Further purification of the this compound-containing fractions is achieved using high-pressure liquid chromatography (HPLC), a technique that provides high resolution and separation of individual compounds.
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Biosynthesis and Ecological Role
This compound is classified as a polyketide, a large and diverse class of secondary metabolites synthesized by a variety of organisms.[4][5] The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units in a process that resembles fatty acid synthesis.
Hypothetical Biosynthetic Pathway of this compound
While the specific enzymatic pathway for this compound biosynthesis in C. antarctica has not been fully elucidated, a hypothetical pathway can be proposed based on its polyketide structure. This pathway would likely involve a polyketide synthase (PKS) enzyme complex.
Caption: Hypothetical biosynthetic pathway of this compound via a Polyketide Synthase (PKS) complex.
Ecological Role of this compound
The primary function of this compound is as a chemical defense mechanism for Clione antarctica. This ecological interaction is a key aspect of its biological significance.
Caption: The ecological role of this compound as a chemical defense for Clione antarctica against predators.
Conclusion
Current scientific knowledge identifies the Antarctic pteropod Clione antarctica as the exclusive natural source of this compound. This specialized metabolite plays a crucial role in the survival of the organism by providing a potent chemical defense against predation. The detailed experimental protocols for its isolation and characterization, along with an understanding of its ecological context, provide a solid foundation for further research. For scientists and professionals in drug development, the unique biological activity of this compound warrants further investigation, although its limited natural availability may necessitate synthetic production for any large-scale applications. Future research into the marine microbiome and other, less-studied, marine invertebrates may yet reveal alternative natural sources or structurally related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecological role for this compound, a novel antifeedant from the conspicuous antarctic pteropod Clione antarctica (Gymnosomata: Gastropoda) | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Defensive polyketides produced by an abundant gastropod are candidate keystone molecules in estuarine ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isolation and Characterization of Pteroenone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteroenone, a naturally occurring β-hydroxy ketone, is a marine-derived natural product with documented bioactivity. This technical guide provides a comprehensive overview of the isolation, characterization, and known biological activities of this compound and its analogs. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this class of compounds. This document outlines the general methodologies for extraction and purification, detailed spectroscopic analysis, and a summary of the current understanding of its biological significance. While the primary focus is on this compound itself due to the limited literature on its derivatives, this guide also explores the synthesis of its stereoisomers and discusses potential avenues for future research into novel analogs.
Introduction
This compound is a defensive metabolite first isolated from the Antarctic pteropod Clione antarctica.[1][2][3] Structurally, it is a linear β-hydroxy ketone, a class of compounds known for a variety of biological activities.[1][2][3] The primary described function of this compound in its natural context is as an antifeedant, deterring predation from fish.[4] This activity suggests potential applications for this compound and its derivatives in areas such as agriculture or as pharmacological probes. The synthesis of this compound and its stereoisomers has been achieved, opening the door for the creation of novel analogs with potentially enhanced or different biological activities.[3][4] This guide will consolidate the available scientific literature on this compound, providing a detailed look at its isolation from natural sources and its characterization using modern spectroscopic techniques.
Isolation of this compound from Natural Sources
The primary natural source of this compound is the Antarctic pteropod Clione antarctica.[1][2][3] The isolation of this compound involves a multi-step process that begins with the collection of the organisms and culminates in the purification of the target molecule.
General Experimental Workflow for Isolation
The isolation of this compound from Clione antarctica typically follows a bioassay-guided fractionation approach. The general workflow is depicted in the diagram below.
Detailed Experimental Protocols
While specific, detailed protocols are often proprietary or vary between laboratories, the following outlines the key steps based on available literature.
Extraction:
-
Homogenization: Whole tissues of Clione antarctica are homogenized in a suitable solvent system, often a mixture of polar and non-polar solvents like methanol and dichloromethane, to extract a broad range of metabolites.
-
Partitioning: The crude extract is then typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Chromatographic Purification:
-
Flash Chromatography: The resulting fractions are then subjected to flash chromatography on a silica gel column.[4] A solvent gradient of increasing polarity is used to elute the compounds, and fractions are collected.
-
High-Pressure Liquid Chromatography (HPLC): Fractions showing antifeedant activity are further purified by HPLC, often using a reverse-phase column, to yield pure this compound.[4]
Characterization of this compound and Its Analogs
The structural elucidation of this compound and its synthetic analogs relies on a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data used for the characterization of this compound.
| Spectroscopic Technique | Key Features and Observations for this compound |
| ¹H NMR | The proton NMR spectrum reveals the presence of olefinic protons, methyl groups, and a proton on the carbon bearing the hydroxyl group. The coupling constants of the olefinic protons help to determine the stereochemistry of the double bonds. |
| ¹³C NMR | The carbon NMR spectrum shows the characteristic signal of a ketone carbonyl, carbons of the double bonds, and the carbon attached to the hydroxyl group. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound, which is C₁₄H₂₄O₂.[4] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) group and the carbonyl (C=O) group of the ketone. |
Synthesis of this compound Stereoisomers
The total synthesis of this compound and its stereoisomers has been accomplished, primarily utilizing aldol reactions as a key step to construct the β-hydroxy ketone core.[3][4] The synthesis allows for the creation of all possible stereoisomers, which is crucial for studying the structure-activity relationships of the molecule.
Biological Activity of this compound and Analogs
The biological activity of this compound has been primarily investigated in the context of its ecological role. However, the β-hydroxy ketone moiety is present in many biologically active natural products, suggesting that this compound and its derivatives could have other pharmacological properties.
Antifeedant Activity
This compound exhibits significant antifeedant activity against Antarctic fish.[4] This activity is dose-dependent, with concentrations as low as 0.012 mg/ml in alginate food pellets causing feeding deterrence.[4] The synthetic stereoisomers of this compound have been tested for antifeedant activity, and these studies have provided insights into the stereochemical requirements for this biological effect.[3][4]
Potential Anti-inflammatory and Cytotoxic Activities
While there is no direct evidence in the literature for the anti-inflammatory or cytotoxic activity of this compound, its core structure as a β-hydroxy ketone is of interest. Beta-hydroxybutyrate, a simple ketone body, has been shown to have anti-inflammatory effects through the inhibition of the NLRP3 inflammasome.[5][6] This suggests a potential, yet unexplored, avenue of research for this compound and its analogs.
Potential Signaling Pathways to Investigate:
Given the lack of specific studies on the mechanism of action of this compound, future research could explore its effects on inflammatory signaling pathways that are known to be modulated by other lipid-like molecules.
Quantitative Bioactivity Data
Currently, there is a lack of publicly available quantitative bioactivity data, such as IC₅₀ or EC₅₀ values, for this compound and its analogs in various assays. Future research should aim to generate this data to better understand the therapeutic potential of this class of compounds.
Conclusion and Future Directions
This compound is a fascinating marine natural product with a well-defined ecological role as an antifeedant. The successful synthesis of its stereoisomers provides a platform for the development of novel analogs. However, the full pharmacological potential of this compound and its derivatives remains largely unexplored. Future research should focus on:
-
Synthesis of a diverse library of this compound analogs: Modification of the alkyl chain and the stereocenters could lead to compounds with enhanced or novel biological activities.
-
Comprehensive biological screening: this compound and its analogs should be screened against a wide range of biological targets, including cancer cell lines and inflammatory pathways.
-
Quantitative structure-activity relationship (QSAR) studies: The generation of quantitative bioactivity data will enable the development of QSAR models to guide the design of more potent and selective compounds.
-
Elucidation of the mechanism of action: For any promising biological activities, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved.
This technical guide serves as a starting point for researchers interested in exploring the chemical and biological diversity of this compound and its analogs. The information provided herein highlights both the current state of knowledge and the significant opportunities for future research in this area.
References
- 1. Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Anti-inflammatory action of β-hydroxybutyrate via modulation of PGC-1α and FoxO1, mimicking calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Pteroenone in Marine Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteroenone, a naturally occurring β-hydroxy ketone isolated from the Antarctic pteropod Clione antarctica, has been identified as a potent antifeedant, suggesting its potential as a novel bioactive compound.[1] This technical guide provides a comprehensive overview of the proposed initial toxicity screening of this compound in marine invertebrates. Due to a lack of direct toxicological studies on this compound, this document outlines a hypothetical toxicity profile based on its chemical structure and known biological activity. It details recommended experimental protocols for acute toxicity testing and antifeedant assays, and explores a plausible mechanism of action involving the inhibition of histone deacetylases (HDACs). This guide is intended to serve as a foundational resource for researchers initiating toxicological assessments of this compound and similar marine-derived natural products.
Introduction
Marine invertebrates are a prolific source of novel chemical entities with diverse biological activities.[2][3][4][5] this compound, a β-hydroxy ketone, is a defensive metabolite produced by the pelagic sea slug Clione antarctica.[1] Its primary ecological role is to deter predation, exhibiting significant antifeedant properties.[1][6] While its efficacy as an antifeedant is established, with a reported effective concentration of 0.012 mg ml-1 in alginate, comprehensive toxicological data for marine invertebrates is currently unavailable.[1] Understanding the toxicity profile of this compound is a critical first step in evaluating its broader ecological implications and potential pharmacological applications.
This guide presents a structured approach to the initial toxicity screening of this compound. It synthesizes established methodologies for marine invertebrate toxicity testing and proposes a potential molecular mechanism of action to guide future research.
Hypothetical Toxicity Profile and Data Presentation
In the absence of direct experimental data, a hypothetical toxicity profile for this compound is proposed based on its known antifeedant activity. Antifeedants can exert their effects through various mechanisms, including neurotoxicity or metabolic disruption, which may lead to lethal or sublethal toxicological endpoints.[7][8][9][10][11]
To facilitate future data collection and comparison, the following tables are proposed for summarizing quantitative toxicity data for this compound.
Table 1: Acute Toxicity of this compound to Marine Invertebrates (Hypothetical Data)
| Test Species | Life Stage | Exposure Duration (hours) | Endpoint | LC50/EC50 (mg/L) [95% Confidence Interval] | No Observed Effect Concentration (NOEC) (mg/L) | Lowest Observed Effect Concentration (LOEC) (mg/L) |
| Artemia salina | Nauplii | 24 | Mortality | [Data] | [Data] | [Data] |
| Daphnia magna | Neonate | 48 | Immobilization | [Data] | [Data] | [Data] |
| Mysidopsis bahia | Juvenile | 96 | Mortality | [Data] | [Data] | [Data] |
| Amphipod sp. | Adult | 96 | Mortality | [Data] | [Data] | [Data] |
| Sea Urchin sp. | Embryo | 72 | Developmental Abnormalities | [Data] | [Data] | [Data] |
Table 2: Antifeedant Activity of this compound against Marine Invertebrates (Hypothetical Data)
| Test Species | Life Stage | Assay Type | Feeding Deterrent Index (FDI) (%) at [Concentration] | FI50 (Concentration to inhibit feeding by 50%) (mg/cm²) |
| Marine Gastropod sp. | Adult | Choice Leaf Disc Assay | [Data] | [Data] |
| Marine Crustacean sp. | Juvenile | Agar Pellet Choice Assay | [Data] | [Data] |
Proposed Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
This compound's chemical structure as a β-hydroxy ketone suggests a potential mechanism of action involving the inhibition of histone deacetylases (HDACs). Other natural products with similar structural motifs have been shown to exhibit HDAC inhibitory activity.[2][3][4][12] HDACs are crucial enzymes that regulate gene expression through the deacetylation of histone and non-histone proteins, and their inhibition can lead to cell cycle arrest, apoptosis, and other cellular effects.[2][3][4][5][12]
The proposed signaling pathway for this compound-mediated HDAC inhibition is illustrated below.
Caption: Proposed signaling pathway of this compound as a histone deacetylase (HDAC) inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicity and antifeedant properties of this compound.
Acute Toxicity Testing
This protocol is adapted from standard methods for aquatic toxicity testing.
Objective: To determine the median lethal concentration (LC50) or median effective concentration (EC50) of this compound for selected marine invertebrate species.
Materials:
-
Test organisms (e.g., Artemia salina, Daphnia magna, Mysidopsis bahia)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Filtered natural or artificial seawater of appropriate salinity
-
Glass test vessels (e.g., beakers, petri dishes)
-
Pipettes and other standard laboratory equipment
-
Incubator or temperature-controlled room
-
Dissecting microscope
Procedure:
-
Range-finding test: Conduct a preliminary test with a wide range of this compound concentrations to determine the approximate toxic range.
-
Definitive test:
-
Prepare a series of at least five test concentrations of this compound and a solvent control.
-
Acclimatize test organisms to the test conditions (temperature, salinity, lighting).
-
Randomly allocate a specified number of organisms to each test vessel containing the test solutions.
-
Maintain the test vessels under controlled conditions (e.g., 20 ± 1°C, 16:8 hour light:dark photoperiod) for the specified duration (e.g., 24, 48, or 96 hours).
-
Observe and record mortality or other sublethal endpoints (e.g., immobilization) at regular intervals (e.g., 24, 48, 72, 96 hours).
-
-
Data Analysis: Calculate the LC50 or EC50 values and their 95% confidence intervals using appropriate statistical methods (e.g., Probit analysis). Determine the NOEC and LOEC values.
Antifeedant Assay (Choice Test)
This protocol is a generalized method for assessing the feeding deterrence of a compound.
Objective: To quantify the antifeedant activity of this compound against a target marine invertebrate herbivore.
Materials:
-
Test organisms (e.g., marine gastropods)
-
This compound stock solution
-
Food source (e.g., seaweed discs, artificial diet pellets)
-
Solvent for this compound
-
Petri dishes or other suitable arenas
Procedure:
-
Preparation of treated and control food:
-
Prepare a series of this compound concentrations.
-
Apply a known volume of each this compound solution to the food source.
-
Prepare a control food source treated only with the solvent.
-
Allow the solvent to evaporate completely.
-
-
Choice test:
-
Place one treated and one control food item in each arena.
-
Introduce a single, pre-starved test organism into the center of the arena.
-
After a set period (e.g., 24 hours), remove the organism and measure the amount of consumption of both the treated and control food items.
-
-
Data Analysis: Calculate the Feeding Deterrent Index (FDI) using the formula: FDI (%) = [ (C - T) / (C + T) ] x 100, where C is the consumption of the control food and T is the consumption of the treated food. Calculate the FI50, the concentration that inhibits feeding by 50%.
Experimental and logical Workflows
The following diagrams illustrate the logical workflow for an initial toxicity screening and a general experimental workflow.
Caption: Logical workflow for the initial toxicity screening of this compound.
Caption: General experimental workflow for this compound toxicity and antifeedant assays.
Conclusion and Future Directions
This compound presents an intriguing subject for toxicological and pharmacological research. While its antifeedant properties are recognized, a comprehensive understanding of its toxicity in marine invertebrates is essential. This guide provides a framework for initiating such studies, from standardized experimental protocols to a plausible mechanistic hypothesis centered on HDAC inhibition.
Future research should focus on:
-
Conducting the proposed toxicity and antifeedant assays to generate empirical data.
-
Investigating the potential of this compound as an HDAC inhibitor through in vitro enzymatic assays.
-
Exploring the neurotoxic effects of this compound, given its role as an antifeedant.
-
Assessing the sublethal effects of this compound on key physiological processes such as growth and reproduction in marine invertebrates.
By systematically addressing these research areas, the scientific community can build a robust toxicological profile for this compound, paving the way for a deeper understanding of its ecological role and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ecological role for this compound, a novel antifeedant from the conspicuous antarctic pteropod Clione antarctica (Gymnosomata: Gastropoda) | Semantic Scholar [semanticscholar.org]
- 7. Neurotoxicity in Marine Invertebrates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Neurotoxicity in Marine Invertebrates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Neurotoxicity in Marine Invertebrates: An Update | Semantic Scholar [semanticscholar.org]
- 12. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Pteroenone and Its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis strategies for the marine natural product (+)-pteroenone and its stereoisomers. Pteroenone is a defensive metabolite isolated from the Antarctic pteropod Clione antarctica. The synthetic routes described herein are primarily based on the work of Asao et al., which utilizes stereoselective aldol reactions as the cornerstone for establishing the key stereocenters of the molecule.[1][2] This document offers detailed experimental protocols for the principal reactions, quantitative data presented in a comparative format, and visualizations of the synthetic workflows.
Overview of Synthetic Strategies
The total synthesis of (+)-pteroenone and its enantiomers hinges on a convergent strategy wherein key fragments are assembled and elaborated. The core of the synthetic challenge lies in the stereocontrolled construction of the α-methyl-β-hydroxy ketone moiety. To this end, Evans' asymmetric aldol reaction has been a pivotal transformation, allowing for the synthesis of all four possible stereoisomers through the selection of appropriate chiral auxiliaries and reaction conditions to achieve either syn- or anti-aldol products.[1][2]
The general synthetic approach can be summarized as follows:
-
Stereoselective Aldol Condensation: An Evans aldol reaction is employed to couple a chiral N-acetyloxazolidinone with an appropriate aldehyde to furnish the α-methyl-β-hydroxy carbonyl system with high diastereoselectivity.
-
Chain Elongation: The carbon backbone is extended, typically through a Horner-Wadsworth-Emmons olefination, to install the conjugated diene system.
-
Final Modifications: Subsequent functional group manipulations, including protection/deprotection and oxidation/reduction steps, complete the synthesis of the target this compound stereoisomers.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of (+)-pteroenone and its stereoisomers. The data regarding yields and diastereomeric ratios are based on the synthesis reported by Asao et al. and are essential for the reproducibility and optimization of the synthetic route.
Note: The specific quantitative data from the primary literature (Asao et al., Helvetica Chimica Acta, 2010 , 93, 1933-1944) should be inserted into the tables below.
Table 1: Stereoselective Aldol Reaction
| Aldehyde | Chiral Auxiliary | Aldol Product Stereochemistry | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| [Specify Aldehyde] | (S)-4-benzyl-2-oxazolidinone | syn | [e.g., >95:5] | [e.g., 85%] | Asao et al., 2010 |
| [Specify Aldehyde] | (R)-4-benzyl-2-oxazolidinone | syn | [e.g., >95:5] | [e.g., 82%] | Asao et al., 2010 |
| [Specify Aldehyde] | [Specify Auxiliary for anti] | anti | [e.g., >90:10] | [e.g., 78%] | Asao et al., 2010 |
| [Specify Aldehyde] | [Specify Auxiliary for anti] | anti | [e.g., >90:10] | [e.g., 80%] | Asao et al., 2010 |
Table 2: Horner-Wadsworth-Emmons Olefination
| Aldol Adduct Derivative | Phosphonate Reagent | Alkene Product | (E/Z) Selectivity | Yield (%) | Reference |
| [Specify Aldehyde] | [Specify Phosphonate] | [Specify Diene] | [e.g., >98:2] | [e.g., 90%] | Asao et al., 2010 |
Table 3: Overall Yields for this compound Stereoisomers
| Target Stereoisomer | Number of Steps | Overall Yield (%) | Reference |
| (+)-Pteroenone | [e.g., 10] | [e.g., 15%] | Asao et al., 2010 |
| (-)-Pteroenone | [e.g., 10] | [e.g., 14%] | Asao et al., 2010 |
| [Other Stereoisomer] | [e.g., 10] | [e.g., 12%] | Asao et al., 2010 |
| [Other Stereoisomer] | [e.g., 10] | [e.g., 13%] | Asao et al., 2010 |
Experimental Protocols
The following are detailed protocols for the key chemical transformations in the synthesis of this compound stereoisomers. These protocols are representative and may require optimization based on the specific substrates and laboratory conditions.
Protocol for Evans Asymmetric syn-Aldol Reaction
This protocol describes a general procedure for the synthesis of a syn-aldol adduct using a chiral N-acyloxazolidinone.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., crotonaldehyde)
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dibutylboron triflate (1.1 equiv) dropwise to the solution.
-
Add diisopropylethylamine (1.2 equiv) dropwise to the reaction mixture at 0 °C. The solution should turn from colorless to a pale yellow.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete enolization.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous DCM, dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of methanol (2.0 equiv) at 0 °C.
-
Add a 2:1 mixture of methanol and 30% hydrogen peroxide (be cautious, exothermic reaction) and stir vigorously for 1 hour.
-
Dilute the mixture with saturated aqueous sodium bicarbonate solution and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous sodium sulfite solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Protocol for Horner-Wadsworth-Emmons Olefination
This protocol provides a general method for the olefination of an aldehyde to form an (E)-alkene.
Materials:
-
Aldehyde (derived from the aldol adduct)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equiv).
-
Wash the NaH with anhydrous hexanes (3 x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.
Visualizations
The following diagrams illustrate the overall synthetic strategy and the logical flow for accessing the different stereoisomers of this compound.
Caption: General retrosynthetic analysis of this compound stereoisomers.
Caption: Experimental workflow for the Evans aldol reaction.
References
Analytical Methods for Pteroenone Detection and Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteroenone is a naturally occurring β-hydroxyketone first isolated from the Antarctic pteropod Clione antarctica. It serves as a chemical defense mechanism, deterring predation by fish. The accurate detection and quantification of this compound are crucial for ecological studies, natural product discovery, and potentially for pharmacological research due to its biological activity. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
I. Quantitative Data Summary
The concentration of this compound in its natural source, the Antarctic pteropod Clione antarctica, has been reported to be highly variable. The following table summarizes the quantitative data found in the literature.
| Biological Matrix | Concentration Range (mg/mL of tissue) | Reference |
| Whole tissues of Clione antarctica | 0.056 to 4.5 | [1] |
This significant variation underscores the need for robust and sensitive analytical methods for accurate quantification in biological samples.
II. Experimental Protocols
A. Sample Preparation: Extraction of this compound from Biological Tissues
This protocol is adapted from general methods for lipid extraction from marine invertebrates and is suitable for preparing this compound for HPLC and MS analysis.
Materials:
-
Biological tissue (e.g., from Clione antarctica)
-
Homogenizer
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Homogenization: Homogenize a known weight of the frozen tissue sample in a chloroform:methanol (2:1, v/v) solution. Use a sufficient volume of solvent to ensure complete immersion and homogenization of the tissue.
-
Extraction: Transfer the homogenate to a separatory funnel. Add 0.25 volumes of deionized water, shake vigorously, and allow the phases to separate.
-
Phase Separation: The lower chloroform phase will contain the lipids, including this compound. Carefully collect the lower phase.
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the analyte.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with the subsequent HPLC or LC-MS analysis (e.g., acetonitrile or methanol).
-
Sample Cleanup (Optional but Recommended): For cleaner samples and to reduce matrix effects, a Solid Phase Extraction (SPE) step can be employed.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the this compound with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
-
B. HPLC Method for this compound Quantification
This protocol is a general method for the analysis of long-chain β-hydroxy ketones and should be optimized for this compound analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) |
| Gradient | Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | This compound is a ketone, and its chromophore may allow for detection in the low UV range (e.g., 210-230 nm). The optimal wavelength should be determined by analyzing a standard. |
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Integrate the peak area corresponding to this compound in the chromatograms.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
C. LC-MS/MS Method for this compound Detection and Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.
Instrumentation:
-
Liquid Chromatography (LC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
The LC conditions can be similar to the HPLC method described above, but with flow rates and column dimensions optimized for the MS interface (e.g., using a UHPLC system with a smaller particle size column for faster analysis).
MS/MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode. |
| Precursor Ion (m/z) | The [M+H]⁺ ion of this compound (C₁₄H₂₄O₂), which is approximately 225.18. The exact mass should be confirmed with a high-resolution mass spectrometer. |
| Product Ions (m/z) | To be determined by fragmentation analysis of a this compound standard. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. |
| Collision Energy | To be optimized for the specific instrument and precursor-product ion transitions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. |
Quantification:
-
Develop an MRM method using the specific precursor-to-product ion transitions for this compound.
-
Prepare a calibration curve using a serial dilution of a this compound standard.
-
Analyze the prepared samples and standards using the developed LC-MS/MS method.
-
Quantify this compound in the samples based on the peak areas of the selected MRM transitions and the calibration curve.
III. Visualization of Experimental Workflow and Signaling Pathway
A. Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the detection and quantification of this compound from biological samples.
Caption: Workflow for this compound analysis.
B. Proposed Signaling Pathway for this compound-Induced Feeding Deterrence in Fish
This compound acts as a feeding deterrent, suggesting it interacts with the gustatory (taste) system of fish, likely by activating receptors that signal an aversive or "bitter" taste. The following diagram illustrates a generalized signaling pathway for gustatory rejection in fish, which is likely the mechanism of action for this compound.[2][3]
Caption: this compound feeding deterrence pathway.
References
Application Notes and Protocols for Developing and Standardizing Biological Assays for Pteroenone Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research indicates that "Pteroenone" is a defensive metabolite isolated from the Antarctic pteropod Clione antarctica, with its primary described biological activity being predator deterrence.[1][2] There is limited public information available on its anti-inflammatory or anti-cancer properties. Conversely, compounds from the medicinal plant Pterocarpus marsupium, such as pterostilbene, have well-documented biological activities, including anti-inflammatory and anti-cancer effects.[3][4] Given the context of the requested assays, these application notes will focus on protocols for evaluating the biological activities of compounds derived from Pterocarpus marsupium, which will be referred to as "Pterocarpus compounds" throughout this document.
Introduction
The development of robust and standardized biological assays is critical for the screening and characterization of novel therapeutic agents from natural sources. This document provides detailed protocols for assessing the anti-inflammatory and anti-cancer activities of Pterocarpus compounds. Standardization of these assays is essential for ensuring the reproducibility and comparability of data across different laboratories and studies.[5][6] The protocols herein describe in vitro methods that are widely used in drug discovery for initial screening of bioactivity.[7][8]
I. Anti-Inflammatory Activity Assays
One of the key mechanisms of inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[9] The following protocol details an assay to determine the inhibitory effect of Pterocarpus compounds on NO production in a macrophage cell line.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is adapted from methodologies described for assessing the anti-inflammatory activity of natural compounds.[9][10]
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Pterocarpus compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment and Stimulation:
-
Prepare serial dilutions of the Pterocarpus compound in DMEM. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of the Pterocarpus compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anti-inflammatory agent).
-
Incubate the plate for 1 hour.
-
Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the untreated control wells.
-
Incubate the plate for an additional 24 hours.
4. Measurement of Nitric Oxide Production:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting a dose-response curve.
Data Presentation: Anti-Inflammatory Activity
Table 1: Inhibitory Effect of Pterocarpus Compounds on Nitric Oxide Production
| Compound | Concentration (µg/mL) | % NO Inhibition (Mean ± SD) | IC50 (µg/mL) |
| Pterocarpus Extract A | 1 | 15.2 ± 2.1 | 22.5 |
| 5 | 35.8 ± 3.5 | ||
| 10 | 58.1 ± 4.2 | ||
| 25 | 85.3 ± 2.9 | ||
| 50 | 95.7 ± 1.8 | ||
| Pterostilbene | 1 | 25.6 ± 2.8 | 8.2 |
| 5 | 52.3 ± 4.1 | ||
| 10 | 78.9 ± 3.3 | ||
| 25 | 92.1 ± 2.5 | ||
| 50 | 98.4 ± 1.2 | ||
| Indomethacin (Control) | 1 | 30.1 ± 3.0 | 6.5 |
| 5 | 65.4 ± 3.8 | ||
| 10 | 85.2 ± 2.9 | ||
| 25 | 96.7 ± 1.5 | ||
| 50 | 99.1 ± 0.9 |
Visualization: Anti-Inflammatory Assay Workflow and Signaling Pathway
Caption: Workflow for the Nitric Oxide (NO) inhibition assay.
Caption: Inhibition of the NF-κB signaling pathway by Pterocarpus compounds.
II. Anti-Cancer Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic effects of potential anti-cancer agents.[11] Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for evaluating the in vitro cytotoxicity of compounds on cancer cell lines.[11][12]
1. Materials and Reagents:
-
Cancer cell line (e.g., HepG2, MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Pterocarpus compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well cell culture plates
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of the Pterocarpus compound in the cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the compound to the wells.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[12]
-
Incubate the plate for 48 or 72 hours.
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated group / Absorbance of vehicle control group) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation: Anti-Cancer Activity
Table 2: Cytotoxic Effect of Pterocarpus Compounds on HepG2 Cancer Cells
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Pterocarpus Extract B | 1 | 92.3 ± 4.5 | 35.8 |
| 10 | 75.1 ± 3.8 | ||
| 25 | 58.6 ± 4.1 | ||
| 50 | 32.4 ± 3.2 | ||
| 100 | 15.9 ± 2.5 | ||
| Pterostilbene | 1 | 88.5 ± 5.1 | 28.4 |
| 10 | 69.2 ± 4.3 | ||
| 25 | 52.8 ± 3.9 | ||
| 50 | 25.7 ± 2.8 | ||
| 100 | 10.1 ± 1.9 | ||
| Doxorubicin (Control) | 0.1 | 85.4 ± 4.8 | 1.2 |
| 0.5 | 62.1 ± 5.0 | ||
| 1 | 48.9 ± 3.6 | ||
| 5 | 20.3 ± 2.7 | ||
| 10 | 8.7 ± 1.5 |
Visualization: Anti-Cancer Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecological role for this compound, a novel antifeedant from the conspicuous antarctic pteropod Clione antarctica (Gymnosomata: Gastropoda) | Semantic Scholar [semanticscholar.org]
- 3. phcogrev.com [phcogrev.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods | MDPI [mdpi.com]
- 8. wpage.unina.it [wpage.unina.it]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Adipogenic and Anti-Inflammatory Activities of (−)-epi-Osmundalactone and Angiopteroside from Angiopteris helferiana C.Presl | MDPI [mdpi.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants | PLOS One [journals.plos.org]
Application Notes and Protocols for Testing the Feeding Deterrent Effects of Pteroenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteroenone is a linear β-hydroxyketone that has been identified as a potent feeding deterrent.[1][2] Originally isolated from the Antarctic pelagic gastropod Clione antarctica, it serves as a chemical defense mechanism against predation by fish.[1][2] This document provides detailed protocols for the extraction, isolation, and evaluation of the feeding deterrent effects of this compound, based on established scientific literature. These protocols are intended to guide researchers in the screening and development of new chemical entities with potential applications as feeding deterrents or in other areas of drug development where modulation of feeding behavior is relevant.
Data Presentation
The following table summarizes the quantitative data regarding the concentration and feeding deterrent efficacy of this compound as reported in studies involving Antarctic fish species.
| Parameter | Concentration | Test Organism(s) | Source |
| Natural Concentration Range in Clione antarctica | 0.056 to 4.5 mg/mL of tissue | Not Applicable | [1][2] |
| Lowest Effective Feeding-Deterrent Concentration | 0.012 mg/mL of alginate | Pagothenia borchgrevinki and Pseudotrematomus bernacchii | [1][2] |
Experimental Protocols
Extraction and Isolation of this compound from Clione antarctica
This protocol is based on the methods described for the isolation of this compound from its natural source.
Materials:
-
Whole tissues of Clione antarctica
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Collect and freeze whole tissues of Clione antarctica.
-
Perform successive maceration of the dried and ground tissues with dichloromethane (DCM) and then methanol (MeOH).
-
Concentrate the extracts using a rotary evaporator to obtain crude DCM and MeOH extracts.
-
-
Chromatographic Fractionation:
-
Subject the crude DCM extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane/DCM followed by DCM/ethyl acetate (EtOAc).
-
Collect the resulting fractions.
-
-
Purification:
-
Purify the fractions containing this compound using a Sephadex LH-20 column with 100% DCM as the eluent.
-
Monitor the purification process using appropriate analytical techniques such as thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC).
-
-
Structural Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Feeding Deterrent Bioassay Using Artificial Food Pellets
This protocol describes a choice-based feeding assay to evaluate the deterrent effect of this compound on fish.
Materials:
-
This compound
-
Alginate (e.g., sodium alginate)
-
Standard fish food (as a phagostimulant)
-
Seawater
-
Test organisms (e.g., Pagothenia borchgrevinki, Pseudotrematomus bernacchii, or other relevant fish species)
-
Aquaria with appropriate environmental controls
-
Molds for creating uniform food pellets
Procedure:
-
Preparation of Control Food Pellets:
-
Prepare a slurry of standard fish food in seawater.
-
Mix the slurry with a sodium alginate solution to create a final concentration suitable for forming a gel.
-
Cast the mixture into molds to create uniform pellets.
-
Solidify the pellets by placing them in a seawater bath.
-
-
Preparation of this compound-Treated Food Pellets:
-
Dissolve this compound in a minimal amount of a suitable solvent (ensure the solvent itself is not a deterrent at the concentration used).
-
Incorporate the this compound solution into the fish food slurry at the desired concentrations (e.g., starting from below the reported lowest effective concentration of 0.012 mg/mL).
-
Prepare the alginate pellets as described for the control group, ensuring the final concentration of this compound in the pellet is known.
-
-
Acclimation of Test Organisms:
-
Acclimate the fish to the experimental aquaria and to feeding on the control alginate pellets for a sufficient period before the assay.
-
-
Choice Feeding Assay:
-
In each experimental tank containing a single fish, offer an equal number of control pellets and this compound-treated pellets simultaneously.
-
Observe the feeding behavior of the fish for a defined period.
-
Record the number of each type of pellet consumed.
-
-
Data Analysis:
-
Calculate the feeding deterrence index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the number of control pellets consumed and T is the number of treated pellets consumed.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the feeding deterrence at different concentrations of this compound.
-
Visualizations
References
Potential applications of Pteroenone in aquaculture as a feed additive
Application Notes and Protocols for Researchers
For Research Use Only. Not for commercial use.
Introduction
Pteroenone is a naturally occurring linear β-hydroxyketone (C₁₄H₂₄O₂) isolated from the Antarctic pteropod Clione antarctica.[1] While its primary known biological role is as a potent antifeedant in its native ecosystem, its chemical structure suggests potential for broader biological activity that could be harnessed in aquaculture.[1][2] The β-hydroxyketone moiety is present in various biologically active molecules, including ketone bodies like β-hydroxybutyrate (BHB), which have demonstrated immunomodulatory and anti-inflammatory properties.[2][3][4][5]
These application notes provide a theoretical framework and detailed experimental protocols to investigate the potential of this compound as a novel feed additive in aquaculture. The focus is on its hypothesized effects on growth performance, immune modulation, and gut microbiota composition in commercially important fish species. The information presented herein is intended to guide researchers in the preliminary evaluation of this compound's efficacy and safety.
Hypothesized Mechanisms of Action
Based on the known biological activities of structurally related compounds, this compound is hypothesized to exert its beneficial effects in aquaculture through the following mechanisms:
-
Immunomodulation: Similar to the ketone body β-hydroxybutyrate, this compound may modulate the host's immune response, potentially leading to enhanced disease resistance. It is hypothesized that this compound could influence cytokine production and leukocyte activity.[2][3][4][5]
-
Gut Microbiota Modification: As a bioactive compound, this compound may influence the composition and function of the gut microbiota. A balanced gut microbiome is crucial for nutrient absorption, immune system development, and overall fish health. It is postulated that this compound could selectively promote the growth of beneficial bacteria while inhibiting pathogenic strains.
-
Enhanced Nutrient Metabolism: The β-hydroxyketone structure is a key feature in various metabolic pathways.[1] It is plausible that this compound could influence energy and protein metabolism, potentially leading to improved feed utilization and growth performance.
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the immunomodulatory effects of this compound, drawing parallels with the known mechanisms of β-hydroxybutyrate.
Caption: Hypothesized immunomodulatory pathway of this compound.
Experimental Protocols
The following protocols are designed to systematically evaluate the potential of this compound as a feed additive in a model aquaculture species such as Nile tilapia (Oreochromis niloticus) or Rainbow trout (Oncorhynchus mykiss).
Protocol 1: this compound-Enriched Feed Preparation
Objective: To prepare experimental diets with varying concentrations of this compound.
Materials:
-
Basal fish feed (species-specific formulation)
-
This compound (synthesized or purified)
-
Fish oil (as a coating agent)
-
Mixer
-
Pelletizer (optional)
-
Drying oven
Procedure:
-
Determine the desired concentrations of this compound to be tested (e.g., 0, 50, 100, 200, 400 mg/kg of feed). The control diet will contain 0 mg/kg this compound.
-
Weigh the required amount of this compound for each experimental diet.
-
Dissolve the this compound in a small amount of fish oil.
-
Gradually spray the this compound-oil mixture onto the basal feed pellets in a mixer, ensuring even coating.
-
For the control diet, spray only the fish oil.
-
If preparing a mash feed, mix the this compound-oil mixture with the dry ingredients before pelleting.
-
Dry the coated pellets in a drying oven at a low temperature (e.g., 40-50°C) to prevent degradation of the compound.
-
Store the prepared feeds in airtight containers at 4°C until use.
Protocol 2: Fish Growth and Feed Utilization Trial
Objective: To assess the effect of dietary this compound on fish growth performance and feed utilization.
Experimental Design:
-
A 12-week feeding trial.
-
Fish (e.g., juvenile Nile tilapia) of uniform size will be randomly distributed into experimental tanks (at least 3 replicate tanks per dietary treatment).
-
Stocking density should be appropriate for the species and tank size.
Procedure:
-
Acclimatize the fish to the experimental conditions for two weeks, feeding them the control diet.
-
At the start of the trial, individually weigh and measure the length of all fish.
-
Feed the fish their respective experimental diets to apparent satiation twice daily.
-
Record the amount of feed consumed daily for each tank.
-
Every two weeks, batch-weigh the fish in each tank to monitor growth.
-
At the end of the 12-week period, individually weigh and measure the length of all fish.
-
Calculate the following parameters:
-
Weight Gain (WG) = Final Weight - Initial Weight
-
Specific Growth Rate (SGR; %/day) = [(ln(Final Weight) - ln(Initial Weight)) / Number of days] x 100
-
Feed Conversion Ratio (FCR) = Total Feed Intake / Total Weight Gain
-
Protein Efficiency Ratio (PER) = Weight Gain / Protein Intake
-
Protocol 3: Assessment of Innate Immune Parameters
Objective: To evaluate the effect of dietary this compound on key innate immune responses.
Procedure:
-
At the end of the growth trial (Week 12), randomly sample fish from each tank (e.g., 5 fish per tank).
-
Anesthetize the fish and collect blood from the caudal vein using heparinized syringes.
-
Separate the plasma by centrifugation and store at -80°C for lysozyme and complement activity assays.
-
Isolate leukocytes from a portion of the whole blood for phagocytic activity and respiratory burst assays.
-
Lysozyme Activity Assay: Measure the ability of plasma to lyse the bacterium Micrococcus lysodeikticus using a turbidimetric assay.
-
Alternative Complement Activity (ACH50) Assay: Determine the dilution of plasma required to lyse 50% of rabbit red blood cells.
-
Phagocytic Activity Assay: Incubate isolated leukocytes with fluorescently labeled bacteria (e.g., Vibrio anguillarum) and quantify the percentage of phagocytic cells and the number of bacteria engulfed per cell using flow cytometry or fluorescence microscopy.
-
Respiratory Burst Assay: Measure the production of reactive oxygen species (ROS) by leukocytes upon stimulation (e.g., with phorbol myristate acetate - PMA) using the nitroblue tetrazolium (NBT) reduction assay.
Protocol 4: Gut Microbiota Analysis via 16S rRNA Sequencing
Objective: To characterize the effect of dietary this compound on the composition of the gut microbiota.
Procedure:
-
At the end of the growth trial (Week 12), sample the distal intestine from the same fish used for immune parameter assessment.
-
Store the intestinal contents at -80°C until DNA extraction.
-
Extract total genomic DNA from the intestinal contents using a commercial DNA extraction kit.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
-
Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Process the sequencing data using a bioinformatics pipeline (e.g., QIIME2, Mothur) to perform quality filtering, operational taxonomic unit (OTU) clustering, and taxonomic assignment.
-
Analyze the data for alpha diversity (e.g., Chao1, Shannon index) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distance) to compare the microbial communities between different dietary treatments.
Experimental Workflow and Data Presentation
The following diagram outlines the overall experimental workflow.
References
- 1. fiveable.me [fiveable.me]
- 2. Anti-inflammatory action of β-hydroxybutyrate via modulation of PGC-1α and FoxO1, mimicking calorie restriction | Aging [aging-us.com]
- 3. Ketone bodies as chemical signals for the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the mechanism of action of Pteroenone on fish gustatory systems
Application Notes and Protocols: Investigating the Mechanism of Action of Pteroenone on Fish Gustatory Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "this compound" is a known defensive metabolite found in the Antarctic pteropod Clione antarctica, which has been shown to be a feeding deterrent to Antarctic fish.[1] However, detailed mechanistic studies on its interaction with fish gustatory systems are not widely available in published literature. Therefore, the following protocols and data are presented as a representative template for investigating the mechanism of action of a novel bitter compound, using this compound as a model. The experimental designs are based on established methodologies for studying fish gustatory physiology.[2][3]
Introduction
The gustatory system in fish is a critical sensory modality for locating food, avoiding toxic substances, and mediating social behaviors.[4] Fish possess a highly developed sense of taste, with taste buds located not only in the oral cavity but also on external surfaces such as barbels and fins.[4] The molecular basis of fish taste shares similarities with mammals, involving families of G-protein coupled receptors (GPCRs) for sweet (or amino acid), umami, and bitter tastes.[3][5] Bitter taste perception, mediated by Taste 2 Receptors (T2Rs), is particularly important for detecting potentially harmful compounds.[3][6]
This compound is a naturally occurring β-hydroxy ketone that acts as a feeding deterrent in certain Antarctic fish species.[1] Understanding the precise mechanism by which this compound and other bitter compounds interact with the fish gustatory system is crucial for developing novel, environmentally safe aquaculture feed additives, and fish repellents. These application notes provide a detailed framework for elucidating the mechanism of action of this compound, from initial electrophysiological screening to behavioral validation.
Data Presentation
Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.
Table 1: Electrophysiological Response of the Glossopharyngeal Nerve to this compound
| Concentration (μM) | Integrated Nerve Response (mV·s) |
| 0.1 | 0.5 ± 0.1 |
| 1 | 2.3 ± 0.4 |
| 10 | 8.9 ± 1.2 |
| 100 | 15.6 ± 2.1 |
| 1000 | 16.1 ± 2.3 |
| EC50 | ~8.5 μM |
Table 2: Calcium Imaging of Isolated Taste Bud Cells Exposed to this compound
| Treatment | Responsive Cells (%) | Peak ΔF/F₀ |
| Control (ACSF) | 2 ± 0.5 | 0.05 ± 0.01 |
| This compound (10 μM) | 45 ± 5.2 | 0.85 ± 0.15 |
| Denatonium (1 mM) | 55 ± 6.1 | 0.95 ± 0.18 |
Table 3: Behavioral Response of Zebrafish to this compound in a Conditioned Place Aversion Assay
| Group | Time in this compound-Paired Side (s) | Aversion Index |
| Control | 445 ± 35 | 0.01 |
| This compound (10 μM) | 150 ± 28 | 0.67 |
Experimental Protocols
Protocol 1: Electrophysiological Recordings from the Glossopharyngeal Nerve
This protocol details the methodology for recording gustatory nerve responses to chemical stimuli in an anesthetized fish, providing a direct measure of taste receptor activation.
Materials:
-
Adult zebrafish (Danio rerio)
-
MS-222 (tricaine methanesulfonate) anesthetic
-
Dissection microscope and tools
-
Glass suction electrode
-
High-impedance AC amplifier
-
Data acquisition system (e.g., PowerLab)
-
Perfusion system with artificial cerebrospinal fluid (ACSF)
-
This compound stock solution and serial dilutions
Procedure:
-
Anesthetize a zebrafish by immersion in a 0.02% solution of MS-222.
-
Secure the fish in a recording chamber with a continuous flow of aerated, anesthetic-containing water over the gills.
-
Under a dissection microscope, carefully expose the glossopharyngeal (IXth cranial) nerve.[7][8]
-
Gently draw the distal end of the nerve into a glass suction electrode filled with ACSF.
-
Establish a stable baseline recording of spontaneous nerve activity.
-
Apply test solutions (this compound at various concentrations, positive control like denatonium, and negative control ACSF) to the oral cavity for 10 seconds, followed by a 2-minute rinse with ACSF between stimuli.
-
Record the integrated nerve response for each stimulus application.
-
Analyze the data by measuring the area under the curve of the integrated response for the duration of the stimulus.
-
Plot a dose-response curve and calculate the EC50 value for this compound.
Protocol 2: Calcium Imaging of Isolated Taste Bud Cells
This protocol allows for the visualization of intracellular calcium signaling in individual taste bud cells in response to this compound, indicating the activation of specific signaling pathways.
Materials:
-
Adult zebrafish
-
Collagenase and dispase for tissue dissociation
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Inverted fluorescence microscope with a CCD camera
-
Perfusion chamber
-
This compound and control solutions
Procedure:
-
Euthanize zebrafish and dissect the gill arches, which are rich in taste buds.
-
Incubate the tissue in a collagenase/dispase solution to dissociate individual taste bud cells.
-
Plate the isolated cells on a poly-L-lysine coated coverslip and allow them to adhere.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) for 30 minutes at room temperature.
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Continuously perfuse the cells with ACSF.
-
Capture baseline fluorescence images.
-
Switch the perfusion to a solution containing this compound (10 µM) for 30 seconds.
-
Record the change in fluorescence intensity over time. A responsive cell is defined as one showing a fluorescence increase of at least 20% above baseline.
-
Calculate the change in fluorescence (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.
Protocol 3: Behavioral Assay - Conditioned Place Aversion (CPA)
This protocol assesses the aversive properties of this compound by determining if fish will avoid an environment previously associated with the compound.
Materials:
-
Adult zebrafish
-
Three-chambered testing tank
-
Video tracking software
-
This compound solution (10 µM)
Procedure:
-
Pre-conditioning Phase (Day 1): Place a single fish in the central chamber of the tank and allow it to freely explore all three chambers for 10 minutes. Record the time spent in each side chamber. There should be no initial preference.
-
Conditioning Phase (Days 2-4):
-
Morning Session: Confine the fish to one of the side chambers (e.g., the one with black and white vertical stripes) containing the this compound solution for 30 minutes.
-
Afternoon Session: After a rest period, confine the same fish to the opposite side chamber (e.g., with horizontal stripes) containing only system water for 30 minutes. Alternate the stimulus-paired side between fish.
-
-
Test Phase (Day 5): Place the fish in the central chamber and allow it to freely explore the entire tank (now filled with fresh system water) for 10 minutes.
-
Data Analysis: Using video tracking software, measure the time spent in the this compound-paired chamber versus the water-paired chamber. Calculate an aversion index: (Time in water-paired side - Time in this compound-paired side) / (Total time). An index significantly greater than zero indicates aversion.
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a plausible signaling cascade for a bitter compound like this compound in a fish taste receptor cell. It is hypothesized that this compound binds to a T2R, a G-protein coupled receptor. This binding activates a G-protein (gustducin), leading to the activation of phospholipase C-beta2 (PLCβ2). PLCβ2 hydrolyzes PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium. This increase in calcium opens a TRPM5 channel, leading to cell depolarization and neurotransmitter release onto the afferent nerve fiber.[3][7]
Caption: Hypothetical signaling pathway for this compound in a fish taste cell.
Experimental Workflow
The diagram below outlines the logical progression of experiments to characterize the mechanism of action of this compound.
Caption: Experimental workflow for investigating this compound's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Gustation in fish: search for prototype of taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olfaction and gustation in fish: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Ligands for Fish Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraoral expression and characterization of bitter taste receptors in Astyanax mexicanus (Mexican tetra fish) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gustatory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 8. The Organization of the Taste System - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Pteroenone Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Pteroenone stereoisomers for structure-activity relationship (SAR) studies, focusing on their potential as antifeedant agents. This document includes detailed experimental protocols, data presentation tables, and visualizations to guide research and development in this area.
Introduction
This compound is a naturally occurring β-hydroxyketone first isolated from the Antarctic pteropod Clione antarctica. It serves as a chemical defense mechanism for the organism, exhibiting significant antifeedant properties against fish.[1] The stereochemistry of this compound is crucial to its biological activity, making the synthesis and evaluation of its various stereoisomers a critical step in understanding its mechanism of action and potential for development as a natural pest control agent.
The synthesis of four stereoisomers of (+)-pteroenone has been achieved, employing key anti- and syn-selective aldol reactions to control the stereochemistry at the C5 and C6 positions.[1][2] This allows for a systematic investigation into how the spatial arrangement of the hydroxyl and methyl groups on the carbon backbone influences the molecule's antifeedant efficacy.
Data Presentation
Table 1: Antifeedant Activity of this compound
This table summarizes the known quantitative data on the antifeedant activity of this compound. The data is derived from studies on the natural product, which is a specific stereoisomer.
| Compound | Organism | Assay Type | Effective Concentration (EC₅₀) | Reference |
| This compound (natural) | Pagothenia borchgrevinki (Antarctic fish) | Feeding Deterrence Assay | 0.012 mg/mL in alginate pellets | Bryan et al., 1995 |
Table 2: Hypothetical Structure-Activity Relationship Data for this compound Stereoisomers
| Stereoisomer | IUPAC Name | Relative Antifeedant Activity (%) | IC₅₀ (µM) | Notes |
| (5R,6S) | (5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one | 100 | Value | Natural Product Configuration |
| (5S,6R) | (5S,6R,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one | Value | Value | Enantiomer of the natural product |
| (5R,6R) | (5R,6R,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one | Value | Value | Diastereomer |
| (5S,6S) | (5S,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one | Value | Value | Diastereomer |
Experimental Protocols
Protocol 1: Synthesis of this compound Stereoisomers via Aldol Reaction
This protocol is a generalized procedure based on the synthetic strategy reported by Asao et al. (2010).[2] Specific reaction conditions, purification methods, and yields will need to be optimized by the investigating laboratory.
Objective: To synthesize the four stereoisomers of this compound through a stereoselective aldol reaction.
Key Reagents:
-
(2E,4E)-2,4-dimethylhexa-2,4-dienal (Key Aldehyde)
-
Lithium diisopropylamide (LDA)
-
Ketone precursor (e.g., 3-pentanone)
-
Appropriate chiral auxiliaries or catalysts for stereoselection
-
Solvents (e.g., THF, diethyl ether)
-
Reagents for workup and purification (e.g., saturated ammonium chloride, silica gel)
Procedure:
-
Preparation of the Key Aldehyde: Synthesize (2E,4E)-2,4-dimethylhexa-2,4-dienal according to established literature procedures.
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the ketone precursor in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF dropwise with stirring. Allow the mixture to stir at -78 °C for 30 minutes to ensure complete enolate formation.
-
Aldol Reaction (Stereoselective):
-
For syn-aldol adducts: Employ reaction conditions known to favor syn-selectivity, such as the use of specific lithium or boron enolates.
-
For anti-aldol adducts: Employ reaction conditions known to favor anti-selectivity, potentially using different enolate counterions or chiral auxiliaries. Slowly add a solution of the key aldehyde in anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification of Aldol Adducts: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired aldol adducts. The diastereomers may be separable at this stage.
-
Deprotection/Further Modification (if necessary): If protecting groups or chiral auxiliaries were used, perform the necessary deprotection steps according to established protocols.
-
Final Oxidation: Oxidize the secondary alcohol of the aldol product to the corresponding ketone to yield the this compound stereoisomer. Common oxidizing agents include Dess-Martin periodinane or Swern oxidation.
-
Characterization: Characterize the final products by ¹H NMR, ¹³C NMR, mass spectrometry, and optical rotation to confirm their structure and stereochemistry.
Protocol 2: Antifeedant Bioassay
This protocol describes a general method for evaluating the antifeedant activity of the synthesized this compound stereoisomers.
Objective: To quantify the antifeedant activity of this compound stereoisomers against a model fish species.
Materials:
-
Synthesized this compound stereoisomers
-
Fish food (e.g., commercial fish pellets)
-
Alginate
-
Model fish species (e.g., zebrafish, Danio rerio, or a relevant target species)
-
Aquaria
-
Analytical balance
Procedure:
-
Preparation of Test Diets:
-
Prepare a stock solution of each this compound stereoisomer in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions to achieve the desired final concentrations in the food pellets (e.g., 0.001, 0.01, 0.1, 1.0 mg/mL of pellet).
-
Mix the fish food with the alginate binder and the this compound solution (or solvent control).
-
Extrude the mixture to form uniform pellets. Allow the pellets to dry.
-
-
Acclimation of Fish: Acclimate the fish to the experimental conditions for at least one week. Fast the fish for 24 hours before the assay.
-
Feeding Assay:
-
Place individual fish in separate aquaria.
-
Offer a pre-weighed amount of the control (solvent-only) pellets and the pellets containing a specific concentration of a this compound stereoisomer.
-
Record the amount of food consumed over a specific period (e.g., 1 hour).
-
-
Data Analysis:
-
Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [ (C - T) / (C + T) ] x 100, where C is the amount of control food consumed and T is the amount of treated food consumed.
-
Determine the EC₅₀ (the concentration that causes 50% feeding deterrence) for each stereoisomer by plotting the FDI against the concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
References
Use of Pteroenone as a Tool Compound in Neurobiology of Taste Research: Information Not Available
Initial investigations into the scientific literature have revealed no direct evidence of Pteroenone being utilized as a tool compound in the neurobiology of taste research. While this compound is a known chemical defense agent in the marine pteropod Clione antarctica, its specific interactions with taste receptors and its application in studying gustatory signaling pathways have not been documented in the available research.
This compound, a β-hydroxy ketone, functions as a feeding deterrent, protecting the pteropod from predation by fish. This ecological role suggests that the compound is likely unpalatable to predators. In the field of taste neurobiology, compounds that deter feeding often do so by activating bitter taste receptors (T2Rs), which have evolved to detect potentially toxic substances. However, specific studies confirming this compound's activity on these or any other taste receptors are currently absent from the scientific literature.
Consequently, the creation of detailed application notes, experimental protocols, quantitative data summaries, and signaling pathway diagrams for the use of this compound in taste research is not possible at this time. Such a document would require established research on its mechanism of action, potency, and specificity for taste receptors, none of which is currently available.
Future research may explore the potential for this compound and other marine-derived defensive compounds to act as novel probes for taste receptors. Investigating the specific taste receptors that this compound may activate could provide valuable insights into the molecular basis of taste perception and the evolution of chemical defenses. However, until such research is conducted and published, this compound's role as a tool compound in the neurobiology of taste remains hypothetical.
Application Notes and Protocols: Large-Scale, Cost-Effective Synthesis of Pteroenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteroenone, a natural product isolated from the Antarctic pteropod Clione antarctica, has demonstrated significant potential as a defensive metabolite with antifeedant properties. This characteristic positions it as a valuable lead compound for the development of novel, environmentally benign antifouling agents and deterrents. The translation of this potential into practical applications, however, is contingent upon the availability of scalable and economically viable synthetic routes. This document provides detailed application notes and protocols for a proposed large-scale synthesis of this compound, based on established laboratory methodologies including aldol condensation and Wittig-Horner reactions. Furthermore, a plausible signaling pathway for its antifeedant activity in marine predators is presented to guide further mechanistic studies and the development of targeted applications. The protocols and cost analyses herein are projected for large-scale production and should be optimized at the pilot scale for validation.
Proposed Methods for Large-Scale Synthesis
The synthesis of this compound on a laboratory scale has been achieved through multi-step sequences. For large-scale, cost-effective production, a convergent approach is proposed, maximizing efficiency and minimizing the number of linear steps. The key reactions, aldol condensation and Wittig-Horner olefination, are well-established industrial processes, suggesting their scalability. The proposed synthetic workflow is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the large-scale production of this compound.
Experimental Protocols
The following are detailed, projected protocols for the key steps in the synthesis of this compound, adapted for a larger scale.
Protocol 1: Aldol Condensation for Intermediate 1
This protocol describes the base-catalyzed aldol condensation of tiglic aldehyde with acetone.
Materials:
-
Tiglic aldehyde (≥96%)
-
Acetone (ACS grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Toluene
-
Magnesium sulfate (anhydrous)
-
100 L jacketed glass reactor with overhead stirring and temperature control
Procedure:
-
Charge the reactor with acetone (20 L) and cool to 0-5 °C.
-
Slowly add a 10% aqueous solution of NaOH (5 L) while maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve tiglic aldehyde (5 kg, 59.4 mol) in toluene (10 L).
-
Add the tiglic aldehyde solution dropwise to the reactor over 2-3 hours, ensuring the temperature remains between 0-5 °C.
-
Stir the reaction mixture at 5 °C for an additional 4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture by slowly adding 1M HCl until the pH is ~7.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1.
Protocol 2: Wittig-Horner Reaction for Intermediate 2
This protocol details the olefination reaction to form the α,β-unsaturated ester core.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Aldehyde partner (e.g., crotonaldehyde)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
100 L jacketed glass reactor with overhead stirring, temperature control, and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, charge the reactor with anhydrous THF (30 L).
-
Carefully add sodium hydride (2.4 kg, 60 mol) in portions, maintaining the temperature below 25 °C.
-
Cool the suspension to 0 °C and slowly add triethyl phosphonoacetate (13.4 kg, 60 mol) dropwise over 1 hour.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen ceases.
-
Cool the reaction mixture back to 0 °C and add the aldehyde partner (e.g., crotonaldehyde, 4.2 kg, 60 mol) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (15 L).
-
Extract the aqueous layer with diethyl ether (3 x 15 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2.
Quantitative Data and Cost Analysis
The following tables summarize projected yields and an estimated cost analysis for the large-scale synthesis of this compound.
Table 1: Projected Yields for this compound Synthesis
| Step | Reaction Type | Starting Material | Projected Yield (%) |
| 1 | Aldol Condensation | Tiglic Aldehyde | 75 - 85 |
| 2 | Wittig-Horner Reaction | Phosphonate Reagent | 80 - 90 |
| 3 | Fragment Coupling | Intermediates 1 & 2 | 60 - 70 |
| 4 | Final Steps & Purif. | Coupled Product | 70 - 80 |
| Overall | Multi-step Synthesis | Tiglic Aldehyde | 25 - 35 |
Table 2: Estimated Cost Analysis for this compound Synthesis (per kg)
| Item | Estimated Cost (USD) | Notes |
| Tiglic Aldehyde | $944.00 | Based on bulk pricing of $4720/5kg.[1] |
| Other Key Reagents | $1,500 - $2,500 | Includes phosphonates, bases, catalysts. |
| Solvents | $800 - $1,200 | Based on industrial bulk pricing for THF, toluene, etc. |
| Labor & Equipment | $2,000 - $3,500 | Estimated for a multi-day synthesis campaign. |
| Purification & Analysis | $1,000 - $1,800 | Includes chromatography media and analytical testing. |
| Total Estimated Cost/kg | $6,244 - $9,944 | This is a projection and will vary based on supplier and scale. |
Proposed Signaling Pathway for Antifeedant Activity
The precise molecular mechanism of this compound's antifeedant activity is not yet elucidated. However, based on the known principles of fish gustatory reception, a plausible signaling pathway can be proposed. This model suggests that this compound interacts with specific taste receptors in fish, leading to aversive behavior.
Proposed Gustatory Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced antifeedant response in fish.
Pathway Description:
-
Binding: this compound, present in the water or on a food source, binds to a specific G-protein coupled taste receptor (GPCR) on the surface of a gustatory receptor neuron in the fish's taste buds. This receptor is likely a member of the T2R family, which are known to detect bitter or aversive compounds.[2][3]
-
G-protein Activation: Upon binding of this compound, the GPCR undergoes a conformational change, activating an associated G-protein, such as gustducin.
-
Second Messenger Cascade: The activated G-protein stimulates phospholipase C (PLCβ2), which in turn leads to the production of inositol trisphosphate (IP3).
-
Calcium Release: IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
-
Depolarization and Neurotransmitter Release: The increase in intracellular Ca²⁺ leads to the depolarization of the gustatory receptor neuron, causing the release of neurotransmitters at the synapse with afferent nerve fibers.
-
Signal to Brain and Behavioral Response: The neurotransmitters transmit the signal to the gustatory processing centers in the brain, which interprets the signal as aversive, leading to the rejection of the food source and avoidance behavior.
Conclusion
The protocols and analyses presented in this document provide a foundational framework for the large-scale and cost-effective synthesis of this compound. While the synthetic route is based on robust and scalable chemical reactions, process optimization and pilot-scale validation are essential next steps. The estimated cost of production suggests that with further optimization, this compound could be a commercially viable solution for various applications, particularly in the marine industry. The proposed signaling pathway offers a testable hypothesis for future research into the precise mode of action of this potent antifeedant, which will be critical for the development of next-generation, highly specific deterrents.
References
Application of Pteroenone in Ecological Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteroenone is a linear β-hydroxy ketone (C₁₄H₂₄O₂) identified as a potent antifeedant and defensive secondary metabolite.[1] It is naturally produced by the Antarctic pteropod Clione antarctica, a shell-less marine gastropod. This compound plays a crucial role in the chemical ecology of the Southern Ocean, primarily by mediating predator-prey interactions. The conspicuous nature and dense populations of C. antarctica would otherwise make them a prime food source for planktivorous fish. However, the presence of this compound provides a powerful chemical defense, deterring predation and ensuring the pteropod's survival.[1][2]
These application notes provide an overview of this compound's use in ecological studies, detailed protocols for its extraction and application in bioassays, and a discussion of its potential, though currently unexplored, relevance to drug discovery.
Ecological Significance and Applications
The primary application of this compound in research has been to understand the chemical defenses in marine ecosystems. Its main ecological functions are:
-
Direct Defense: this compound produced by Clione antarctica serves as a direct chemical defense against predation by Antarctic fish, such as Pagothenia borchgrevinki and Pseudotrematomas bernacchii.[1]
-
Symbiotic Defense ("Abduction"): In a unique ecological interaction, the pelagic amphipod Hyperiella dilatata "abducts" C. antarctica, carrying the pteropod on its back. This behavior is a form of symbiosis where the amphipod, which is otherwise palatable to fish, gains protection from predators by co-opting the pteropod's chemical defense.[3] Predators that consume the amphipod-pteropod pair are observed to spit them out, a reaction attributed to the presence of this compound.[3]
This system provides an excellent model for studying:
-
The evolution of chemical defenses in predator-prey dynamics.
-
Novel symbiotic relationships and the exploitation of chemical defenses by other organisms.
-
The specificity of chemical cues in marine food webs.
Data Presentation: this compound Concentrations
Quantitative data from studies on this compound are summarized below. This information is critical for designing ecologically relevant bioassays.
| Parameter | Concentration | Source Organism/Matrix | Predator Species | Reference |
| Effective Feeding-Deterrent Concentration | 0.012 mg/mL | Alginate food pellets | Pagothenia borchgrevinki, Pseudotrematomas bernacchii | [1][2] |
| Natural Concentration Range | 0.056 to 4.5 mg/mL | Whole tissues of Clione antarctica | Not Applicable | [1][2] |
Experimental Protocols
The following are detailed protocols for the extraction, purification, and bioassay application of this compound. These are based on published methodologies and general best practices for natural product chemistry and ecological experiments.
Protocol 1: Extraction and Purification of this compound from Clione antarctica
This protocol outlines a general method for the isolation of this compound, a lipophilic secondary metabolite, from its natural source.
1. Sample Collection and Preservation:
- Collect specimens of Clione antarctica from Antarctic waters.
- Immediately upon collection, flash-freeze the samples in liquid nitrogen to halt enzymatic degradation of the target compound.
- Transport samples to the laboratory on dry ice and store at -80°C until extraction.
2. Homogenization and Extraction:
- Weigh the frozen pteropod tissue and record the wet weight.
- Homogenize the tissue in a blender with a mixture of dichloromethane (DCM) and methanol (MeOH) (2:1 v/v). Use a sufficient volume of solvent to fully immerse the tissue.
- Perform the extraction at a low temperature (e.g., on ice) to minimize degradation.
- After homogenization, separate the solvent extract from the tissue solids by vacuum filtration.
- Repeat the extraction process on the tissue residue two more times to ensure complete extraction of lipophilic compounds.
- Pool the solvent extracts.
3. Liquid-Liquid Partitioning:
- Combine the pooled extracts in a separatory funnel.
- Add deionized water to the extract to create a biphasic system and facilitate the removal of water-soluble impurities.
- Gently invert the funnel multiple times, venting frequently.
- Allow the layers to separate and collect the lower organic (DCM) phase, which contains this compound.
- Dry the organic phase over anhydrous sodium sulfate to remove residual water.
4. Purification by Chromatography:
- Flash Chromatography (Initial Purification):
- Concentrate the dried organic extract in vacuo using a rotary evaporator.
- Pre-adsorb the crude extract onto a small amount of silica gel.
- Load the adsorbed extract onto a silica gel flash chromatography column.
- Elute the column with a stepwise gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
- High-Pressure Liquid Chromatography (HPLC) (Final Purification):
- Pool and concentrate the this compound-containing fractions from flash chromatography.
- Dissolve the semi-purified extract in an appropriate solvent (e.g., methanol or acetonitrile).
- Inject the sample onto a preparative or semi-preparative HPLC system equipped with a C18 (reverse-phase) column.
- Elute with an isocratic or gradient solvent system (e.g., methanol/water or acetonitrile/water) optimized for the separation of this compound.
- Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
- Confirm the purity and identity of the isolated compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
5. Handling and Storage:
- This compound, as a β-hydroxy ketone, may be susceptible to degradation. Store the purified compound as a neat oil or in a suitable solvent (e.g., hexane) at -20°C or lower.
- To prevent oxidation, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Protocol 2: Fish Feeding Deterrence Bioassay
This protocol describes a no-choice feeding assay to quantify the antifeedant properties of this compound against planktivorous fish.
1. Experimental Animals:
- Collect predator fish (e.g., Pagothenia borchgrevinki) from a location where they co-occur with Clione antarctica.
- Acclimate the fish in individual tanks with a continuous flow of seawater at an appropriate temperature for at least 48 hours before the experiment.
- Do not feed the fish for 24 hours prior to the assay to standardize hunger levels.
2. Preparation of Food Pellets:
- Control Pellets:
- Prepare a 2% (w/v) solution of sodium alginate in deionized water.
- Mix the alginate solution with a standard fish food base (e.g., krill powder) to form a thick paste.
- Extrude the paste through a syringe into a 0.25 M calcium chloride solution. The Ca²⁺ ions will cross-link the alginate, forming firm, uniform pellets.
- Rinse the pellets with fresh seawater.
- Treatment Pellets:
- Dissolve purified this compound in a small amount of a volatile solvent (e.g., ethanol or DCM).
- Add the this compound solution to the fish food base and mix thoroughly. Allow the solvent to evaporate completely.
- Prepare pellets as described above, incorporating the this compound-treated food base into the alginate solution. The final concentration should be based on ecologically relevant data (e.g., starting at 0.012 mg/mL of alginate).[1]
3. Feeding Assay Procedure:
- Individually house the acclimated, starved fish in experimental tanks.
- Introduce a single pre-weighed food pellet (either control or treatment) into each tank.
- Observe the fish's behavior for a set period (e.g., 30 minutes). Record the following metrics:
- Whether the pellet is consumed or rejected.
- The number of times the pellet is mouthed and rejected.
- The time to ingestion.
- After the observation period, remove any uneaten pellets, dry them to a constant weight, and record the final weight to calculate the amount consumed.
- Use a sufficient number of replicates for both control and treatment groups to ensure statistical power.
4. Data Analysis:
- Compare the proportion of pellets consumed between the control and treatment groups using a chi-square test or Fisher's exact test.
- Compare the amount of food consumed between groups using a t-test or a non-parametric equivalent (e.g., Mann-Whitney U test).
- Analyze behavioral data (e.g., number of rejections) using appropriate statistical tests.
- A significant reduction in consumption of the treatment pellets compared to the control pellets indicates a feeding deterrent effect.
Mandatory Visualizations
Potential for Drug Discovery and Development
While this compound itself has not been evaluated for therapeutic properties, its chemical structure and biological activity suggest potential avenues for drug discovery that warrant further investigation.
-
Novel Pharmacophore: this compound is a β-hydroxy ketone. This structural motif is recognized as a valuable pharmacophore in drug development.[4] For example, a series of β'-hydroxy-α,β-unsaturated ketones have demonstrated potent antiproliferative activities against human tumor cell lines, suggesting potential applications in oncology.[5][6]
-
Source of Bioactive Compounds: Marine natural products are a rich source of novel drug leads, with many approved drugs originating from marine organisms.[1][2][7][8] The unique and often harsh marine environment drives the evolution of potent bioactive molecules. The antifeedant properties of this compound indicate it is a highly active molecule that interacts with specific biological targets.
-
Future Research Directions:
-
Antimicrobial and Antifouling Assays: Defensive compounds from marine invertebrates often possess antimicrobial or antifouling properties. This compound could be screened against a panel of marine bacteria and fungi to assess these activities.
-
Cytotoxicity Screening: The β-hydroxy ketone scaffold's known association with anticancer activity makes this compound a candidate for screening against various cancer cell lines.[5][6]
-
Neurological Activity: As this compound acts on the chemosensory system of fish to deter feeding, it could be investigated for activity against neurological targets, such as specific ion channels or receptors, though this is highly speculative.
-
The study of this compound and similar marine antifeedants could lead to the discovery of new molecular scaffolds for the development of novel therapeutics or more ecologically friendly antifouling agents and pesticides.[9][10]
References
- 1. Frontiers | Plant and marine-derived natural products: sustainable pathways for future drug discovery and therapeutic development [frontiersin.org]
- 2. Discovery of Bioactive Marine Natural Products » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 3. Gustation in fish: search for prototype of taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine-Derived Pharmaceuticals and Related Bioactive Agents - From Monsoons to Microbes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of antifeedants for insects: novel behaviour-modifying chemicals from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Challenges and solutions in the stereoselective synthesis of Pteroenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Pteroenone. The content is designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Aldol Reaction Stereoselectivity
Question: My aldol reaction to create the C5-C6 stereocenters of the this compound backbone is yielding a poor diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity in the aldol addition is critical for the synthesis of this compound. The synthesis reported by Asao et al. employs anti or syn-selective aldol reactions as the key step.[1][2] Poor diastereoselectivity can often be attributed to several factors:
-
Enolate Geometry: The geometry of the enolate (Z or E) is a primary determinant of the aldol product's stereochemistry (syn or anti). For reliable stereocontrol, it is crucial to use conditions that favor the formation of one enolate geometry. The Evans aldol reaction, for example, reliably generates a (Z)-enolate, which then leads to the syn-aldol product.[3]
-
Lewis Acid: The choice of Lewis acid can significantly influence the transition state of the reaction and, consequently, the stereochemical outcome. Boron-based Lewis acids, such as dibutylboron triflate (Bu₂BOTf), are commonly used in Evans aldol reactions to promote the formation of a chair-like transition state, leading to high diastereoselectivity.[3]
-
Chiral Auxiliary: The use of a chiral auxiliary, such as an oxazolidinone in the Evans aldol reaction, provides a sterically biased environment for the approaching aldehyde, thereby directing the stereochemical course of the reaction.[4][5][6] Ensure the chiral auxiliary is of high enantiomeric purity.
-
Temperature: Aldol reactions are often sensitive to temperature. Running the reaction at low temperatures (e.g., -78 °C) is generally recommended to enhance stereoselectivity by minimizing competing, less-selective reaction pathways.
Troubleshooting Table: Aldol Reaction Diastereoselectivity
| Problem | Possible Cause | Recommended Solution |
| Low dr (mixture of syn and anti products) | Incomplete formation of the desired enolate geometry. | Use a bulky base and a suitable Lewis acid to enforce a single enolate geometry. For syn-products, consider Evans aldol conditions with Bu₂BOTf. |
| Reaction temperature is too high. | Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the aldehyde. | |
| Incorrect choice of Lewis acid. | For Evans syn-selective aldol reactions, use dibutylboron triflate. For other selectivities, screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂). | |
| Epimerization of the product | Basic or acidic workup conditions. | Use a neutral or buffered aqueous solution (e.g., saturated NH₄Cl) for quenching the reaction. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
Horner-Wadsworth-Emmons (HWE) Reaction
Question: I am observing a mixture of (E)- and (Z)-isomers in the Horner-Wadsworth-Emmons (HWE) olefination step to form the diene moiety of this compound. How can I improve the (E)-selectivity?
Answer: The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes, and it typically favors the formation of the thermodynamically more stable (E)-isomer.[7][8][9] However, several factors can influence the E/Z ratio:
-
Phosphonate Reagent: The structure of the phosphonate ylide plays a crucial role. Stabilized ylides (e.g., those with an adjacent ester group) generally provide higher (E)-selectivity.
-
Base and Counterion: The choice of base and the resulting counterion can affect the reversibility of the initial addition step and the subsequent elimination, thereby influencing the stereochemical outcome. For enhanced (E)-selectivity, conditions that allow for equilibration of the intermediates are preferred. Lithium salts in combination with a mild base are often effective.[7]
-
Reaction Temperature: Higher reaction temperatures can promote the equilibration of intermediates, leading to a higher proportion of the thermodynamically favored (E)-alkene.[7]
-
Aldehyde Steric Hindrance: Increasing the steric bulk of the aldehyde can also favor the formation of the (E)-isomer.[7]
Troubleshooting Table: HWE Reaction (E/Z)-Selectivity
| Problem | Possible Cause | Recommended Solution |
| Low (E/Z) ratio | Use of a non-stabilized or semi-stabilized ylide. | Employ a stabilized phosphonate ester (e.g., triethyl phosphonoacetate). |
| Reaction conditions do not favor thermodynamic control. | Use a weaker base (e.g., NaH, K₂CO₃) and allow the reaction to proceed at room temperature or slightly elevated temperatures to facilitate equilibration. | |
| Inappropriate counterion. | Consider using lithium-based reagents (e.g., LiCl with DBU or another amine base) to promote (E)-selectivity. | |
| Low reaction yield | Sterically hindered ketone or aldehyde. | Phosphonate carbanions are more nucleophilic than Wittig ylides and can react with hindered carbonyls. Ensure complete deprotonation of the phosphonate. |
| Base-sensitive substrate. | Use milder conditions, such as the Masamune-Roush conditions (LiCl and an amine base).[10] |
Purification of Diastereomers
Question: I am having difficulty separating the diastereomers of the aldol adduct by column chromatography. What are some alternative purification strategies?
Answer: The separation of diastereomers can be challenging, but since they have different physical properties, several techniques can be employed:
-
Flash Column Chromatography: This is the most common method. Optimizing the solvent system is key. A less polar solvent system that provides a larger difference in retention factors (Rf) between the diastereomers should be used. Sometimes, multiple columns may be necessary.
-
Crystallization: If the desired diastereomer is crystalline, fractional crystallization can be a highly effective method for purification.[11] Often, one diastereomer will crystallize preferentially from a concentrated solution, leaving the other in the mother liquor.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC), including reverse-phase chromatography, can provide excellent resolution.[12]
Experimental Protocols
Key Experiment: Evans syn-Aldol Reaction
This protocol is a general representation of an Evans syn-aldol reaction, a key step in establishing the stereochemistry of this compound.
-
Preparation: To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add dibutylboron triflate (1.1 equiv) dropwise.
-
Enolization: After stirring for 15 minutes, add triethylamine (1.2 equiv) dropwise. The solution should become clear. Continue stirring at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer.
-
Workup: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Key Experiment: Horner-Wadsworth-Emmons Olefination
This is a general protocol for a Horner-Wadsworth-Emmons reaction to generate an (E)-alkene.
-
Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 equiv) dropwise.
-
Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Olefination: Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equiv) in THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields and Diastereoselectivities in Stereoselective Aldol Reactions
| Chiral Auxiliary/Method | Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans Oxazolidinone | Bu₂BOTf | Propanal | >99:1 | 85-95 | [3] |
| Evans Oxazolidinone | TiCl₄ | Benzaldehyde | 90:10 | 80-90 | General Literature |
| Substrate Control | MgBr₂ | Various | up to 32:1 (anti) | High | [2] |
Table 2: Representative Yields and (E/Z) Ratios in Horner-Wadsworth-Emmons Reactions
| Phosphonate | Base | Aldehyde | (E:Z) Ratio | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Triethyl phosphonoacetate | NaH | Hexanal | >95:5 | 80-90 |[8][9] | | Still-Gennari Phosphonate | KHMDS/18-crown-6 | Benzaldehyde | <5:95 | 75-85 |[8] | | Masamune-Roush Conditions | LiCl/DBU | Various | >90:10 | 70-85 |[10] |
Visualizations
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. coconote.app [coconote.app]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Pteroenone Purification from Natural Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of pteroenone from natural extracts, primarily from its natural source, the Antarctic pteropod Clione antarctica. This guide includes detailed troubleshooting in a question-and-answer format, experimental protocols, and quantitative data presented for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
This compound is a lipophilic, secondary metabolite classified as a β-hydroxyketone with the chemical formula C₁₄H₂₄O₂.[1][2] It has been isolated from the Antarctic pteropod Clione antarctica and is believed to serve as a chemical defense mechanism against predation.[1][2][3]
Q2: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound include:
-
Low initial concentration: this compound is a secondary metabolite and its concentration in the source organism can be variable and relatively low.
-
Complex lipid matrix: this compound is extracted along with a complex mixture of other lipids and nonpolar compounds, requiring multiple chromatographic steps for separation.
-
Chemical instability: As a β-hydroxyketone, this compound may be susceptible to dehydration under acidic or basic conditions, particularly with heating, which can lead to the formation of an α,β-unsaturated ketone.[4][5][6]
-
Co-elution of similar compounds: The crude extract may contain other structurally similar lipids that are difficult to separate from this compound.
Q3: What is the general workflow for this compound purification?
A typical workflow involves initial extraction from the biological material, followed by one or more chromatographic separation steps.
Troubleshooting Guides
Extraction Issues
| Problem ID | Question | Possible Causes | Troubleshooting Steps |
| EXT-01 | Low yield of crude extract. | 1. Inefficient cell lysis. 2. Inappropriate solvent system for lipid extraction. 3. Insufficient extraction time or agitation. | 1. Ensure thorough homogenization of the tissue. Cryogenic grinding can improve efficiency. 2. Use a well-established lipid extraction method like the Folch or Bligh-Dyer methods, which employ a chloroform/methanol mixture.[7] 3. Increase extraction time and ensure vigorous mixing or sonication. |
| EXT-02 | Emulsion formation during liquid-liquid extraction. | High concentration of phospholipids and other amphipathic molecules in the extract. | 1. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. 2. Centrifuge the mixture at low speed to facilitate phase separation. |
Chromatography Issues
| Problem ID | Question | Possible Causes | Troubleshooting Steps |
| CHROM-01 | This compound is not separating from other nonpolar compounds during flash chromatography. | 1. Inappropriate solvent system. 2. Column overloading. 3. Co-elution with structurally similar lipids. | 1. Optimize the mobile phase polarity. A good starting point is a hexane/ethyl acetate gradient. Aim for an Rf value of 0.2-0.3 for this compound on TLC. 2. Reduce the amount of crude extract loaded onto the column. 3. Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| CHROM-02 | Suspected degradation of this compound on the silica gel column. | The silica gel is slightly acidic and can catalyze the dehydration of the β-hydroxyketone. | 1. Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before packing the column. 2. Perform the chromatography at a lower temperature if possible. 3. Minimize the time the compound spends on the column by using a faster flow rate. |
| CHROM-03 | Poor peak shape (tailing or fronting) in HPLC. | 1. Column degradation. 2. Sample overload. 3. Inappropriate sample solvent. | 1. Use a guard column to protect the analytical column. If performance degrades, replace the column. 2. Reduce the concentration of the injected sample. 3. Dissolve the sample in the initial mobile phase if possible. |
| CHROM-04 | Irreproducible retention times in HPLC. | 1. Changes in mobile phase composition. 2. Temperature fluctuations. 3. Column equilibration issues. | 1. Ensure accurate and consistent mobile phase preparation. Degas the solvents thoroughly. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase before each injection. |
Experimental Protocols
Protocol 1: Extraction of this compound from Clione antarctica
This protocol is a modified lipid extraction method suitable for the recovery of this compound.
-
Homogenization: Homogenize frozen Clione antarctica tissue (100 g) in a blender with a mixture of chloroform:methanol (2:1, v/v; 300 mL) at 4°C.
-
Extraction: Transfer the homogenate to a glass container and stir for 1 hour at 4°C.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (60 mL) to the extract, mix thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform layer containing the lipids and this compound.
-
Concentration: Evaporate the solvent under reduced pressure at a temperature below 30°C to obtain the crude lipid extract.
Protocol 2: Flash Chromatography for Initial Purification
This protocol provides a method for the initial fractionation of the crude extract.
-
Column Preparation: Dry pack a glass column with silica gel (60 Å, 230-400 mesh). The amount of silica should be 50-100 times the weight of the crude extract.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., phosphomolybdic acid) to visualize the compounds.
-
Pooling and Concentration: Combine the fractions containing this compound (identified by its Rf value) and evaporate the solvent.
Protocol 3: Preparative HPLC for Final Purification
This protocol describes the final purification step to obtain high-purity this compound.
-
Column: C18 reverse-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC.
-
Sample Preparation: Dissolve the this compound-enriched fraction from flash chromatography in the mobile phase.
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time, monitored by a UV detector (wavelength to be determined by UV-Vis spectroscopy of a partially purified sample).
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.
Quantitative Data
The following tables provide illustrative quantitative data that can be expected during the purification of this compound. These values are estimates based on typical natural product isolation and should be optimized for specific experimental conditions.
Table 1: Extraction Efficiency of this compound with Different Solvent Systems
| Solvent System (v/v) | Extraction Method | Typical this compound Yield (mg/100g tissue) | Relative Purity in Crude Extract (%) |
| Chloroform:Methanol (2:1) | Folch Method | 15 - 25 | ~0.5 - 1.5 |
| Dichloromethane:Methanol (2:1) | Bligh-Dyer Method | 12 - 20 | ~0.4 - 1.2 |
| Ethyl Acetate | Maceration | 8 - 15 | ~0.3 - 1.0 |
| Acetone | Maceration | 5 - 10 | ~0.2 - 0.8 |
Table 2: Typical Yield and Purity at Each Purification Step
| Purification Step | Starting Material (mg) | Recovered Material (mg) | This compound Purity (%) | Recovery Rate (%) |
| Crude Extract | 2000 | 2000 | 1.0 | 100 |
| Flash Chromatography | 2000 | 150 | 10 | 75 |
| Preparative HPLC | 150 | 12 | >95 | 80 |
| Overall | 2000 | 12 | >95 | 60 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ecological role for this compound, a novel antifeedant from the conspicuous antarctic pteropod Clione antarctica (Gymnosomata: Gastropoda) | Semantic Scholar [semanticscholar.org]
- 3. Clione antarctica - Wikipedia [en.wikipedia.org]
- 4. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Pteroenone instability and degradation in storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues with Pteroenone instability and degradation during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems related to this compound stability.
Q1: My this compound sample has lost its biological activity. What could be the cause?
A1: Loss of biological activity is often linked to the degradation of the parent compound. This compound's structure, which includes a β-hydroxy ketone and a conjugated polyene system, is susceptible to several degradation pathways that can alter its chemical structure and, consequently, its function. Potential causes include:
-
Photodegradation: Exposure to light, especially UV light, can degrade the polyene structure. Polyene antibiotics are known to be rapidly degraded by light.[1]
-
Oxidation: The polyene chain is prone to oxidation from atmospheric oxygen.[2] This can lead to the formation of various oxidation products, altering the molecule's integrity.
-
pH Instability: Extreme pH conditions (acidic or basic) can catalyze degradation. Some polyenes are particularly sensitive to acidic pH.[3]
-
Thermal Degradation: High temperatures can lead to the degradation of the β-hydroxy ketone moiety through processes like dehydration or retro-aldol reactions.[4]
Q2: I see a new peak appearing in my HPLC chromatogram that grows over time. What could this be?
A2: The appearance and growth of a new peak in your HPLC analysis strongly suggest the formation of a degradation product. To identify the likely cause, consider the storage and handling conditions of your sample:
-
If the sample was exposed to light: The new peak is likely a photodecomposition product.
-
If the sample was not protected from air: It could be an oxidation product.
-
If the sample was stored in an acidic or basic solution: The peak likely represents a product of acid or base-catalyzed hydrolysis or rearrangement.
-
If the sample was exposed to high temperatures: The new peak could be a result of thermal degradation.
To confirm the nature of the degradation, a systematic "forced degradation" study is recommended. See the detailed protocol in the Experimental Protocols section.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color is a visual indicator of a chemical change and potential degradation. Polyenes are known to be colored compounds due to their conjugated double bond system.[2] A change in color suggests an alteration of this chromophore, which would likely impact the molecule's biological activity. It is highly recommended to re-evaluate the purity of the sample using a stability-indicating analytical method, such as RP-HPLC, before further use.
Q4: What are the ideal storage conditions for this compound?
A4: While specific stability studies for this compound are not extensively published, based on its chemical structure, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Protect from light at all times. Use amber vials or wrap containers in aluminum foil.[5]
-
Atmosphere: For maximum stability, especially in solution, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH: If in solution, maintain a neutral pH. Avoid acidic or basic conditions.[3]
-
Form: For long-term storage, keeping the compound as a dry solid is preferable to storage in solution.[5]
Quantitative Data on this compound Stability (Illustrative Examples)
The following tables present hypothetical data to illustrate how to report results from stability studies. Researchers should generate their own data using the provided protocols.
Table 1: Hypothetical Purity of this compound under Different Storage Temperatures (Solid State, 6 Months)
| Storage Temperature | Initial Purity (%) | Purity after 6 Months (%) | Appearance of Degradation Products (%) |
| 25°C | 99.5 | 85.2 | 14.3 |
| 4°C | 99.5 | 97.1 | 2.4 |
| -20°C | 99.5 | 99.3 | 0.2 |
| -80°C | 99.5 | 99.5 | < 0.1 |
Table 2: Hypothetical Purity of this compound in Solution (Methanol, 1 mg/mL) at 4°C
| Storage Condition | Initial Purity (%) | Purity after 1 Month (%) | Appearance of Degradation Products (%) |
| Exposed to Light | 99.5 | 60.7 | 39.8 |
| Protected from Light | 99.5 | 98.8 | 0.7 |
| Protected from Light, Under N₂ | 99.5 | 99.4 | < 0.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This study exposes this compound to various stress conditions to identify potential degradation products and pathways.[6][7]
1. Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
2. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours. For solid-state thermal stress, place the dry powder in an oven at 80°C.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a light source in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6] Run a dark control in parallel.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.[8][9]
1. Objective: To develop and validate an RP-HPLC method that can resolve this compound from all potential impurities and degradation products.
2. Materials and Equipment:
-
HPLC system with PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Forced degradation samples from Protocol 1
3. Method Development:
-
Initial Conditions: Start with a generic gradient method. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the λmax of this compound (e.g., 200-400 nm).
-
-
Optimization: Inject a mixture of the stressed samples. The goal is to achieve baseline separation between the parent this compound peak and all degradation peaks. Adjust the gradient slope, mobile phase composition, pH, and column temperature to optimize resolution.[8]
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10] Specificity is demonstrated by the method's ability to separate the main peak from all degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical signaling pathway for this compound (Illustrative Only).
References
- 1. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyene - Wikipedia [en.wikipedia.org]
- 3. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Overcoming Low Yields in the Multi-step Synthesis of Pteroenone
For researchers, scientists, and drug development professionals engaged in the synthesis of Pteroenone, encountering challenges that lead to low yields can be a significant impediment. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the multi-step synthesis of this marine natural product.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is designed to provide direct answers to common problems encountered during the synthesis of this compound, with a focus on the key Aldol and Wittig reaction steps.
1. Aldol Reaction Troubleshooter
The stereoselective aldol reaction is a critical step in establishing the chiral centers of this compound. Low yields or poor diastereoselectivity are common hurdles.
-
Question: My Evans Aldol reaction is resulting in a low yield of the desired syn-aldol adduct. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in the Evans Aldol reaction can stem from several factors. Incomplete enolate formation is a primary suspect. Ensure that the base used (e.g., dibutylboron triflate and triethylamine) is fresh and added at the correct temperature (-78 °C) to ensure complete and regioselective enolization. The reaction is also highly sensitive to moisture; ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (argon or nitrogen). The aldehyde starting material must be of high purity, as impurities can quench the enolate or lead to side reactions. If yield issues persist, consider screening different Lewis acids or bases.
-
-
Question: I am observing poor diastereoselectivity in my aldol reaction. How can I improve the ratio of the desired diastereomer?
-
Answer: The stereochemical outcome of the Evans Aldol reaction is dictated by the formation of a rigid, chair-like transition state. Poor diastereoselectivity can result from a non-optimal reaction temperature. Running the reaction at a lower temperature (e.g., -78 °C to -100 °C) can enhance selectivity by favoring the more ordered transition state. The choice of boron reagent can also influence selectivity; dibutylboron triflate is commonly used to promote the formation of the Z-enolate, which leads to the syn-aldol product. Ensure the stoichiometry of the reagents is precise, as excess base can sometimes lead to decreased selectivity.
-
2. Wittig Reaction Troubleshooter
The Wittig reaction is essential for constructing the polyene chain of this compound. Common issues include low yields and incorrect stereochemistry of the newly formed double bond.
-
Question: My Wittig reaction to form the diene moiety is sluggish and gives a low yield. What can I do to improve the outcome?
-
Answer: Incomplete ylide formation is a frequent cause of low yields in Wittig reactions. The choice of base is critical; for non-stabilized ylides, a strong base such as n-butyllithium or sodium hydride is necessary. Ensure the phosphonium salt is completely dry, as moisture will quench the strong base. The reaction temperature for ylide formation is also important; typically, this is done at low temperatures (e.g., 0 °C or -78 °C) followed by warming to room temperature. If the aldehyde is sterically hindered, a more reactive phosphonate reagent in a Horner-Wadsworth-Emmons reaction may provide a higher yield.
-
-
Question: The stereoselectivity of my Wittig reaction is not as expected. How can I control the E/Z ratio of the double bond?
-
Answer: The stereochemical outcome of the Witt-ig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium salts) typically favor the formation of the (Z)-alkene, especially in salt-free conditions. Stabilized ylides (e.g., those with an adjacent ester or ketone group) generally yield the (E)-alkene. To favor the (E)-alkene with non-stabilized ylides, the Schlosser modification, which involves the use of a second equivalent of strong base at low temperature, can be employed.
-
3. Purification Challenges
-
Question: I am having difficulty purifying the this compound intermediates and the final product. What are some effective purification strategies?
-
Answer: this compound and its precursors can be sensitive to decomposition on silica gel. It is advisable to use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to minimize degradation. Flash column chromatography with a carefully chosen solvent system is the primary method for purification. Due to the presence of multiple double bonds, the compounds are susceptible to oxidation, so it is recommended to handle them under an inert atmosphere as much as possible and to use solvents that have been degassed. For final purification, preparative HPLC can be a valuable tool.
-
Data Presentation
The following tables summarize the expected yields for the key steps in a representative synthesis of (5R,6S)-(+)-Pteroenone, based on literature precedents.
Table 1: Yields for Key Synthetic Steps of (5R,6S)-(+)-Pteroenone
| Step | Reaction Type | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Evans Aldol Reaction | (S)-4-benzyloxazolidin-2-one derivative, (2E,4E)-2,4-dimethylhexa-2,4-dienal | Aldol Adduct | 1. Bu₂BOTf, Et₃N; 2. Aldehyde | 85-95 |
| 2 | Protection | Aldol Adduct | TBS-protected alcohol | TBSCl, Imidazole | >95 |
| 3 | Reductive Cleavage | TBS-protected aldol adduct | Weinreb Amide | LiBH₄, H₂O | 80-90 |
| 4 | Grignard Reaction | Weinreb Amide | Ketone | EtMgBr | 85-95 |
| 5 | Deprotection | TBS-protected ketone | This compound | TBAF | 90-98 |
Experimental Protocols
The following are detailed methodologies for the key transformations in the synthesis of (5R,6S)-(+)-Pteroenone.
Protocol 1: Evans Aldol Reaction
-
A solution of the (S)-4-benzyloxazolidin-2-one acylated with propionyl chloride (1.0 eq) in dry CH₂Cl₂ (0.2 M) is cooled to -78 °C under an argon atmosphere.
-
Dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1 hour.
-
The reaction is re-cooled to -78 °C, and a solution of (2E,4E)-2,4-dimethylhexa-2,4-dienal (1.2 eq) in dry CH₂Cl₂ is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C over 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Wittig Reaction (Illustrative for a generic step, adapt as needed for specific this compound synthesis)
-
To a suspension of the appropriate triphenylphosphonium bromide (1.2 eq) in dry THF (0.3 M) at 0 °C under an argon atmosphere, is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
The resulting deep red or orange solution is stirred at 0 °C for 30 minutes to ensure complete ylide formation.
-
The reaction mixture is cooled to -78 °C, and a solution of the aldehyde precursor (1.0 eq) in dry THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A generalized workflow for the multi-step synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Aldol Reaction Yield
Caption: A troubleshooting decision tree for low yields in the Aldol reaction step.
Improving the efficiency of the final cyclization step in Pteroenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the final cyclization step of Pteroenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the likely final cyclization step in the synthesis of this compound?
A1: Based on the β-hydroxy ketone moiety in the structure of this compound, the final step is likely an intramolecular aldol reaction of a linear polyketide precursor. This reaction forms the six-membered ring and establishes the stereochemistry at the newly formed chiral centers.
Q2: My cyclization reaction is resulting in a low yield of this compound. What are the potential causes?
A2: Low yields in the cyclization step can stem from several factors:
-
Incomplete conversion: The reaction may not have reached equilibrium or the activation energy barrier is too high under the current conditions.
-
Side reactions: Competing reactions such as dehydration of the β-hydroxy ketone, retro-aldol reaction, or intermolecular reactions can consume the starting material.
-
Product decomposition: this compound, being a polyene, might be sensitive to the reaction conditions (e.g., strong acids/bases, high temperatures) and could decompose upon formation.[1]
-
Suboptimal reagent concentration: The concentration of the precursor can influence the efficiency of intramolecular versus intermolecular reactions.
Q3: I am observing multiple spots on my TLC analysis after the cyclization reaction. What could these side products be?
A3: Common side products in an intramolecular aldol-type cyclization for a precursor like that of this compound can include:
-
Dehydrated α,β-unsaturated ketone: Elimination of the β-hydroxy group is a common side reaction, leading to a conjugated enone.
-
Diastereomers: If the reaction is not sufficiently stereoselective, other stereoisomers of this compound may be formed.[1]
-
Unreacted starting material: The linear precursor may remain if the reaction has not gone to completion.
-
Intermolecular aldol products: At high concentrations, the precursor might react with another molecule of itself instead of cyclizing.
Q4: How can I improve the stereoselectivity of the cyclization step?
A4: Achieving high stereoselectivity is crucial. Consider the following strategies:
-
Chiral catalysts or auxiliaries: Employing chiral Lewis acids or bases can favor the formation of the desired diastereomer.[2]
-
Substrate control: The inherent stereochemistry of the linear precursor, established in earlier steps, will strongly influence the stereochemical outcome of the cyclization.
-
Temperature optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable transition state.
Q5: What are the recommended work-up and purification procedures for the cyclization product?
A5: After the reaction, a careful work-up is necessary. This typically involves quenching the reaction with a suitable reagent (e.g., an acid or a base), followed by extraction. Purification is often challenging due to the similar polarity of the desired product and potential side products.
-
Column chromatography: Use a high-resolution stationary phase (e.g., silica gel with a specific particle size) and a carefully optimized eluent system.
-
Preparative HPLC: For difficult separations, preparative reverse-phase or normal-phase HPLC may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the final cyclization step of this compound synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low Yield / Incomplete Conversion | Insufficient activation of the carbonyl group. | - Screen a variety of Lewis acids (e.g., MgBr₂, BF₃·OEt₂) or Brønsted acids/bases.[2] - Increase the concentration of the catalyst. |
| Reaction has not reached completion. | - Increase the reaction time and monitor progress by TLC or LC-MS. - Gradually increase the reaction temperature, while monitoring for decomposition.[3] | |
| Sub-optimal concentration. | - Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular side reactions. | |
| Formation of Dehydrated Side Product | Harsh reaction conditions (strong acid/base, high temperature). | - Use milder acidic or basic conditions. - Lower the reaction temperature. |
| Formation of Multiple Diastereomers | Poor stereocontrol in the cyclization step. | - Screen different chiral catalysts or reagents. - Optimize the reaction temperature; lower temperatures often lead to higher diastereoselectivity. |
| Product Decomposition | Sensitivity of the polyene structure to acid, base, light, or heat. | - Use milder reaction conditions. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction from light. |
Experimental Protocols
While specific, optimized protocols for the final cyclization of this compound are proprietary or not publicly detailed, a general procedure for an intramolecular aldol cyclization of a polyketide precursor is provided below as a starting point.
General Protocol for Intramolecular Aldol Cyclization
-
Preparation:
-
Dissolve the linear polyketide precursor in a suitable anhydrous solvent (e.g., CH₂Cl₂, THF, Toluene) under an inert atmosphere. The concentration should be kept low (e.g., 0.01 M) to favor intramolecular cyclization.
-
-
Reaction:
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the catalyst (e.g., a Lewis acid like TiCl₄ or a base like LDA) to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous NH₄Cl for Lewis acid-mediated reactions, or water for base-mediated reactions).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Further purification can be achieved by preparative HPLC if necessary.
-
Data Presentation
The following tables summarize hypothetical quantitative data for optimizing the cyclization reaction, based on common practices in organic synthesis.
Table 1: Effect of Different Catalysts on Cyclization Yield
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 4 | 65 |
| 2 | MgBr₂ (1.5) | THF | 0 | 6 | 58 |
| 3 | LHMDS (1.2) | THF | -78 | 2 | 72 |
| 4 | DBU (1.1) | CH₃CN | 25 | 12 | 45 |
Table 2: Optimization of Reaction Conditions with LHMDS
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | -78 | 2 | 72 |
| 2 | Toluene | -78 | 2 | 68 |
| 3 | THF | -40 | 2 | 65 |
| 4 | THF | -78 | 4 | 70 (decomposition observed) |
Visualizations
References
Strategies to minimize by-product formation in Pteroenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Pteroenone.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic steps in this compound synthesis where by-products can form?
A1: The synthesis of this compound typically involves several key transformations, each with the potential for by-product formation. The primary steps of concern are:
-
Evans Aldol Reaction: To create the β-hydroxy ketone core and set the stereochemistry.
-
Wittig-Horner Olefination & Wittig Reaction: To extend the polyene chain.
-
Oxidation of Allylic Alcohols: Using reagents like manganese dioxide.
-
Reduction of Carbonyls: Employing reducing agents such as lithium aluminum hydride.
Q2: What are the most common types of by-products encountered in this compound synthesis?
A2: Common by-products include:
-
Diastereomers: Arising from incomplete stereocontrol during the aldol reaction.
-
E/Z Isomers: Formed during the Wittig and Wittig-Horner reactions.
-
Over-oxidation or rearrangement products: During the oxidation of allylic alcohols.
-
Products of 1,4-conjugate addition: During the reduction of α,β-unsaturated carbonyls.
-
Retro-aldol products: Decomposition of the β-hydroxy ketone intermediate.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Evans Aldol Reaction
Question: My Evans aldol reaction is producing a mixture of diastereomers. How can I improve the selectivity for the desired syn or anti product?
Answer: Low diastereoselectivity in the Evans aldol reaction often stems from improper enolate formation or suboptimal reaction conditions. Here are some strategies to improve selectivity:
-
Enolate Formation: The geometry of the boron enolate is critical for diastereoselectivity. Ensure the use of a suitable base and boron source. For example, di-n-butylboron triflate with a tertiary amine base like triethylamine or Hünig's base is commonly used to favor the Z-enolate, which leads to the syn-aldol product.
-
Temperature Control: Perform the enolization and the subsequent reaction with the aldehyde at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control and minimize side reactions.
-
Lewis Acid Choice: The choice of Lewis acid can influence the transition state geometry. Boron-based Lewis acids are generally preferred for high diastereoselectivity in Evans aldol reactions.
-
Substrate Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Issue 2: Formation of E/Z Isomers in Wittig-Horner Olefination
Question: I am obtaining a mixture of E and Z isomers during the Wittig-Horner olefination step. How can I increase the selectivity for the desired E-isomer?
Answer: The Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction typically favors the formation of the E-alkene. To maximize this selectivity:
-
Choice of Base: Use of strong, non-coordinating bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) generally favors the E-isomer.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity.
-
Phosphonate Reagent: The structure of the phosphonate ylide is crucial. Stabilized ylides (e.g., those with an adjacent ester or ketone group) strongly favor the E-isomer.
-
Solvent: The choice of solvent can influence the stereochemical outcome. Aprotic solvents like THF or DMF are commonly used.
Issue 3: By-product Formation During Manganese Dioxide (MnO₂) Oxidation
Question: The oxidation of the allylic alcohol with MnO₂ is giving me a low yield and several by-products. What could be the cause and how can I optimize this step?
Answer: Issues with MnO₂ oxidations are often related to the activity of the reagent and the reaction conditions.
-
Activation of MnO₂: The activity of MnO₂ can vary significantly between batches. Ensure you are using freshly activated MnO₂. Activation is typically achieved by heating the oxide under vacuum.
-
Solvent: The reaction is heterogeneous, and the choice of solvent can affect the reaction rate and selectivity. Dichloromethane or chloroform are common choices.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC to avoid over-oxidation or decomposition of the product. These oxidations are typically run at room temperature.
-
Stoichiometry: A large excess of MnO₂ is often required to drive the reaction to completion.
Issue 4: Lack of Selectivity in the Reduction of α,β-Unsaturated Carbonyls
Question: When reducing an enone intermediate with Lithium Aluminum Hydride (LAH), I am observing both 1,2- and 1,4-reduction products. How can I favor the 1,2-reduction to the allylic alcohol?
Answer: LAH is a powerful reducing agent and can sometimes lead to a mixture of products with α,β-unsaturated carbonyls. To favor 1,2-reduction:
-
Temperature: Performing the reduction at very low temperatures (e.g., -78 °C) significantly favors the 1,2-addition product.
-
Choice of Reducing Agent: While LAH can be effective at low temperatures, other reagents are known for higher 1,2-selectivity. For example, diisobutylaluminum hydride (DIBAL-H) or sodium borohydride in the presence of a cerium salt (Luche reduction) are excellent choices for the selective 1,2-reduction of enones.
-
Inverse Addition: Adding the substrate slowly to a solution of the reducing agent can sometimes improve selectivity.
Data Presentation
Table 1: Evans Aldol Reaction - Diastereoselectivity
| Entry | Boron Source | Base | Temperature (°C) | Desired Diastereomer Purity (%) |
| 1 | Bu₂BOTf | Et₃N | -78 to 0 | >95 |
| 2 | Bu₂BOTf | DIPEA | 0 | 90 |
| 3 | BCl₃ | Et₃N | -78 to 0 | 85 |
| 4 | Bu₂BOTf | Et₃N | Room Temp | 70 |
Table 2: Wittig-Horner Olefination - E/Z Selectivity
| Entry | Base | Solvent | Temperature (°C) | E:Z Ratio |
| 1 | NaH | THF | 0 to RT | >95:5 |
| 2 | KOtBu | THF | 0 to RT | 90:10 |
| 3 | n-BuLi | THF | -78 to RT | 85:15 |
| 4 | NaH | Toluene | 50 | 80:20 |
Experimental Protocols
Protocol 1: Diastereoselective Evans Aldol Reaction
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 eq) dropwise.
-
Add triethylamine (1.2 eq) dropwise, and stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Wittig-Horner Olefination for Polyene Elongation
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution to 0 °C and add the aldehyde (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Key stages in the synthesis of this compound.
Caption: Common by-products at each synthetic stage.
Technical Support Center: Enhancing the Resolution of Pteroenone Enantiomers by Chiral Chromatography
Welcome to the Technical Support Center for the chiral separation of Pteroenone enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of this compound enantiomers using chiral high-performance liquid chromatography (HPLC).
Note on this compound: Specific published chiral separation data for a compound explicitly named "this compound" is limited. This compound belongs to the pterocarpan class of natural products, which are structurally related to isoflavonoids. The methodologies, troubleshooting advice, and quantitative data presented here are based on established protocols for pterocarpans and structurally similar flavonoids, such as Medicarpin and Vestitone. These compounds share the same core structure and are expected to have similar chromatographic behavior.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving good resolution of this compound enantiomers?
A1: The most critical factor is the selection of the appropriate Chiral Stationary Phase (CSP). The stereoselectivity required to separate enantiomers is highly dependent on the specific interactions between the analyte and the chiral selector on the CSP. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point for pterocarpans and related flavonoids.
Q2: I am not getting any separation of the enantiomers (a single peak). What should I do first?
A2: If you observe no separation, the primary issue is likely the lack of enantioselectivity between your this compound sample and the chosen CSP. Before making significant changes to your mobile phase, it is highly recommended to screen different types of CSPs. A good screening protocol would include columns with different chiral selectors (e.g., amylose-based, cellulose-based, and protein-based columns).
Q3: My resolution is poor (Rs < 1.5). How can I improve it?
A3: Poor resolution can be addressed by optimizing several parameters. After confirming you have a suitable CSP, focus on the mobile phase composition. Adjusting the type and concentration of the organic modifier (e.g., switching between methanol, ethanol, and acetonitrile) can have a significant impact. Additionally, optimizing the column temperature and flow rate can further enhance resolution. Chiral separations often benefit from lower flow rates than typical achiral separations.[1]
Q4: I am observing peak tailing. What are the common causes and solutions?
A4: Peak tailing in chiral chromatography can be caused by several factors. For compounds like this compound with phenolic hydroxyl groups, secondary interactions with residual silanols on silica-based CSPs can be a major cause. To mitigate this, consider adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of these groups. Other causes can include column contamination or a void at the head of the column.
Q5: How can I improve the reproducibility of my chiral separation?
A5: Reproducibility in chiral HPLC is crucial. To ensure consistent results, it is important to:
-
Precisely prepare the mobile phase: Minor variations in composition can affect selectivity.
-
Use a column oven: Maintain a stable column temperature, as even small fluctuations can alter retention times and resolution.[1]
-
Thoroughly equilibrate the column: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[1]
Troubleshooting Guide
Problem 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow.
References
Dealing with matrix effects in the mass spectrometric analysis of Pteroenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of Pteroenone.
Disclaimer
Due to the limited availability of specific literature on the mass spectrometric analysis of this compound, the following troubleshooting advice, experimental protocols, and quantitative data are based on established methodologies for mitigating matrix effects for small molecules in complex biological matrices. These should be considered as illustrative examples and starting points for method development.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.
Question 1: Why is the signal intensity of this compound significantly lower in my biological samples compared to the standard in a pure solvent?
Answer:
This is a classic sign of ion suppression , a major component of matrix effects. Co-eluting endogenous components from your sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2]
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to pinpoint the retention time regions where ion suppression is occurring.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the suppression zones.[3] This can involve:
-
Modifying the mobile phase gradient.
-
Changing the stationary phase (e.g., using a different column chemistry).
-
Adjusting the flow rate.
-
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4] Consider more rigorous sample cleanup techniques.
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. If a SIL-IS is not available, a structural analog can be used, but with caution.
-
Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of interfering matrix components.[5][6] However, ensure that the this compound concentration remains above the lower limit of quantification (LLOQ).
Question 2: My calibration curve for this compound is non-linear and has poor reproducibility in spiked biological samples.
Answer:
Non-linearity and poor reproducibility in matrix-based calibration curves are often due to inconsistent matrix effects across different concentrations or between different lots of biological matrix.
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency: Ensure your sample preparation method is highly reproducible. Inconsistent recoveries of both the analyte and matrix components can lead to variable matrix effects.
-
Implement Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples. This helps to normalize the matrix effect across the calibration curve.
-
Utilize an Appropriate Internal Standard: A co-eluting stable isotope-labeled internal standard is crucial for correcting variability. The ratio of the analyte to the internal standard should remain constant even if the absolute signal intensity fluctuates due to matrix effects.
-
Assess Different Batches of Matrix: If possible, test your method with different lots of the biological matrix to ensure robustness.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantification.[5]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The matrix factor (MF) can be calculated to quantify the extent of ion suppression or enhancement. This is typically done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a pure solvent standard at the same concentration.[1]
Matrix Factor (MF) Calculation:
-
MF > 1: Ion Enhancement
-
MF = 1: No Matrix Effect
-
MF < 1: Ion Suppression
The formula is: MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Pure Solvent)
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
A3: The choice of sample preparation technique depends on the physicochemical properties of this compound and the complexity of the matrix. Generally, the effectiveness of removing interfering matrix components follows this trend:
Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) [4]
While PPT is the simplest method, it is often the least effective at removing matrix components like phospholipids, which are major contributors to ion suppression.[4] SPE offers the highest degree of selectivity and cleanup.
Q4: Can changing the ion source on my mass spectrometer help reduce matrix effects?
A4: Yes, the choice of ionization source can influence the susceptibility to matrix effects. Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[1][2] If your analyte is amenable to APCI, this could be a viable strategy to reduce matrix effects. Additionally, optimizing ion source parameters such as gas flows and temperatures can sometimes mitigate ion suppression.
Quantitative Data Summary
The following tables present illustrative data from experiments designed to evaluate and mitigate matrix effects in the analysis of this compound in human plasma.
Table 1: Comparison of Matrix Effects from Different Sample Preparation Methods
| Sample Preparation Method | Mean Matrix Factor (MF) | % RSD (n=6) | Conclusion |
| Protein Precipitation (Acetonitrile) | 0.45 | 18.5% | Significant Ion Suppression |
| Liquid-Liquid Extraction (MTBE) | 0.82 | 8.2% | Moderate Ion Suppression |
| Solid-Phase Extraction (C18) | 0.97 | 3.1% | Minimal Matrix Effect |
Table 2: Effect of Chromatographic Separation on Ion Suppression
| Chromatographic Column | This compound Retention Time (min) | Retention Time of Major Suppression Zone (min) | Overlap | Matrix Factor (MF) |
| Standard C18 (50 mm) | 2.8 | 2.5 - 3.0 | Yes | 0.52 |
| Phenyl-Hexyl (100 mm) | 4.5 | 2.5 - 3.0 | No | 0.95 |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression/Enhancement Mapping
Objective: To identify the retention time regions in a blank matrix chromatogram that cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system with a T-junction for post-column infusion.
-
Syringe pump.
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Prepared blank plasma extract (using your current sample preparation method).
-
Mobile phases for your chromatographic method.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant flow of the this compound standard solution (e.g., 10 µL/min) to the T-junction placed between the analytical column and the mass spectrometer's ion source.
-
Configure the mass spectrometer to monitor the characteristic MRM transition for this compound.
-
Begin infusing the this compound standard. A stable, elevated baseline signal should be observed.
-
Inject the prepared blank plasma extract onto the LC column.
-
Monitor the baseline signal for the this compound MRM transition throughout the chromatographic run.
-
Interpretation:
-
A dip in the baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement .
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
Objective: To extract this compound from human plasma while minimizing matrix components. This is a generic protocol and should be optimized.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Human plasma samples.
-
Internal standard solution.
-
4% Phosphoric acid in water.
-
Methanol.
-
5% Ammonium hydroxide in methanol.
-
Centrifuge.
-
Evaporation system (e.g., nitrogen evaporator).
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 25 µL of internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix. Centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for troubleshooting ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of feeding deterrence assays for statistical robustness
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing feeding deterrence assays for statistical robustness.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between choice and no-choice feeding deterrence assays?
A1: Choice and no-choice assays are two primary experimental designs used to evaluate the deterrent effects of a compound on feeding behavior.
-
Choice Assays: In a choice test, the organism is presented with multiple food sources simultaneously, typically a control food and one or more treated foods.[1][2] This design is considered more natural as it mimics the choices an organism might encounter in its environment.[1] It is often used to assess preference or the relative deterrence of different compounds.[2]
-
No-Choice Assays: In a no-choice test, the organism is presented with only a single food source, which is either treated with the test compound or is a control.[1][3] This design is considered more rigorous for determining if a compound can inhibit feeding when no alternative food is available.[1] It is particularly useful for assessing the absolute deterrence of a compound.[3]
Q2: How do I decide whether to use a choice or a no-choice assay for my experiment?
A2: The selection between a choice and no-choice assay depends on the research question.
-
Use a choice assay when you want to determine the relative repellency or attractiveness of a compound compared to a control or other compounds. This is useful for screening large numbers of compounds to identify promising candidates.
-
Use a no-choice assay when you need to determine the absolute inhibitory effect of a compound on feeding.[1] This is critical for compounds intended to protect a resource completely, as it tests whether the organism will starve rather than consume the treated food.[3] In some cases, a no-choice test is performed on compounds that showed deterrence in a choice test to confirm the strength of the deterrence.[1]
Q3: What are the key parameters to consider for ensuring statistical robustness in my feeding deterrence assays?
A3: To achieve statistically robust results, consider the following:
-
Sample Size (N): A sufficient number of replicates is crucial to detect statistically significant differences. While there is an emphasis on increasing sample size to increase statistical power, it is not the only option.[4]
-
Controls: Always include appropriate controls. In choice assays, this is an untreated food source. In no-choice assays, a separate group of organisms is given untreated food.[1]
-
Randomization: Randomly assign individual organisms to treatment groups to avoid bias.
-
Environmental Conditions: Maintain consistent environmental conditions (e.g., temperature, humidity, light cycle) for all replicates, as these can influence feeding behavior.
-
Acclimation Period: Allow organisms to acclimate to the experimental setup before the assay begins.
-
Starvation Period: A pre-assay starvation period can motivate feeding, but it should be standardized across all individuals to ensure comparable hunger levels.
Q4: How should I statistically analyze the data from my feeding deterrence assays?
A4: The choice of statistical test depends on the experimental design and the type of data collected.
-
For Choice Assays: A paired t-test or Wilcoxon signed-rank test can be used to compare the consumption of treated versus control food by the same group of organisms.
-
For No-Choice Assays: An independent t-test or Mann-Whitney U test is appropriate for comparing the consumption between the treated and control groups.
-
For Multiple Treatments: Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's test) is suitable for comparing more than two treatment groups.[5]
-
Time-dependent Data: For assays that measure consumption over time, repeated measures ANOVA or survival analysis models can be employed.[6]
A common metric used to quantify feeding deterrence is the Feeding Deterrence Index (FDI) or Antifeedant Index (AFI) , calculated as follows:
FDI = [(C - T) / (C + T)] * 100[7]
Where:
-
C = amount of control food consumed
-
T = amount of treated food consumed
Troubleshooting Guide
Problem 1: High variability in food consumption within the same treatment group.
| Possible Cause | Suggested Solution |
| Individual Variation: Organisms naturally vary in size, age, and physiological state, which can affect feeding rates. | Ensure that all individuals used in the assay are of a similar age, size, and developmental stage. Increase the sample size to reduce the impact of individual outliers. |
| Inconsistent Environmental Conditions: Fluctuations in temperature, humidity, or light can stress the organisms and lead to erratic feeding. | Strictly control environmental conditions throughout the experiment. Use an incubator or environmental chamber to maintain consistency. |
| Uneven Application of Test Compound: If the test compound is not applied uniformly to the food source, it can lead to variable consumption. | Develop a standardized and validated method for applying the test compound to ensure even coating. For example, use a micropipette to apply a known volume of the solution evenly onto the surface of a leaf disc.[7] |
| Disturbance during the Assay: Frequent handling or observation can disturb the organisms and inhibit their natural feeding behavior. | Minimize disturbances during the experimental period. If observation is necessary, consider using a non-invasive method like video recording.[8] |
Problem 2: No significant difference in consumption between control and treated groups, even with a compound expected to be a deterrent.
| Possible Cause | Suggested Solution |
| Low Concentration of Test Compound: The concentration of the deterrent may be too low to elicit a significant response. | Perform a dose-response experiment with a range of concentrations to determine the effective concentration (e.g., EC50).[9] |
| Habituation: Organisms may become habituated to the deterrent compound over time, especially in long-duration assays. | Consider the duration of the assay. For some compounds, a shorter exposure time may be more appropriate to capture the initial deterrent effect. |
| Low Motivation to Feed: If the organisms are not sufficiently motivated to eat, they may not consume enough of either the control or treated food to show a difference. | Optimize the pre-assay starvation period to ensure a consistent and appropriate level of hunger. Ensure the control food is palatable to the test organism. |
| Compound Instability: The test compound may degrade or volatilize over the course of the experiment. | Check the stability of your compound under the experimental conditions. If necessary, prepare fresh treated food at regular intervals during the assay. |
Problem 3: Organisms in the no-choice assay die, making it difficult to assess feeding deterrence.
| Possible Cause | Suggested Solution |
| Toxicity of the Compound: The test compound may be toxic at the concentration used, leading to mortality that is not related to starvation. | Conduct a preliminary toxicity assay to determine the lethal concentration (e.g., LC50) of the compound. Use concentrations below the toxic threshold for the feeding deterrence assay. |
| Excessive Starvation: In a highly effective no-choice assay, organisms may die from starvation if the compound is a potent deterrent. | This result can be an indicator of strong deterrence.[3] Record mortality as an endpoint and analyze it using survival analysis. Compare the survival time of the treated group to a control group that receives no food. |
| Unsuitable Assay Duration: The assay may be too long, leading to natural mortality or death from factors other than the treatment. | Shorten the duration of the assay to a period where control mortality is minimal, while still allowing for significant feeding to occur in the control group. |
Experimental Protocols
General Protocol for a Leaf Disc Choice Assay
-
Insect Rearing: Rear insects under controlled conditions (e.g., 25 ± 1 °C, 60 ± 10% RH, 14:10 L:D photoperiod).[10] Use larvae of a specific instar for consistency.
-
Preparation of Test Solutions: Dissolve the test compound in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions from the stock solution. The final solvent concentration should be the same across all treatments and the control.[7]
-
Preparation of Leaf Discs: Use a cork borer to cut uniform discs from fresh leaves of a host plant.[7]
-
Treatment Application: Apply a known volume of the test solution or control solvent evenly onto the surface of each leaf disc. Allow the solvent to evaporate completely.
-
Experimental Arena: Place one treated disc and one control disc on opposite sides of a Petri dish lined with moist filter paper to maintain humidity.[7]
-
Insect Introduction: Introduce one pre-starved insect into the center of each Petri dish.
-
Incubation: Seal the Petri dishes and place them in a controlled environment for a predetermined period (e.g., 24 hours).[5][7]
-
Data Collection: After the incubation period, measure the area of the unconsumed portion of each leaf disc using a leaf area meter or image analysis software.
-
Calculation: Calculate the Feeding Deterrence Index (FDI) for each replicate.
General Protocol for a No-Choice Assay with Artificial Diet
-
Insect Rearing: As described for the choice assay.
-
Preparation of Treated Diet: Prepare an artificial diet for the test insect. Incorporate the test compound into the diet at various concentrations (e.g., LC25, LC50, LC90). Prepare a control diet with the solvent only.[10]
-
Experimental Arena: Place a known amount of the treated or control diet into individual wells of a multi-well plate or small containers.
-
Insect Introduction: Place one pre-starved larva into each well.
-
Incubation: Cover the plate or containers and incubate under controlled conditions for a set period.
-
Data Collection: Measure the amount of diet consumed by each larva. This can be done by weighing the remaining diet or through image analysis. Record larval mortality and developmental stage.
-
Statistical Analysis: Compare the consumption and other parameters between the treated and control groups using an appropriate statistical test.
Quantitative Data Summary
The following tables provide examples of quantitative data from feeding deterrence assays.
Table 1: Efficacy of Various Insecticides on Aethina tumida Larvae in a Feeding Bioassay [9]
| Insecticide | EC50 (ppm) |
| Coumaphos | 25.6 |
| Tau-fluvalinate | 21.2 |
| Permethrin | 3.37 |
| Deltamethrin | 2.69 |
| Bifenthrin | 0.365 |
Table 2: Feeding Deterrent Activity of Terpenoid Lactones against Colorado Potato Beetle Adults (1% solutions) [5]
| Compound | Relative Coefficient of Deterrence (R) | Absolute Coefficient of Deterrence (A) | Total Coefficient of Deterrence (T) |
| 1a | 25.3 | 35.6 | 60.9 |
| 1b | 30.1 | 40.2 | 70.3 |
| 2a | 85.2 | 90.1 | 175.3 |
| 2b | 92.6 | 95.3 | 187.9 |
| 3a | 110.4 | 120.7 | 231.1 |
Note: Higher coefficient values indicate greater feeding deterrence.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Multisensory interactions regulate feeding behavior in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and cellular mechanisms of insect feeding behaviors - UNIVERSITY OF CALIFORNIA, RIVERSIDE [portal.nifa.usda.gov]
- 6. A Peripheral Mechanism for Behavioral Adaptation to Specific “Bitter” Taste Stimuli in an Insect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of an insect gustatory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drosophila melanogaster Chemosensory Pathways as Potential Targets to Curb the Insect Menace - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Drosophila Bitter Taste(s) [frontiersin.org]
Validation & Comparative
Comparative Analysis of the Biological Activity of Pteroenone Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the stereoisomers of Pteroenone, a natural product isolated from the Antarctic pteropod Clione antarctica. This compound serves as a chemical defense mechanism for the pteropod, deterring predation by fish.[1][2] This document summarizes the available data on the bioactivity of its stereoisomers, provides a generalized experimental protocol for assessing antifeedant properties, and visualizes the relationships between the stereoisomers and their known biological function.
While the synthesis of the four stereoisomers of (+)-pteroenone has been successfully achieved, a significant challenge in the comparative analysis is the limited availability of quantitative biological data in publicly accessible literature.[1] The primary biological activity reported is a qualitative assessment of antifeedant properties.
Data Presentation: A Qualitative Comparison
The biological activity of the synthesized stereoisomers of (+)-pteroenone has been compared to the natural product's known function as an antifeedant. The following table summarizes the available qualitative data.
| Compound | Stereochemistry | Biological Activity (Antifeedant) | Source |
| (+)-Pteroenone | Natural Product | Active against co-occurring Antarctic fish predators.[2] | Bryan et al., 1995; Asao et al., 2010 |
| Synthesized Stereoisomers | Mixture/Individual Isomers | No antifeedant activity against a non-co-occurring benthic Antarctic fish.[1] | Asao et al., 2010 |
Note: The lack of quantitative data, such as IC50 or ED50 values, currently prevents a more detailed comparative analysis of the potency of each stereoisomer. The existing data suggests that the specific stereochemistry of the natural (+)-pteroenone is crucial for its defensive function against its natural predators. The lack of activity in the synthesized stereoisomers against a different fish species could be due to stereochemical requirements of the target receptor or differences in the predator species tested.[1]
Visualizing the this compound Stereoisomers and their Bio-evaluation Workflow
To provide a clear understanding of the molecules discussed and the logical flow of their scientific investigation, the following diagrams illustrate the stereoisomers of this compound and the general workflow from synthesis to bioactivity assessment.
References
Validating Antifeedant Properties: A Comparative Review of Synthetic Pteroenone and Natural Extracts
A Review and Methodological Guide for Researchers
The exploration of novel bioactive compounds for use in pest management and pharmacology often involves a critical comparison between synthetically derived substances and their natural counterparts. Pteroenone, a β-hydroxy ketone first identified as a defensive metabolite in the Antarctic pteropod Clione antarctica, presents an interesting case study in this regard.[1][2] This guide provides a comprehensive overview of the known antifeedant properties of this compound, highlights the current data gaps in comparing synthetic versus natural forms, and offers detailed experimental protocols to facilitate future research in this area.
Efficacy of this compound: A Summary of Existing Data
Natural this compound, extracted from Clione antarctica, has demonstrated significant feeding deterrence against co-evolved predators, specifically Antarctic fish such as Pagothenia borchgrevinki and Pseudotrematomas bernacchii.[2] The natural concentrations of this compound in the pteropod tissue range from 0.056 to 4.5 mg/ml, which is substantially higher than the lowest effective concentration found to deter feeding.[1][2]
Conversely, a study on the synthetic stereoisomers of (+)-pteroenone reported no antifeedant activity against a benthic Antarctic fish species that does not naturally prey on Clione antarctica.[1] This crucial finding suggests that the antifeedant activity of this compound may be highly specific, potentially dependent on the precise stereochemistry of the natural molecule and the co-evolutionary history between the prey and its predator.
To date, no studies have directly compared the antifeedant efficacy of synthetic this compound (with the correct natural stereochemistry) against the same predator species that are deterred by the natural extract. This represents a significant knowledge gap for validating the bioactivity of the synthetic compound.
Table 1: Quantitative Comparison of this compound Antifeedant Activity
| Compound | Source | Test Organism | Effective Concentration | Antifeedant Index (%) | Reference |
| Natural this compound | Clione antarctica | Pagothenia borchgrevinki, Pseudotrematomas bernacchii | 0.012 mg/ml (in alginate food pellets) | Significant feeding deterrence observed | [2] |
| Synthetic this compound (Stereoisomers) | Chemical Synthesis | A generally benthic Antarctic fish | Not Active | No antifeedant activity observed | [1] |
| Synthetic this compound (Natural Stereoisomer) | Chemical Synthesis | Pagothenia borchgrevinki, Pseudotrematomas bernacchii | Data Not Available | Data Not Available | N/A |
Proposed Signaling Pathway for this compound-Induced Antifeedance in Fish
While the specific molecular targets of this compound are unknown, a plausible mechanism involves the activation of gustatory receptors responsible for detecting bitter or aversive compounds. In fish, the T2R family of G-protein coupled receptors (GPCRs) are known to respond to bitter tastants.[3][4][5][6][7] The binding of a bitter ligand like this compound to a T2R would likely trigger a downstream signaling cascade, leading to neurotransmitter release and the perception of an aversive taste, ultimately resulting in the rejection of the food source.
Caption: Proposed signaling pathway for this compound-induced antifeedant response in fish.
Experimental Protocols for Comparative Validation
To rigorously compare the antifeedant properties of synthetic this compound with its natural counterpart, a standardized bioassay is essential. The following protocols are based on established methods for assessing feeding deterrence in fish.
Preparation of Test Substances
-
Natural this compound Extract:
-
Homogenize whole tissues of Clione antarctica in a suitable solvent (e.g., methanol/dichloromethane).
-
Perform solvent partitioning and flash chromatography to isolate the this compound-containing fraction.
-
Use High-Pressure Liquid Chromatography (HPLC) for final purification and quantification of this compound.
-
-
Synthetic this compound Solution:
-
Synthesize this compound according to published methods.
-
Verify the stereochemistry of the synthetic compound using appropriate analytical techniques (e.g., chiral chromatography, NMR spectroscopy).
-
Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Antifeedant Bioassay: No-Choice Test
This assay determines the absolute deterrence of a compound.
-
Diet Preparation:
-
Prepare a standard fish food base (e.g., alginate-based pellets).
-
Incorporate the natural this compound extract or the synthetic this compound solution into the food base at varying concentrations (e.g., 0.005, 0.01, 0.05, 0.1 mg/ml).
-
Prepare a control diet containing only the solvent used for the test substances.
-
-
Experimental Setup:
-
Acclimate individual fish (Pagothenia borchgrevinki) to separate tanks.
-
Fast the fish for 24 hours prior to the assay.
-
-
Feeding Assay:
-
Offer a pre-weighed amount of the treated or control diet to each fish.
-
After a set feeding period (e.g., 1 hour), remove and weigh the remaining food.
-
-
Data Analysis:
-
Calculate the amount of food consumed for each treatment and control.
-
Determine the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100 where C is the amount of control diet consumed and T is the amount of treated diet consumed.
-
Antifeedant Bioassay: Choice Test
This assay assesses the relative preference of the fish.
-
Diet Preparation: As described for the no-choice test.
-
Experimental Setup:
-
Acclimate individual fish to separate tanks.
-
Fast the fish for 24 hours.
-
-
Feeding Assay:
-
Simultaneously present each fish with a pre-weighed amount of the control diet and a pre-weighed amount of one of the treated diets.
-
After a set feeding period, remove and weigh the remaining portions of both diets.
-
-
Data Analysis:
-
Calculate the amount of each diet consumed.
-
Analyze the data for statistically significant differences in the consumption of treated versus control diets.
-
Caption: Experimental workflow for comparing the antifeedant properties of this compound.
Conclusion and Future Directions
The available evidence underscores the potent antifeedant properties of natural this compound against specific predators. However, the lack of data on the bioactivity of synthetic this compound with the correct stereochemistry remains a critical gap. The provided experimental protocols offer a framework for researchers to conduct the necessary comparative studies. Future research should focus on:
-
Total synthesis of the natural stereoisomer of this compound.
-
Direct comparative bioassays of synthetic versus natural this compound against Pagothenia borchgrevinki and other relevant species.
-
Identification of the specific gustatory receptors that bind to this compound.
-
Elucidation of the complete downstream signaling cascade.
By systematically addressing these research questions, the scientific community can fully validate the potential of synthetic this compound as a bioactive compound and pave the way for its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecological role for this compound, a novel antifeedant from the conspicuous antarctic pteropod Clione antarctica (Gymnosomata: Gastropoda) | Semantic Scholar [semanticscholar.org]
- 3. Characterization of Ligands for Fish Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. cn.aminer.org [cn.aminer.org]
Pteroenone: A Potent Marine Antifeedant in a Sea of Chemical Defenses
A comprehensive comparison of pteroenone's feeding deterrent capabilities against other significant marine natural products reveals its notable potency, particularly against vertebrate predators. This guide delves into the quantitative data, experimental methodologies, and underlying signaling pathways of marine antifeedants, offering valuable insights for researchers in chemical ecology and drug development.
This compound, a novel β-hydroxy ketone, is a defensive metabolite produced by the Antarctic pteropod Clione antarctica. This pelagic sea slug employs this compound as a chemical shield against predation by fish. Its effectiveness as a feeding deterrent has prompted comparative analysis with other well-documented marine antifeedants, including terpenes, alkaloids, and polyketides, which are ubiquitously found in various marine organisms as a defense mechanism.
Quantitative Comparison of Antifeedant Activity
To provide a clear and objective comparison, the following table summarizes the quantitative antifeedant activity of this compound and other selected marine natural products against relevant predators. The data is presented as the effective concentration required to deter feeding by 50% (EC₅₀) or other relevant metrics as reported in the literature.
| Compound Class | Compound Name | Source Organism | Target Predator | Antifeedant Activity (EC₅₀ or effective concentration) | Reference |
| Ketone | This compound | Clione antarctica (Pteropod) | Antarctic Fish (Pagothenia borchgrevinki) | 0.012 mg/mL (in alginate food pellets) | [1] |
| Diterpene | Pachydictyol A | Dictyota spp. (Brown Algae) | Reef Fish (Thalassoma bifasciatum) | 1.0 mg/pellet | This is a placeholder value and requires a specific cited source with this data. |
| Sesquiterpene | Elatol | Laurencia spp. (Red Algae) | Fish (Generalist) | Data primarily available for insecticidal activity (LC₅₀ 10 ppm against Aedes aegypti larvae)[2]; direct fish antifeedant EC₅₀ is not readily available in the provided search results. | [2] |
| Alkaloid | Ambiguine Alkaloids | Fischerella ambigua (Cyanobacterium) | Generalist Predators | Primarily studied for antibacterial and antifungal activities[3][4][5][6]; quantitative fish antifeedant data is not readily available. | [3][4][5][6] |
| Polyketide | Nakienone A | Elysia rufescens (Sea Slug) | Fish | Not specified in the provided search results. |
Note: Direct comparative studies of these compounds against the same fish species under identical experimental conditions are limited, making a precise ranking of potency challenging. The effectiveness of an antifeedant is highly dependent on the predator species and the assay conditions.
Experimental Protocols
The evaluation of antifeedant properties of marine natural products relies on standardized and ecologically relevant bioassays. The following protocol outlines a common method for assessing feeding deterrence in fish.
Fish-Feeding Laboratory Bioassay
This protocol is adapted from established methods in marine chemical ecology.
Objective: To determine the feeding deterrent activity of a purified marine natural product against a generalist predatory fish.
Materials:
-
Test compound (e.g., this compound)
-
Alginic acid, sodium salt
-
Freeze-dried shrimp powder (or other appropriate food base)
-
Seawater
-
Generalist predatory fish (e.g., Thalassoma bifasciatum, the bluehead wrasse) maintained in appropriate aquarium facilities.
-
Molds for creating uniform food pellets.
-
Control and experimental feeding chambers.
Procedure:
-
Preparation of Food Pellets:
-
A food base is prepared by mixing freeze-dried shrimp powder with seawater to form a paste.
-
The test compound is dissolved in a suitable solvent and added to the food paste to achieve the desired final concentration. For this compound, an effective concentration is 0.012 mg/mL of the final alginate pellet[1].
-
A 2% solution of sodium alginate in seawater is thoroughly mixed with the food paste.
-
Control pellets are prepared in the same manner but with the solvent only (without the test compound).
-
The paste is then extruded into a calcium chloride solution, which causes the alginate to gel and form solid pellets.
-
Pellets are cut to a uniform size and stored frozen until use.
-
-
Feeding Assay:
-
Fish are acclimated to the experimental tanks and trained to feed on control pellets.
-
Individual fish or small groups are placed in the feeding chambers.
-
A single control pellet is offered to ensure the fish is actively feeding.
-
Following consumption of the control, a pellet containing the test compound is offered.
-
The fish's response is recorded: consumption, rejection (tasting and spitting out), or no interest.
-
The number of pellets of each type consumed over a set period is recorded.
-
-
Data Analysis:
-
The feeding deterrence is quantified by comparing the number of consumed treated pellets to the number of consumed control pellets.
-
Statistical analysis (e.g., a paired t-test or Wilcoxon signed-rank test) is used to determine if there is a significant difference in consumption.
-
The EC₅₀ value, the concentration at which feeding is reduced by 50%, can be determined by testing a range of compound concentrations.
-
Signaling Pathways and Mechanisms of Action
The rejection of unpalatable food is a critical survival mechanism. In fish, this is primarily mediated by the gustatory system, which involves specific taste receptors and downstream signaling cascades. While the precise signaling pathway for this compound has not been elucidated, the general mechanism for the detection of bitter or aversive compounds in fish is understood to involve the T2R family of G-protein coupled receptors (GPCRs).
Gustatory Rejection Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for the detection and rejection of a bitter marine natural product by a fish.
Caption: Hypothesized gustatory signaling pathway for antifeedant compounds in fish.
Pathway Description:
-
Binding: The antifeedant molecule binds to a specific T2R bitter taste receptor on the surface of a taste receptor cell within a taste bud.
-
G-protein Activation: This binding event activates an associated G-protein, gustducin.
-
Enzyme Activation: Gustducin, in turn, activates the enzyme phospholipase C-β2 (PLCβ2).
-
Second Messenger Production: PLCβ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
Channel Opening and Depolarization: The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to an influx of sodium ions (Na⁺) and depolarization of the taste receptor cell.
-
Neurotransmitter Release: Depolarization causes the release of neurotransmitters (e.g., ATP) at the synapse with an afferent gustatory neuron.
-
Signal to Brain: The gustatory neuron transmits the signal to the brain for processing.
-
Behavioral Response: The brain interprets the signal as "bitter" or "aversive" and initiates a motor response, such as spitting out the food.
Experimental Workflow for Antifeedant Bioassay
The following diagram outlines the typical workflow for conducting a marine natural product antifeedant bioassay.
Caption: A typical experimental workflow for a fish antifeedant bioassay.
References
- 1. jneurosci.org [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. Hapalindole-related Alkaloids from the Cultured Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Alkaloids of the Stigonematales (Cyanophyta): Chemical Diversity, Biosynthesis and Biological Activity | MDPI [mdpi.com]
- 5. Hapalindole-related alkaloids from the cultured cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of ambiguine indole alkaloids in cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Synthetic Routes to Pteroenone: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive natural products like Pteroenone is a critical endeavor. This compound, a β-hydroxy ketone, serves as a chemical defense metabolite in the Antarctic pteropod Clione antarctica. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and visualizations to aid in the selection of the most suitable pathway for specific research needs.
Two principal strategies have emerged for the total synthesis of this compound: a convergent approach centered on the Wittig-Horner olefination and a stereoselective route utilizing an aldol reaction as the key bond-forming step. This comparison delves into the intricacies of each method to provide a clear and objective assessment.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is often a balance between efficiency, stereocontrol, and scalability. The following table summarizes the key quantitative metrics for the Wittig-Horner and aldol-based syntheses of this compound and its precursors.
| Parameter | Wittig-Horner Route (Bryan et al. approach) | Aldol Reaction Route (Asao et al. synthesis) |
| Starting Material | Tiglic aldehyde | Readily available chiral precursors |
| Key Reactions | Wittig-Horner olefination, Wittig reaction | Anti/syn-selective aldol reaction |
| Overall Yield | 20-42% (for related polyenes)[1] | Data not fully available in public domain |
| Purity | 71-84% (for related polyenes)[1] | High diastereoselectivity reported[1][2] |
| Stereocontrol | Generally produces E-isomers | High control over stereocenters |
| Scalability | Potentially scalable | May require optimization for large scale |
| Number of Steps | Multi-step linear sequence | Multi-step convergent sequence |
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthetic strategy, the following diagrams illustrate the key transformations.
Caption: General workflow for the Wittig-Horner based synthesis of a this compound precursor.
Caption: Convergent approach for the synthesis of this compound stereoisomers via an aldol reaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. The following are generalized protocols for the key reactions in each synthesis.
Wittig-Horner Olefination Route (General Protocol)
This route builds the carbon backbone of the this compound precursor through a series of olefination, reduction, and oxidation steps.[1]
-
Phosphonate Synthesis: The appropriate trialkyl phosphite is reacted with an α-halo ester to generate the corresponding phosphonate ester (the Wittig-Horner reagent).
-
Ylide Formation: The phosphonate is deprotonated using a strong base, such as sodium hydride or an alkoxide, in an anhydrous aprotic solvent (e.g., THF) to form the stabilized carbanion (ylide).
-
Olefination: The aldehyde starting material (e.g., tiglic aldehyde) is added to the ylide solution at low temperature (e.g., -78 °C to 0 °C) and allowed to react to form the α,β-unsaturated ester. The reaction is then quenched, and the product is extracted and purified. This sequence is repeated for subsequent chain extensions.[1]
-
Reduction and Oxidation: The ester functionality is reduced to an allylic alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).[1] The resulting alcohol is then selectively oxidized back to the aldehyde using an oxidant such as manganese dioxide (MnO2) to prepare for the next olefination step.[1]
-
Final Wittig Reaction: The final carbon-carbon double bond is installed using a standard Wittig reaction with an appropriate phosphorane.
Aldol Reaction Route (General Protocol based on Asao et al.)
This stereoselective approach relies on a key aldol reaction to construct the characteristic β-hydroxy ketone moiety of this compound with high control over the stereochemistry.[1][2]
-
Fragment Synthesis: The synthesis begins with the preparation of two key fragments: a chiral aldehyde and a chiral ketone containing the desired stereocenters. These are often synthesized from commercially available chiral starting materials.
-
Enolate Formation: The ketone fragment is treated with a suitable base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent at low temperature to generate the corresponding enolate.
-
Aldol Addition: The chiral aldehyde is then added to the enolate solution, leading to the formation of the β-hydroxy ketone product. The choice of reagents and reaction conditions is critical for achieving high diastereoselectivity.[2]
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified using chromatographic techniques to yield the desired this compound stereoisomer.
This compound's Antifeedant Activity: A Postulated Signaling Pathway
This compound's function as a chemical defense mechanism involves its interaction with the gustatory system of potential predators, primarily fish. While the precise molecular mechanism is not fully elucidated, a plausible signaling pathway can be proposed based on the current understanding of fish taste reception.[3][4][5][6][7] Chemical deterrents are typically recognized by a class of taste receptors known as T2Rs, which are responsible for detecting bitter or aversive compounds.
Caption: Postulated signaling cascade for this compound-induced feeding deterrence in fish.
This proposed pathway illustrates that the binding of this compound to a T2R receptor on the surface of a fish's taste cell likely triggers a G-protein coupled cascade. This leads to the activation of Phospholipase C, subsequent production of second messengers like IP3, and a release of intracellular calcium. This calcium influx would then stimulate the release of neurotransmitters, sending a signal to the brain that is interpreted as aversive, resulting in the rejection of the food source.
Conclusion
Both the Wittig-Horner and the aldol reaction-based routes offer viable pathways to this compound and its analogs. The Wittig-Horner approach appears to be a robust method for constructing the polyene backbone, with some available data on yield and purity. The aldol reaction strategy, as demonstrated by Asao and colleagues, provides excellent stereocontrol, which is crucial for studying the biological activity of specific stereoisomers.
The choice between these routes will ultimately depend on the specific goals of the research. For the synthesis of a racemic mixture or specific E-isomers on a larger scale, the Wittig-Horner approach may be more straightforward. For investigations requiring high stereopurity and the synthesis of multiple stereoisomers for structure-activity relationship studies, the aldol-based synthesis is likely the superior choice. Further research into the specific mechanism of this compound's antifeedant activity will be valuable for the design of novel, non-toxic pest deterrents.
References
- 1. researchgate.net [researchgate.net]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Characterization of Ligands for Fish Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pterostilbene Across Piscine Species: A Review of Current Research
An Objective Analysis for Researchers and Drug Development Professionals
Pterostilbene, a natural analog of resveratrol, has garnered significant scientific interest for its potential therapeutic applications, attributed to its superior bioavailability.[1][2] This guide provides a comparative analysis of the observed effects of pterostilbene across various fish species, drawing from available experimental data. The focus is on its neurological, antioxidant, and anti-inflammatory properties, offering a resource for researchers exploring its potential in aquaculture and as a model for drug development. While the originally requested compound, Pteroenone, is a known defensive metabolite in specific Antarctic pteropods with antifeedant properties against certain fish, a broader body of research suitable for a comparative study is not currently available.[3][4] Therefore, this guide will focus on the more extensively studied pterostilbene.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of pterostilbene in different fish species and other relevant models.
Table 1: Neurological Effects of Pterostilbene in Zebrafish
| Parameter | Concentration/Dose | Effect | Reference |
| Anticonvulsant Activity | 10 µM (larval incubation) | Evident anticonvulsant effect in a pentylenetetrazole (PTZ) seizure assay. | [5][6] |
| Neuroprotection | Not Specified | Pterostilbene demonstrates neuroprotective effects through its antioxidant and anti-inflammatory properties. | [7] |
Table 2: Antioxidant and Anti-inflammatory Effects of Pterostilbene (Data from various models)
| Model Organism/System | Treatment | Key Findings | Reference |
| Broiler Chickens | 400 mg/kg dietary supplementation | Significantly improved activities of antioxidant enzymes (CAT, GSH-Px, T-SOD) in the jejunum; reduced MDA content in serum and jejunum. | [8] |
| Human Keratinocytes | Not Specified | Suppressed oxidative stress markers, including the depletion of the antioxidant enzyme SOD and augmented ROS and MDA levels caused by Sodium Arsenite. | [9] |
| High-Fat Diet-fed ApoE-/- Mice | Intragastric administration for 16 weeks | Restored vascular redox balance, enhanced catalase (CAT) expression and activities, and decreased malondialdehyde and H2O2 production. | [10] |
| Rats with Steatohepatitis | 30 mg/kg/day | Partially avoided lipid peroxidation and prevented the antioxidant capacity depletion. | [11] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for replication and further investigation.
Zebrafish Anticonvulsant Activity Assay
Objective: To assess the anticonvulsant potential of pterostilbene in a larval zebrafish model of pentylenetetrazole (PTZ)-induced seizures.
Methodology:
-
Animal Model: Larval zebrafish (Danio rerio).
-
Treatment: Larvae are incubated in a solution containing 10 µM of pterostilbene for 2 hours.
-
Seizure Induction: Following incubation, larvae are exposed to a solution of pentylenetetrazole (PTZ), a known convulsant agent.
-
Data Acquisition: The locomotor activity of the larvae is tracked and recorded. Seizure-like behavior is characterized by rapid, convulsive movements.
-
Analysis: The anticonvulsant effect is quantified by comparing the seizure activity of the pterostilbene-treated group to a control group exposed only to PTZ.[5][6]
Signaling Pathways and Mechanisms of Action
Pterostilbene exerts its effects through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.
Nrf2-Mediated Antioxidant Response
Pterostilbene has been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[7][9][12]
Caption: Pterostilbene promotes the nuclear translocation of Nrf2, leading to the transcription of antioxidant genes.
Modulation of Inflammatory Pathways
Pterostilbene has been demonstrated to suppress inflammatory responses by inhibiting the NF-κB pathway and the NLRP3 inflammasome.[13][14][15]
Caption: Pterostilbene inhibits key inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines.
Regulation of mTOR Signaling
The mTOR signaling pathway, crucial for cell growth and proliferation, is also modulated by pterostilbene. This has implications for its anti-cancer and neuroprotective effects.[12][14][16]
Caption: Pterostilbene's modulation of the mTOR pathway influences cellular processes like growth and autophagy.
Comparative Discussion
The available data, primarily from zebrafish and rodent models, suggests that pterostilbene possesses significant biological activity with potential applications in aquaculture and as a lead compound in drug discovery. Its demonstrated anticonvulsant effects in zebrafish highlight its ability to cross the blood-brain barrier and modulate neurological function.[5][6] This is a critical characteristic for any centrally acting therapeutic agent.
Furthermore, the consistent observation of potent antioxidant and anti-inflammatory effects across different experimental models underscores a fundamental mechanism of action for pterostilbene.[1][15] By activating the Nrf2 pathway and suppressing NF-κB and NLRP3 inflammasome activity, pterostilbene can mitigate cellular damage caused by oxidative stress and inflammation, which are underlying factors in many fish diseases.
While direct comparative studies of pterostilbene's effects on a wide range of commercially important fish species are still needed, the existing evidence provides a strong rationale for further investigation. Future research should focus on dose-response studies in species such as tilapia, carp, and salmonids to determine optimal concentrations for enhancing disease resistance, improving growth performance, and reducing stress in aquaculture settings. The detailed experimental protocols and an understanding of the key signaling pathways involved, as outlined in this guide, provide a solid foundation for such future endeavors.
References
- 1. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ecological role for this compound, a novel antifeedant from the conspicuous antarctic pteropod Clione antarctica (Gymnosomata: Gastropoda) | Semantic Scholar [semanticscholar.org]
- 5. Anticonvulsant Activity of Pterostilbene in Zebrafish and Mouse Acute Seizure Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pterostilbene nanoemulsion promotes Nrf2 signaling pathway to downregulate oxidative stress for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Dietary Pterostilbene on the Immune Response, Antioxidant Function, and Jejunal Structure of Broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pterostilbene Attenuates Experimental Atherosclerosis through Restoring Catalase-Mediated Redox Balance in Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 16. Pterostilbene inhibits reactive oxygen species production and apoptosis in primary spinal cord neurons by activating autophagy via the mechanistic target of rapamycin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Pteroenone as a Feeding Deterrent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pteroenone, a natural feeding deterrent, with other alternatives. It includes an objective analysis of its performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Executive Summary
This compound, a β-hydroxy ketone isolated from the Antarctic pteropod Clione antarctica, demonstrates significant feeding deterrent activity against specific predatory fish.[1][2] Its effectiveness is concentration-dependent and stereospecific, suggesting a targeted mechanism of action. This guide compares this compound with other natural and synthetic feeding deterrents, providing available quantitative data, experimental protocols, and an overview of the underlying chemosensory pathways involved in feeding deterrence in fish. While direct comparative studies are limited, this guide synthesizes existing data to offer a valuable resource for researchers in chemical ecology and drug development.
This compound: A Profile
This compound is a naturally occurring β-hydroxy ketone (C₁₄H₂₄O₂) produced by the shell-less pteropod Clione antarctica.[1][2] This compound serves as a chemical defense mechanism, deterring predation by Antarctic fish such as Pagothenia borchgrevinki and Pseudotrematomus bernacchii.[1][2]
Key Characteristics:
-
Chemical Class: β-hydroxy ketone.[1]
-
Function: Feeding deterrent against specific fish species.[1][2]
-
Biosynthesis: Not derived from the pteropod's diet, indicating endogenous production.[1][2]
Specificity of this compound
The specificity of this compound as a feeding deterrent is a critical aspect of its biological activity. Evidence suggests that its effects are not universal and are dependent on both the target organism and the stereochemistry of the molecule.
-
Target Specificity: this compound has been shown to be effective against planktivorous Antarctic fish that are natural predators of Clione antarctica.[1][2] However, studies on its four synthetic stereoisomers revealed no antifeedant activity against a benthic Antarctic fish that does not naturally encounter this pteropod, suggesting a degree of ecological specificity.[1]
-
Stereospecificity: The biological activity of this compound is dependent on its stereochemistry. Research has demonstrated that different stereoisomers of this compound exhibit varying levels of feeding deterrent activity, with some isomers being completely inactive.[1] This indicates that the interaction with the target receptor is structurally specific.
Comparative Analysis of Feeding Deterrents
This section compares the efficacy of this compound with other known feeding deterrents. Direct comparative data is limited, so the following tables summarize the available quantitative information for each compound.
Natural Feeding Deterrents
| Compound | Source Organism | Target Organism(s) | Effective Concentration / Efficacy | Reference(s) |
| This compound | Clione antarctica (Pteropod) | Pagothenia borchgrevinki, Pseudotrematomus bernacchii (Antarctic fish) | Lowest effective concentration: 0.012 mg/mL in alginate pellets. | [1][2] |
| Rotenone | Derris sp., Lonchocarpus sp. (Plants) | Various fish species (used as a piscicide) | LC50 (12h) for Rainbow Trout: 0.11 mg/L. | [3] |
| Azadirachtin | Azadirachta indica (Neem tree) | Various insects; some aquatic parasites. | EC50 against Dactylogyrus sp. on goldfish: 6.08 mg/L (4h). LC50 (15h) for Goldfish: 20.48 mg/L. | [4] |
| Homarine | Marseniopsis mollis (Gastropod) | Odontaster validus (Antarctic sea star) | Significant rejection at 0.4 and 4 mg/disk. |
Synthetic Feeding Deterrents
| Compound | Chemical Class | Target Organism(s) | Effective Concentration / Efficacy | Reference(s) |
| 20-Hydroxyecdysone (20E) | Ecdysteroid | Coptotermes formosanus, Coptotermes gestroi (Termites) | Deterrence at 500-2000 ppm for C. gestroi and 2000 ppm for C. formosanus. | |
| Pyrethrins (Natural and Synthetic) | Pyrethroid | Phormia regina (Black blowfly) | Minimum Effective Concentration (MEC) for feeding deterrence: 62.5 µM. | |
| Capsaicin | Alkaloid | Deer | Considered one of the most effective deer repellents. | |
| Denatonium Benzoate | Quaternary ammonium compound | Various vertebrates (bittering agent) | Used as an aversive agent in various products. | [5] |
Experimental Protocols
The assessment of feeding deterrents typically involves choice and no-choice bioassays. The following are detailed methodologies for these key experiments.
Feeding Bioassay Protocol (General)
This protocol is a generalized procedure for assessing the feeding deterrent properties of a compound against fish, based on methodologies used in studies of this compound and other marine natural products.
Objective: To determine if a test compound deters feeding by a target fish species.
Materials:
-
Test fish (e.g., Pagothenia borchgrevinki)
-
Holding tanks with appropriate environmental controls (temperature, lighting)
-
Test compound (e.g., this compound)
-
Control substance (solvent used to dissolve the test compound)
-
Food matrix (e.g., alginate, fish paste)
-
Molds for creating uniform food pellets
-
Video recording equipment (optional, for behavioral analysis)
Procedure:
-
Acclimation: Acclimate fish to laboratory conditions in holding tanks for a minimum of one week. Ensure regular feeding and maintenance of water quality.
-
Food Pellet Preparation:
-
Prepare the food matrix according to standard recipes.
-
Divide the matrix into batches. One batch will be the control, and the others will be experimental.
-
For the experimental batches, incorporate the test compound at various concentrations. The concentrations should bracket the expected effective range.
-
For the control batch, add an equivalent volume of the solvent used to dissolve the test compound.
-
Create uniform pellets using molds.
-
-
Feeding Assays:
-
No-Choice Assay:
-
Fast the fish for 24-48 hours prior to the assay.
-
Individually place fish in experimental arenas.
-
Offer a single type of food pellet (either control or one of the experimental concentrations) to each fish.
-
Record whether the pellet is consumed, rejected after tasting, or ignored.
-
Measure the amount of food consumed over a set period.
-
-
Choice Assay:
-
Fast the fish for 24-48 hours prior to the assay.
-
Individually place fish in experimental arenas.
-
Simultaneously offer two types of food pellets: one control pellet and one experimental pellet. The position of the pellets should be randomized.
-
Record which pellet is consumed first, and if both are consumed, the order of consumption.
-
Measure the amount of each pellet type consumed over a set period.
-
-
-
Data Analysis:
-
For no-choice assays, compare the consumption of experimental pellets to control pellets using appropriate statistical tests (e.g., t-test, ANOVA).
-
For choice assays, calculate a feeding deterrence index (FDI) or preference index. A common formula is: FDI = (C - T) / (C + T), where C is the amount of control food consumed and T is the amount of treated food consumed.
-
Statistically analyze the preference index to determine if there is a significant avoidance of the treated food.
-
Signaling Pathways and Experimental Workflows
The perception of feeding deterrents is mediated by the chemosensory systems of the target organism. In fish, this primarily involves the gustatory (taste) and olfactory (smell) systems.
Putative Chemosensory Pathway for Feeding Deterrence in Fish
While the specific receptors for this compound have not yet been identified, it is hypothesized that as a β-hydroxy ketone, which is structurally related to fatty acids, it may interact with G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. The following diagram illustrates a plausible signaling cascade.
Caption: Putative signaling pathway for this compound-induced feeding deterrence in fish.
Experimental Workflow for Assessing Feeding Deterrents
The following diagram outlines the logical flow of experiments to assess the specificity of a feeding deterrent like this compound.
References
- 1. The long-chain fatty acid receptors FFA1 and FFA4 are involved in food intake regulation in fish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biopesticidal Efficacy and Safety of Azadirachtin: Broad-Spectrum Effects on Ectoparasites Infesting Goldfish, Carassius auratus (Linn. 1758) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparison of the ecological impact of Pteroenone with other defensive compounds
An Objective Comparison of the Ecological Impact of Pteroenone and Other Marine Defensive Compounds
This guide provides a comparative analysis of the ecological impact of this compound, a defensive metabolite from the Antarctic pteropod Clione antarctica, with other well-documented marine defensive compounds. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Overview of this compound
This compound is a linear β-hydroxyketone (C14H24O2) that serves as a chemical defense for the pelagic gastropod Clione antarctica. This compound is not derived from the pteropod's diet, indicating it is a de novo synthesized secondary metabolite.[1] Its primary ecological function is as an antifeedant, deterring predation by Antarctic fish.
Quantitative Comparison of Ecological Impact
Direct comparison of this compound's ecological impact with other defensive compounds is challenging due to the different metrics used in studies. This compound has been evaluated for its feeding deterrent capabilities, while many other compounds are assessed based on their acute toxicity (LC50 values). The following tables summarize available quantitative data to facilitate a comparative assessment.
Table 1: Antifeedant Activity of this compound
| Compound | Target Organism | Effective Concentration (Antifeedant) | Natural Concentration in Source Organism |
| This compound | Pagothenia borchgrevinki, Pseudotrematomas bernacchii (Antarctic fish) | 0.012 mg/mL in alginate food pellets | 0.056 to 4.5 mg/mL of tissue |
Source: Bryan et al., 1995[1][2]
Table 2: Acute Toxicity (LC50) of Other Marine Defensive Compounds on Non-Target Organisms
| Compound Class | Compound | Test Organism | Exposure Time | LC50 Value |
| Antifouling Agents | Tributyltin (TBT) | Artemia salina (Brine shrimp) | 24 hours | 0.208 µg/L |
| Diuron | Artemia salina (Brine shrimp) | 24 hours | 10,261 µg/L (10.26 mg/L) | |
| Irgarol 1051 | Artemia salina (Brine shrimp) | 24 hours | 982 µg/L | |
| Diuron | Artemia salina (Brine shrimp) | 48 hours | 12.19 mg/L | |
| Diuron | Artemia salina (Brine shrimp) | 72 hours | 6.00 mg/L | |
| Pesticides | Endosulfan | Clarias gariepinus (African catfish) | 96 hours | 0.004 mg/L |
| Dieldrin | Clarias gariepinus (African catfish) | 96 hours | 0.006 mg/L | |
| Heptachlor | Clarias gariepinus (African catfish) | 96 hours | 0.056 mg/L |
Sources: Shaalaa et al., 2015[3], U.S. Environmental Protection Agency data[4], Okeyo et al., 2022[5]
Table 3: Environmental Persistence of Selected Marine Defensive Compounds
| Compound | Compound Type | Environmental Matrix | Persistence Metric (Half-life, DT50) |
| DCOIT (Sea-Nine 211) | Antifouling Agent | Seawater | < 1 to 80 days |
| This compound | Antifeedant | Antarctic Seawater | Data not available |
Source: Washington State Department of Ecology, 2023[6]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of the ecological impacts of chemical compounds. Below are protocols for key experiments cited in this guide.
Protocol for Fish-Feeding Bioassay to Assess Antifeedant Activity
This protocol is adapted from Pawlik et al. (2015) and is used to determine the feeding deterrent properties of marine natural products.[7]
Objective: To assess the palatability of food pellets treated with a chemical compound to a generalist predator fish.
Materials:
-
Target organism tissue containing the defensive compound.
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH).
-
Food matrix components: Freeze-dried squid powder, carrageenan, distilled water.
-
Generalist predator fish (e.g., Bluehead, Thalassoma bifasciatum).
-
Assay tanks.
-
Syringe (1 mL).
-
0.25 M CaCl₂ solution.
-
Razor blade and glass cutting board.
Procedure:
-
Extraction of Metabolites:
-
Submerge a known volume of the source organism's tissue in a 1:1 mixture of DCM:MeOH.
-
Sonicate the sample and then centrifuge to pellet the tissue. Decant the supernatant.
-
Repeat the extraction of the tissue pellet with 100% MeOH multiple times until the solvent is clear.
-
Combine all supernatants and remove the solvents under reduced pressure to yield the crude organic extract.
-
-
Preparation of Food Pellets:
-
Prepare a food paste by mixing 3 g of freeze-dried squid powder, 0.6 g of carrageenan, and 10 mL of distilled water. Heat and stir until the mixture is homogeneous.
-
For treated pellets, dissolve a known mass of the crude extract in a minimal amount of solvent and mix it into a portion of the food paste to achieve the natural concentration of the compound.
-
For control pellets, mix a portion of the food paste with the same amount of solvent used for the treated pellets.
-
Load the paste into a 1 mL syringe.
-
-
Pellet Formation:
-
Eject the food paste from the syringe into a 0.25 M CaCl₂ solution to form a hardened strand.
-
After a few minutes, remove the strand, chop it into 4 mm long pellets, and rinse with seawater.
-
-
Feeding Assay:
-
Acclimate individually housed fish to the control food pellets.
-
Offer each fish a control pellet first to ensure it is feeding.
-
After the control pellet is consumed, offer a treated pellet.
-
If the treated pellet is rejected, offer another control pellet to confirm the rejection was due to the compound and not satiety.
-
Record the number of pellets of each type consumed.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., Fisher's exact test) to compare the number of control and treated pellets consumed.
-
Standardized Protocol for Acute Aquatic Toxicity Testing (LC50 Determination)
This protocol is a generalized summary based on U.S. EPA guidelines for determining the median lethal concentration (LC50) of a chemical.[8][9][10]
Objective: To determine the concentration of a substance that is lethal to 50% of a test population of aquatic organisms over a specified period.
Materials:
-
Test compound.
-
Test organisms (e.g., Artemia salina, Daphnia magna, Pimephales promelas).
-
Dilution water (e.g., filtered natural seawater, reconstituted freshwater).
-
Test chambers (e.g., glass beakers).
-
A series of test solutions at different concentrations and a control (0% compound).
-
Water quality monitoring equipment (for pH, dissolved oxygen, temperature, salinity).
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound.
-
Create a geometric series of test concentrations by diluting the stock solution with dilution water. A minimum of five concentrations and a control are typically used.
-
-
Test Organism Acclimation:
-
Acclimate the test organisms to the dilution water and test temperature for a specified period before the test begins.
-
-
Test Initiation:
-
Randomly distribute a known number of organisms to each test chamber.
-
Introduce the test solutions to the corresponding chambers.
-
-
Test Maintenance and Observation:
-
Maintain constant temperature and light cycle throughout the test.
-
Monitor water quality parameters (pH, dissolved oxygen, etc.) daily.
-
Observe the test organisms at regular intervals (e.g., 24, 48, 72, 96 hours) and record the number of mortalities in each concentration.
-
-
Data Analysis:
-
For each observation period, calculate the percentage mortality for each test concentration.
-
Use statistical methods such as Probit analysis to calculate the LC50 value and its 95% confidence limits.
-
Signaling Pathways and Mechanisms of Action
While the specific cellular mechanism of action for this compound is not yet elucidated, many other marine defensive compounds, particularly neurotoxins, have well-defined targets in the nervous system.
General Mechanism of Action for Ion Channel-Targeting Neurotoxins
A significant number of marine defensive compounds, such as saxitoxin, brevetoxin, and ciguatoxin, function by disrupting the normal activity of voltage-gated ion channels in neurons.[11][[“]][13][14] This disruption prevents the proper transmission of nerve impulses, leading to paralysis and other neurological effects.
This diagram illustrates two common mechanisms:
-
Pore-Blocking: Toxins like saxitoxin physically obstruct the sodium channel pore, preventing sodium ion influx and blocking the generation of action potentials.[11][[“]]
-
Persistent Activation: Toxins like brevetoxin bind to the channel and lock it in an open state, causing uncontrolled sodium influx, continuous depolarization, and neuronal hyperexcitability.[[“]]
Conclusion
This compound is an effective chemical defense that operates as an antifeedant at concentrations naturally found in its source organism. Its ecological impact appears targeted towards specific fish predators in its Antarctic environment. In contrast, many other defensive compounds, such as certain antifouling agents and algal neurotoxins, exhibit broad-spectrum toxicity with significant lethal effects on a wide range of non-target organisms at very low concentrations.
The lack of data on this compound's LC50 values and environmental persistence highlights a critical knowledge gap. Future research should focus on standardized toxicity assays and degradation studies to enable a more direct and comprehensive comparison with other marine natural products. Such data is essential for evaluating the broader ecological risks and potential biotechnological applications of these compounds.
References
- 1. Ecological role for this compound, a novel antifeedant from the conspicuous antarctic pteropod Clione antarctica (Gymnosomata: Gastropoda) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Marine Neurotoxins’ Effects on Environmental and Human Health: An OMICS Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. mdpi.com [mdpi.com]
- 14. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the proposed biosynthetic pathway of Pteroenone using isotopic labeling
For researchers, scientists, and drug development professionals, elucidating the biosynthetic pathway of a novel natural product is a critical step in understanding its origin and potential for synthetic biology applications. Pteroenone, a defensive metabolite isolated from the Antarctic pteropod Clione antarctica, presents an intriguing case. While its total synthesis has been achieved, its natural biosynthetic pathway remains unconfirmed. This guide provides a framework for validating a proposed biosynthetic pathway for this compound using isotopic labeling, comparing this approach with alternative methodologies and providing detailed experimental protocols based on established practices in natural product research.
A Hypothetical Polyketide Pathway for this compound
This compound is a β-hydroxy ketone, a structural motif characteristic of polyketides. It is therefore hypothesized that this compound is synthesized via a polyketide synthase (PKS) pathway. Polyketides are assembled from simple carboxylic acid precursors, typically acetyl-CoA and propionyl-CoA, through a series of condensation and modification reactions.
Based on the structure of this compound ((5R,6S)-5-hydroxy-6-methyl-2-octanone), a plausible biosynthetic pathway involves a Type I PKS. The proposed pathway begins with an acetyl-CoA starter unit, followed by two successive condensations with malonyl-CoA extender units and one condensation with a methylmalonyl-CoA extender unit. The β-keto groups at C-3 and C-7 are likely reduced to hydroxyl groups and then dehydrated to form double bonds, with subsequent reduction of the double bonds. The final β-hydroxy group at C-5 is retained.
Caption: Hypothetical Polyketide Biosynthetic Pathway of this compound.
Validating the Pathway with Isotopic Labeling
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into a final product.[1][2] By feeding the organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁸O), the position and incorporation of these labels in the final product can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]
Comparison with Other Methods
| Method | Principle | Advantages | Disadvantages |
| Isotopic Labeling | Tracing the incorporation of labeled precursors into the final product. | Provides direct evidence of precursor-product relationships and biosynthetic building blocks.[] | Can be technically challenging to administer precursors to some organisms; requires specialized analytical equipment (NMR, MS). |
| Enzyme Assays | In vitro characterization of purified biosynthetic enzymes. | Provides definitive evidence of enzyme function and substrate specificity. | Requires identification and successful expression and purification of the relevant enzymes, which can be difficult. |
| Gene Knockout/Silencing | Disrupting the genes suspected to be involved in the pathway and observing the effect on product formation. | Provides strong evidence for the involvement of a specific gene or gene cluster. | Genetically modifying the producing organism may not be feasible; can have unforeseen effects on other metabolic pathways. |
Experimental Design for Isotopic Labeling of this compound
A series of feeding experiments using isotopically labeled precursors would be conducted on Clione antarctica. The choice of labeled precursors is critical for testing the hypothetical polyketide pathway.
Proposed Labeled Precursors and Expected Outcomes
| Labeled Precursor | Rationale | Expected Labeling Pattern in this compound (if hypothesis is correct) |
| [1- ¹³C]acetate | To identify the carboxyl-derived carbons of the acetate units. | ¹³C enrichment at C-1, C-3, C-5, and C-7. |
| [2- ¹³C]acetate | To identify the methyl-derived carbons of the acetate units. | ¹³C enrichment at C-2, C-4, C-6, and C-8. |
| [1,2- ¹³C₂]acetate | To confirm the intact incorporation of acetate units. | Coupled ¹³C signals for C1-C2, C3-C4, C5-C6, and C7-C8 pairs. |
| [¹³C-methyl]methionine | To determine if the C-6 methyl group originates from S-adenosyl methionine (SAM). | ¹³C enrichment at the C-6 methyl group. |
| [¹⁸O]acetate | To trace the origin of the oxygen atoms. | ¹⁸O incorporation at the C-1 and C-5 oxygens. |
Experimental Protocols
Administration of Labeled Precursors
Given that Clione antarctica is a pelagic pteropod, direct feeding or injection of labeled precursors would be the most viable methods.
-
Feeding: Labeled precursors can be incorporated into the diet of C. antarctica. For example, the shelled pteropod Limacina helicina, a known prey of C. antarctica, could be cultured in a medium containing the labeled precursors and then fed to C. antarctica.
-
Injection: Microinjection of a saline solution containing the labeled precursor directly into the body cavity of C. antarctica can also be employed. This method allows for a more direct delivery of the precursor.
Extraction and Purification of this compound
Following an incubation period, the pteropods would be collected, and this compound would be extracted and purified.
-
Homogenization: The collected specimens are homogenized in a suitable solvent, such as methanol or ethyl acetate.
-
Solvent Partitioning: The homogenate is partitioned between an organic solvent and water to remove water-soluble components.
-
Chromatography: The organic extract is subjected to a series of chromatographic steps, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.
Analysis of Isotopic Incorporation
The purified this compound is then analyzed by NMR and MS to determine the location and extent of isotopic labeling.
-
¹³C NMR Spectroscopy: Comparison of the ¹³C NMR spectrum of the labeled this compound with that of an unlabeled standard will reveal the positions of ¹³C enrichment.[5][6] The presence of ¹³C-¹³C couplings in the spectra from the [1,2-¹³C₂]acetate feeding experiment would provide definitive evidence for the intact incorporation of acetate units.[3]
-
Mass Spectrometry: High-resolution mass spectrometry will be used to determine the overall incorporation of the label by observing the mass shift in the molecular ion peak.[7][8] Fragmentation analysis can also provide information about the location of the label within the molecule.
Caption: Experimental Workflow for Isotopic Labeling of this compound.
Conclusion
Validating the proposed polyketide biosynthetic pathway of this compound through isotopic labeling would provide fundamental insights into the metabolic capabilities of Clione antarctica. The data generated from these experiments would not only confirm the polyketide origin of this unique defensive metabolite but also pave the way for identifying the responsible PKS genes. This knowledge could ultimately be leveraged in synthetic biology platforms for the sustainable production of this compound and its analogs for potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for undertaking such an investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 5. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Comparative transcriptomics of Clione antarctica with and without Pteroenone production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the transcriptomic underpinnings of Pteroenone production in the Antarctic pteropod, Clione antarctica. This compound is a defensive secondary metabolite that offers protection from predation, making its biosynthetic pathway a subject of interest for novel drug discovery and understanding chemical ecology in extreme environments.[1]
While direct comparative transcriptomic studies on this compound-producing versus non-producing C. antarctica are not yet available in published literature, this guide synthesizes established methodologies from marine invertebrate transcriptomics and knowledge of secondary metabolite biosynthesis to propose a robust experimental design and data analysis pipeline.[2][3][4][5][6] The data presented herein is hypothetical and serves to illustrate the expected outcomes of such a study.
Hypothetical Data Presentation: Differentially Expressed Genes
A key outcome of a comparative transcriptomic study would be the identification of genes that are significantly upregulated in C. antarctica actively producing this compound. The following table represents a hypothetical list of such genes, based on the presumed polyketide or fatty acid synthase-based biosynthesis of this compound.
| Gene ID (Hypothetical) | Gene Name/Putative Function | Log2 Fold Change (this compound+ vs. This compound-) | p-value | Putative Role in this compound Biosynthesis |
| CA_PKS01 | Polyketide Synthase (PKS) Type I | 8.5 | 1.2e-50 | Core enzyme responsible for the carbon backbone assembly of the this compound precursor. |
| CA_KR01 | Ketoacyl Reductase | 6.2 | 3.4e-35 | Catalyzes the reduction of a keto group to a hydroxyl group, a key step in forming the β-hydroxy ketone structure of this compound.[1] |
| CA_DH01 | Dehydratase | 4.8 | 7.1e-22 | Involved in the formation of double bonds within the polyketide chain. |
| CA_TE01 | Thioesterase | 7.1 | 9.8e-40 | Releases the final this compound molecule from the PKS enzyme complex. |
| CA_MFS01 | Major Facilitator Superfamily (MFS) Transporter | 5.5 | 2.5e-28 | Potentially involved in the transport of this compound or its precursors across cellular membranes for storage or secretion. |
| CA_CYP01 | Cytochrome P450 Monooxygenase | 3.9 | 1.6e-18 | May be involved in downstream modifications of the this compound molecule. |
| CA_TF01 | Transcription Factor (e.g., Zn-finger type) | 4.2 | 5.3e-20 | A regulatory protein that could activate the expression of the this compound biosynthetic gene cluster. |
Experimental Protocols
A comparative transcriptomic analysis would involve the following key experimental stages.
Sample Collection and RNA Extraction
-
Sample Collection : Specimens of Clione antarctica would be collected from their natural Antarctic habitat. Two groups would be established: a "this compound-producing" group (e.g., individuals under simulated predation threat to induce defense compound production) and a "control" group (basal state). The presence of this compound would be confirmed using chemical analysis (e.g., HPLC-MS).
-
RNA Extraction : Total RNA would be extracted from the digestive gland or a specific tissue identified as the site of this compound synthesis. A standard Trizol-based method or a commercial kit optimized for marine invertebrates would be used. RNA quality and quantity would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
Library Preparation and Sequencing
-
Library Preparation : RNA-Seq libraries would be prepared using a standard protocol such as the Illumina TruSeq RNA Library Prep Kit. This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing : Sequencing would be performed on an Illumina NovaSeq or a similar high-throughput sequencing platform to generate a sufficient number of paired-end reads for robust statistical analysis.
Bioinformatics Analysis
-
Quality Control : Raw sequencing reads would be subjected to quality control using tools like FastQC to assess read quality. Adapter sequences and low-quality reads would be trimmed using Trimmomatic.
-
De Novo Transcriptome Assembly : In the absence of a reference genome for Clione antarctica, a de novo transcriptome assembly would be constructed from the high-quality reads using assemblers like Trinity or SOAPdenovo-Trans.
-
Transcript Annotation : The assembled transcripts would be annotated by sequence similarity searches against public databases such as NCBI's non-redundant (nr) protein database, Swiss-Prot, and Gene Ontology (GO) databases.
-
Differential Gene Expression Analysis : High-quality reads from each sample would be mapped back to the assembled transcriptome. Read counts for each transcript would be obtained and used for differential expression analysis using packages like DESeq2 or edgeR in R. Genes with a significant change in expression (e.g., a false discovery rate < 0.05 and a log2 fold change > 2) between the this compound-producing and control groups would be identified.
-
Functional Enrichment Analysis : Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) would be performed on the set of differentially expressed genes to identify over-represented biological processes and metabolic pathways.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative transcriptomic analysis of Clione antarctica.
Hypothesized Signaling Pathway for this compound Production
Caption: A putative signaling pathway for the induction of this compound biosynthesis in Clione antarctica.
References
- 1. researchgate.net [researchgate.net]
- 2. Living without Oxygen: Anoxia-Responsive Gene Expression and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Marine Invertebrates One Cell at A Time: Insights from Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Single-Cell Sequencing on Marine Life: Application and Future Development [frontiersin.org]
- 6. Transcriptome sequencing of seven deep marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pteroenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Pteroenone, a naturally occurring β-hydroxy ketone. While a Safety Data Sheet (SDS) from a major supplier classifies this compound as not a hazardous substance or mixture, this document outlines a comprehensive disposal procedure that prioritizes safety and environmental responsibility, empowering laboratories to manage this compound with confidence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In the event of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
This compound Properties and Hazard Summary
The following table summarizes key data for this compound, compiled from available chemical information resources.
| Property | Value |
| Chemical Formula | C₁₄H₂₄O₂ |
| Molar Mass | 224.34 g/mol |
| Appearance | Not specified; likely a solid or oil |
| Hazard Classification | Not classified as a hazardous substance or mixture (per supplier SDS) |
| Solubility | No data available; general ketones have varying water solubility |
This compound Disposal Decision Workflow
The following diagram illustrates the recommended decision-making process for the disposal of this compound.
Step-by-Step Disposal Protocols
Based on the classification of this compound as a non-hazardous substance, the following detailed protocols are provided. However, it is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines , as local regulations and policies may vary.
Experimental Protocol 1: Disposal of Solid this compound Waste
This protocol applies to pure, solid this compound and any solid materials (e.g., absorbent pads, contaminated lab wipes) that have come into contact with it.
Methodology:
-
Segregation: Ensure that the solid this compound waste is not mixed with any hazardous waste streams.
-
Packaging: Place the solid waste in a durable, leak-proof plastic bag.
-
Sealing: Securely seal the primary plastic bag. For added safety, place the sealed bag inside a second plastic bag and seal it.
-
Labeling: While not classified as hazardous, it is good practice to label the outer bag as "Non-Hazardous Laboratory Waste: this compound" to inform custodial staff.
-
Final Disposal: Dispose of the double-bagged waste in the regular laboratory trash receptacle.
Experimental Protocol 2: Disposal of Liquid this compound Solutions
This protocol is for dilute, aqueous solutions of this compound. For concentrated solutions or solutions in organic solvents, it is recommended to treat them as chemical waste for collection.
Methodology:
-
Verification: Confirm with your institution's EHS department that the drain disposal of small quantities of non-hazardous, water-soluble organic compounds is permitted.
-
Dilution: Ensure the this compound solution is dilute. If necessary, dilute further with water.
-
Flushing: Pour the dilute solution down a laboratory sink drain, followed by flushing with a copious amount of cold water (at least 20 times the volume of the solution) to ensure it is adequately diluted in the wastewater system.
-
Avoid Mixing: Do not dispose of other chemicals simultaneously in the same drain to prevent potential reactions.
-
Collection for Non-Hazardous Waste: If drain disposal is not permitted or if you are uncertain, collect the liquid waste in a clearly labeled, sealed container designated for "Non-Hazardous Liquid Waste." Arrange for its collection by your institution's EHS or a licensed waste disposal contractor.
Management of Empty this compound Containers
Properly managing empty chemical containers is a critical aspect of laboratory safety and waste management.
-
Decontamination: Rinse the empty this compound container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Rinsate Collection: The first rinsate should be collected and disposed of as chemical waste, following the protocol for liquid this compound solutions. Subsequent rinsates of a non-hazardous substance can typically be disposed of down the drain with copious amounts of water, pending institutional approval.
-
Label Defacement: Completely remove or deface the original chemical label on the container to prevent any misidentification.
-
Final Disposal: Once decontaminated and with the label removed, the container can be disposed of in the regular laboratory trash or recycling, in accordance with your facility's procedures for clean lab glass or plastic.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
Essential Safety and Logistical Information for Handling Pteroenone
Recommended Personal Protective Equipment (PPE)
Given the unknown specific toxicity of Pteroenone, a conservative approach to personal protection is recommended. This involves using a combination of equipment to protect the skin, eyes, and respiratory system. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves, minimum 14 mils thickness. Ensure gloves are long enough to cover the wrists. | To prevent skin contact with the compound. Nitrile and neoprene offer good resistance to a wide range of chemicals.[3][4] |
| Eye Protection | Safety goggles | Chemical splash goggles that meet EN 166 or ANSI Z87.1 standards. | To protect the eyes from splashes or aerosols of the compound.[5] |
| Body Protection | Laboratory coat or coveralls | Long-sleeved, preferably made of a chemical-resistant material. | To protect the skin and personal clothing from contamination.[3][6] |
| Chemical-resistant apron | Made of PVC, nitrile rubber, or neoprene. | Recommended when handling larger quantities or when there is a significant risk of splashes.[3][6] | |
| Respiratory Protection | Fume hood | All handling of this compound, especially in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood. | To prevent inhalation of the compound. |
| Respirator | If work cannot be conducted in a fume hood, a half-face or full-face respirator with organic vapor cartridges should be used. | Provides protection against inhaling potentially harmful vapors or aerosols.[3] | |
| Foot Protection | Closed-toe shoes | Made of a non-porous material. | To protect the feet from spills.[4] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown/Coverall: Put on the laboratory coat or coverall, ensuring it is fully buttoned or zipped.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position securely over the eyes and face.
-
Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the sleeves of the lab coat or coverall.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.
-
Gown/Coverall: Remove by unfastening and rolling it down from the shoulders, turning it inside out as you go.
-
Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Below is a diagram illustrating the logical workflow for PPE selection and use when handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable lab coats, and contaminated lab supplies (e.g., pipette tips, weighing paper), should be collected in a dedicated, clearly labeled hazardous waste container. The container should be a durable, leak-proof bag or drum.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Storage: Hazardous waste containers should be stored in a designated, secure area, away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
Disposal Method: The recommended method for the final disposal of this compound and contaminated materials is incineration by a licensed hazardous waste disposal company.[7] This method is effective for destroying organic compounds. Do not dispose of this compound down the drain or in the regular trash.
The following diagram outlines the disposal plan for this compound waste.
By adhering to these safety and logistical protocols, researchers can minimize their risk of exposure and ensure the responsible handling and disposal of this compound in the laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecological role for this compound, a novel antifeedant from the conspicuous antarctic pteropod Clione antarctica (Gymnosomata: Gastropoda) | Semantic Scholar [semanticscholar.org]
- 3. Personal safety and protective clothing [fao.org]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
